Product packaging for 7-Methoxy-2-phenyl-quinolin-4-ol(Cat. No.:CAS No. 20430-72-2)

7-Methoxy-2-phenyl-quinolin-4-ol

Cat. No.: B494273
CAS No.: 20430-72-2
M. Wt: 251.28g/mol
InChI Key: JZVUAOCDNFNSGQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-phenyl-quinolin-4-ol features the quinolin-4(1H)-one scaffold, a characteristic component of numerous compounds with antibacterial and anticancer activities . The biological profile of such derivatives is highly dependent on the bicyclic heteroaromatic pharmacophore and the nature of its peripheral substituents . This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Its structure can be considered a 2-phenylquinolone derivative, a class that has been discovered to possess antimitotic activity . Research has specifically utilized this compound and its isomers as a core structure to synthesize and evaluate a number of 4-anilino-2-phenylquinoline derivatives for their antiproliferative properties . These synthesized compounds have been evaluated in vitro against a full panel of 60 human tumor cell lines, demonstrating the value of this chemical scaffold in exploratory oncology drug discovery . The compound enables investigation into structure-activity relationships, particularly how modifications at the 4-position and the nature of the 8-substituent (methoxy or hydroxy) influence potency and selectivity against various cancer types .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B494273 7-Methoxy-2-phenyl-quinolin-4-ol CAS No. 20430-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUAOCDNFNSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20430-72-2
Record name 20430-72-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, experimental protocols, and characterization data for this compound.

Introduction

This compound, also known as 7-methoxy-2-phenyl-4-quinolone, belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the methoxy and phenyl substituents on the quinoline core of the target molecule makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol [1]
IUPAC Name 7-methoxy-2-phenyl-1H-quinolin-4-one[1]
CAS Number 20430-72-2[1]
Appearance Solid

Synthetic Pathway: The Conrad-Limpach Synthesis

The most common and effective method for the synthesis of this compound is the Conrad-Limpach synthesis.[2][3][4][5] This classical reaction involves two key steps:

  • Condensation: The reaction is initiated by the condensation of an aniline derivative, in this case, m-anisidine (3-methoxyaniline), with a β-ketoester, ethyl benzoylacetate. This step forms an enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate.

  • Thermal Cyclization: The enamine intermediate then undergoes a high-temperature intramolecular cyclization to form the final quinolin-4-ol product. This step typically requires a high-boiling solvent to facilitate the ring closure.

The overall reaction is a combination of an addition and a rearrangement reaction.[5]

Reaction Scheme:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A m-Anisidine C Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate) A->C B Ethyl Benzoylacetate B->C C_ref Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate D This compound C_ref->D High Temperature

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the general principles of the Conrad-Limpach synthesis and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate)

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Ethyl benzoylacetate

  • Ethanol (optional, as solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of m-anisidine and ethyl benzoylacetate.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically heated at a moderate temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product may crystallize upon cooling or can be isolated by removal of any solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound via Thermal Cyclization

Materials:

  • Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

Procedure:

  • In a suitable high-temperature reaction vessel equipped with a reflux condenser and a thermometer, dissolve the enamine intermediate in a high-boiling point solvent.

  • The mixture is heated to a high temperature, typically around 250 °C, and maintained at this temperature for a specific period (e.g., 30 minutes to 2 hours).[3][5] The optimal temperature and time should be determined experimentally.

  • During the reaction, ethanol, a byproduct of the cyclization, will distill off.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The solid product that precipitates upon cooling is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a solvent such as ethanol or acetic acid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Data:

ParameterValueReference
Melting Point Not explicitly found in search results.
Yield Not explicitly found in search results.

Spectroscopic Data:

  • ¹H NMR: While a specific spectrum for the final product was not found, the general regions for proton signals can be predicted. Aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The methoxy group protons would be a singlet around 3.8-4.0 ppm. The proton on the nitrogen and the hydroxyl group may be broad and their chemical shifts can vary.

  • ¹³C NMR: A ¹³C NMR spectrum is available for 7-Methoxy-2-phenyl-1H-quinolin-4-one. The spectrum would show signals for the aromatic carbons, the carbonyl carbon (or the carbon bearing the hydroxyl group in the enol form), and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H and O-H stretching (if in the quinolin-4-ol tautomeric form), C=O stretching (if in the quinolin-4-one tautomeric form), C=C and C=N stretching in the aromatic system, and C-O stretching for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.28 g/mol ).

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The Conrad-Limpach reaction mechanism involves several key steps that can be visualized as a signaling pathway of chemical reactivity.

G cluster_0 Conrad-Limpach Reaction Mechanism Start m-Anisidine + Ethyl Benzoylacetate Intermediate1 Nucleophilic attack of amine on keto group Start->Intermediate1 Intermediate2 Formation of Enamine Intermediate Intermediate1->Intermediate2 Intermediate3 Tautomerization Intermediate2->Intermediate3 Heat Intermediate4 Electrocyclic Ring Closure Intermediate3->Intermediate4 Intermediate5 Elimination of Ethanol Intermediate4->Intermediate5 End This compound Intermediate5->End

Figure 2: Key steps in the Conrad-Limpach synthesis mechanism.

Conclusion

The Conrad-Limpach synthesis provides a reliable and well-established route for the preparation of this compound. This technical guide outlines the fundamental principles, a general experimental framework, and the expected characterization of the final product. Researchers and scientists can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The availability of this synthetic route allows for further exploration of the biological activities of this and related quinoline derivatives in the context of drug development.

References

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism and experimental protocols for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry. This document outlines the prevalent synthetic route, the Conrad-Limpach synthesis, detailing its mechanism, experimental parameters, and relevant data.

Core Synthesis Mechanism: The Conrad-Limpach Reaction

The synthesis of this compound is most commonly achieved through the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1] For the synthesis of the target molecule, the key starting materials are m-anisidine (3-methoxyaniline) and ethyl benzoylacetate.

The reaction proceeds in two main stages:

  • Formation of an Enamine Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of m-anisidine on the keto group of ethyl benzoylacetate. This is followed by dehydration to form an enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate. This initial condensation is typically carried out at a lower temperature than the subsequent cyclization.

  • Thermal Cyclization: The enamine intermediate then undergoes a thermal cyclization at a high temperature, typically around 250 °C.[1] This step involves an intramolecular electrophilic attack from the enamine onto the benzene ring, followed by the elimination of ethanol to form the stable quinolin-4-ol ring system. The use of a high-boiling point, inert solvent such as mineral oil or diphenyl ether can significantly improve the yield of this cyclization step.[1]

It is important to note that the product, this compound, exists in tautomeric equilibrium with its keto form, 7-Methoxy-2-phenyl-1H-quinolin-4-one.

Key Synthetic Pathways

The Conrad-Limpach synthesis is the most direct and widely recognized method for preparing this compound.

Conrad_Limpach_Synthesis m_anisidine m-Anisidine intermediate Enamine Intermediate (Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate) m_anisidine->intermediate + Ethyl Benzoylacetate (Condensation) ethyl_benzoylacetate Ethyl Benzoylacetate product This compound intermediate->product High Temperature (Cyclization, -EtOH)

Figure 1. General workflow for the Conrad-Limpach synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Conrad-Limpach reaction. Please note that specific yields can vary based on the exact reaction conditions and purification methods employed.

ParameterValueReference
Starting Materials
m-Anisidine1 molar equivalentGeneral Stoichiometry
Ethyl Benzoylacetate1 molar equivalentGeneral Stoichiometry
Reaction Conditions
Condensation TemperatureRoom Temperature to 140 °C[1]
Cyclization Temperature~250 °C[1]
SolventMineral Oil or Diphenyl Ether[1]
Product Information
Molecular FormulaC₁₆H₁₃NO₂[2]
Molecular Weight251.28 g/mol [2]
Reported YieldsModerate to High (up to 95% for similar reactions)[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the Conrad-Limpach reaction.

Materials:

  • m-Anisidine

  • Ethyl benzoylacetate

  • Mineral oil (or Diphenyl ether)

  • Ethanol

  • Toluene

  • Hexane

  • Hydrochloric acid (for workup, optional)

  • Sodium bicarbonate (for workup, optional)

Procedure:

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of m-anisidine and ethyl benzoylacetate.

  • The mixture can be stirred at room temperature or gently heated (e.g., to 100-140 °C) to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the water formed as a byproduct can be removed by azeotropic distillation with toluene.

  • The crude enamine intermediate can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or it can be used directly in the next step.

Step 2: Cyclization to this compound

  • To the flask containing the enamine intermediate, add a high-boiling point solvent such as mineral oil or diphenyl ether.

  • Heat the reaction mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for a period of time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solvent upon cooling.

  • Dilute the cooled reaction mixture with a non-polar solvent like hexane to further precipitate the product and to reduce the viscosity of the mineral oil.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. Column chromatography on silica gel may also be employed for further purification if necessary.

Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_purification Purification s1_reactants Mix m-Anisidine and Ethyl Benzoylacetate s1_reaction Heat (optional) and Stir s1_reactants->s1_reaction s1_workup Azeotropic removal of water (optional) s1_reaction->s1_workup s1_product Crude Enamine Intermediate s1_workup->s1_product s2_setup Add High-Boiling Solvent s1_product->s2_setup s2_reaction Heat to ~250 °C s2_setup->s2_reaction s2_cooling Cool to Room Temperature s2_reaction->s2_cooling s2_precipitation Precipitate with Hexane s2_cooling->s2_precipitation s2_filtration Filter and Wash s2_precipitation->s2_filtration s2_product Crude this compound s2_filtration->s2_product purify Recrystallization or Column Chromatography s2_product->purify final_product Pure this compound purify->final_product

Figure 2. A step-by-step experimental workflow for the synthesis of this compound.

References

The Pivotal Role of 7-Methoxy-2-phenyl-quinolin-4-ol in Antiviral Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. While comprehensive data on the standalone biological activity of this compound is not extensively available in public literature, its primary and critical role has been established as a key structural motif in the development of potent antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This technical guide provides an in-depth overview of the synthesis, established biological relevance, and experimental evaluation related to this compound, with a focus on its application in antiviral drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction. A general and established method involves the reaction of m-anisidine with ethyl benzoylacetate. This reaction is typically carried out in a suitable solvent such as toluene and may be catalyzed by an acid. The initial imine formation is followed by a high-temperature cyclization to yield the quinolin-4-ol core.

Experimental Protocol: Synthesis of this compound

A representative synthetic protocol is as follows:

  • To a stirred solution of ethyl benzoylacetate (1 equivalent) in toluene, add m-anisidine (1 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., 4 M HCl in dioxane).

  • Reflux the reaction mixture for several hours (e.g., 6 hours) at approximately 140°C.

  • Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and co-evaporate with toluene to remove the solvent.

  • The crude product can then be further purified, for example, by recrystallization from a suitable solvent system like diphenyl ether.

Biological Activity and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.

In the specific case of this compound, its most prominent and well-documented biological application is as a P2 moiety in the structure of complex macrocyclic inhibitors of the HCV NS3/4A serine protease. The NS3/4A protease is essential for the replication of the Hepatitis C virus, making it a prime target for antiviral drug development.

While specific inhibitory concentrations (e.g., IC₅₀ or Kᵢ values) for this compound itself are not readily found in the literature, its incorporation into larger molecules has led to the development of highly potent HCV protease inhibitors with low nanomolar activity. The 7-methoxy and 2-phenyl substitutions on the quinoline core are crucial for optimizing the binding of the larger inhibitor molecule to the active site of the protease.

Structure-Activity Relationship (SAR) Insights

In the context of HCV NS3/4A protease inhibitors, the this compound moiety plays a crucial role in the P2 pocket of the enzyme. Structure-activity relationship studies of complex inhibitors containing this fragment have revealed that:

  • The quinoline ring provides a rigid scaffold that correctly orients the substituents for optimal interaction with the enzyme's active site.

  • The 2-phenyl group often engages in hydrophobic interactions within the S2 subsite of the protease.

  • The 7-methoxy group can contribute to the overall binding affinity and influence the pharmacokinetic properties of the molecule.

The following diagram illustrates the logical relationship in the drug design process incorporating this quinoline derivative.

SAR_Logic cluster_0 Core Scaffold cluster_1 Key Substituents cluster_2 Targeted Biological Activity Quinoline Quinoline This compound This compound Quinoline->this compound Substitution 7-Methoxy 7-Methoxy 7-Methoxy->this compound 2-Phenyl 2-Phenyl 2-Phenyl->this compound 4-ol 4-ol 4-ol->this compound HCV NS3/4A Protease Inhibition HCV NS3/4A Protease Inhibition This compound->HCV NS3/4A Protease Inhibition Incorporation into macrocyclic inhibitors

Logical relationship of this compound in drug design.

Experimental Protocols for Biological Evaluation

Given its role in inhibiting the HCV NS3/4A protease, a relevant experimental protocol for researchers working with this compound or its derivatives would be an in vitro enzyme inhibition assay.

HCV NS3/4A Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (e.g., from genotype 1b)

  • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Aba)-NH₂)

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound solution to the wells (final DMSO concentration should be kept low, e.g., ≤1%).

  • Add the HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 500 nm emission) over a specific time period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for evaluating potential HCV NS3/4A protease inhibitors.

Assay_Workflow cluster_0 Preparation cluster_1 Enzyme Reaction cluster_2 Data Acquisition & Analysis A Compound Dilution (in DMSO) B Prepare Assay Plate (Buffer, Compound) A->B C Add HCV NS3/4A Protease (Pre-incubation) B->C D Add Fluorogenic Substrate (Initiate Reaction) C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Workflow for HCV NS3/4A protease inhibition assay.

Quantitative Data Summary

As previously stated, there is a lack of publicly available quantitative data on the standalone biological activity of this compound. The activity data found in the literature pertains to complex macrocyclic inhibitors that incorporate this quinoline moiety. For context, some of these complex inhibitors exhibit potent anti-HCV activity as summarized in the table below. It is important to note that these values reflect the activity of the entire molecule and not just the this compound fragment.

Inhibitor ClassTargetRepresentative Activity (IC₅₀ / EC₅₀)
Macrocyclic PeptidomimeticsHCV NS3/4A ProteaseLow nanomolar to sub-nanomolar

Conclusion

This compound is a valuable chemical entity, not for its standalone biological activities which are currently not well-defined in the literature, but for its crucial role as a structural component in the design of potent inhibitors of the Hepatitis C Virus NS3/4A protease. Its synthesis is well-established, and its incorporation into more complex molecules has proven to be a successful strategy in the development of antiviral therapeutics. Future research could explore the potential for this compound to exhibit other biological activities, such as anticancer or antimicrobial effects, which are common among other quinoline derivatives. However, based on the current body of scientific literature, its primary significance lies within the field of antiviral drug discovery. Researchers and drug development professionals working on HCV or other viral proteases may find this quinoline derivative to be a valuable scaffold for further inhibitor design and optimization.

Spectroscopic Profile of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-2-phenyl-quinolin-4-ol (C₁₆H₁₃NO₂), a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents a combination of predicted data for the target molecule and experimental data from closely related analogs to offer a valuable reference for characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs. This information is crucial for the structural elucidation and purity assessment of this class of compounds.

Table 1: Mass Spectrometry Data for this compound [1][2]

ParameterValue
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol [1]
Monoisotopic Mass251.094628657 Da[1]
Predicted m/z of Adducts
[M+H]⁺252.10192
[M+Na]⁺274.08386
[M-H]⁻250.08736
[M+NH₄]⁺269.12846
[M+K]⁺290.05780

Table 2: ¹H NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹H NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts and splitting patterns.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
8.05d, J = 9.2 Hz1HAromatic H
7.57m2HAromatic H
7.47m2HAromatic H
7.33dd, J = 9.2, 2.8 Hz1HAromatic H
7.07d, J = 8.1 Hz1HAromatic H
6.88dd, J = 8.1, 1.9 Hz1HAromatic H
6.83d, J = 1.9 Hz1HAromatic H
6.74d, J = 2.8 Hz1HAromatic H
4.01s3HOCH₃
3.91s3HOCH₃
3.75s3HOCH₃
2.18s3HCH₃

Table 3: ¹³C NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹³C NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts.[3]

Chemical Shift (δ) ppm
157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3, 121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6

Table 4: IR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following IR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected vibrational frequencies.[3]

Wavenumber (cm⁻¹)Assignment (Proposed)
3077Cₐᵣ-Hₐᵣ stretch
2959OCH₃ stretch
2836CH₃ stretch
1619C=N stretch
1253C-O stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinolin-4-ol derivatives, which can be adapted for this compound.

Synthesis

A common method for the synthesis of 2-aryl-quinolin-4-ols is the Conrad-Limpach reaction. A typical procedure involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, 3-methoxyaniline would be reacted with ethyl benzoylacetate.

Step 1: Condensation. To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl benzoylacetate (1.1 equivalents). The mixture is stirred at reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization. The crude enamine is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C for 1-2 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the elemental composition and exact mass of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a quinoline derivative.

experimental_workflow start Starting Materials (e.g., Aniline, β-Ketoester) synthesis Chemical Synthesis (e.g., Conrad-Limpach Reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pure_compound Pure Compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr Sample ms Mass Spectrometry (HRMS) pure_compound->ms Sample ir IR Spectroscopy pure_compound->ir Sample data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis final_report Final Characterized Compound data_analysis->final_report

Caption: General workflow for synthesis and spectroscopic characterization.

Caption: Logical flow from synthesis to structural confirmation.

References

In-Depth Technical Guide: The Structural Elucidation of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 7-Methoxy-2-phenyl-quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document presents a detailed crystallographic analysis of the closely related analogue, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, as a case study. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of such quinoline derivatives and summarizes key quantitative data in structured tables.

Introduction: The Significance of the Quinolin-4-ol Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] The quinolin-4-one moiety, in particular, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The substituent pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these compounds.[3] this compound, with its specific methoxy and phenyl substitutions, represents a molecule with potential for further investigation and development in various therapeutic areas.

Crystal Structure Analysis of a Close Analogue: 7-Methoxy-2-phenylquinoline-3-carbaldehyde

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, provides significant insights into the likely solid-state conformation and intermolecular interactions of the target molecule.[5]

The crystal structure of 7-Methoxy-2-phenylquinoline-3-carbaldehyde reveals a triclinic system.[5] In the crystal, the phenyl ring is inclined to the quinoline ring system by 43.53 (4)°.[5] The crystal packing is stabilized by C—H⋯O hydrogen bonds, which form double-stranded chains propagating along the[6] direction. These chains are further linked by π–π stacking interactions between inversion-related quinoline rings, with a shortest centroid-to-centroid distance of 3.6596 (17) Å.[5]

Crystallographic Data

The following table summarizes the crystallographic data for 7-Methoxy-2-phenylquinoline-3-carbaldehyde.[5]

ParameterValue
Empirical Formula C₁₇H₁₃NO₂
Formula Weight 263.28
Crystal System Triclinic
Space Group
a (Å) 7.332 (3)
b (Å) 7.582 (2)
c (Å) 12.487 (4)
α (°) 73.424 (12)
β (°) 85.877 (12)
γ (°) 83.029 (11)
Volume (ų) 659.9 (4)
Z 2
Temperature (K) 150
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 5538
Independent Reflections 3001
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.138

Experimental Protocols

Synthesis of 7-Methoxy-2-phenylquinoline Derivatives

A representative method for the synthesis of the 2-phenyl-7-methoxyquinoline core is the Suzuki coupling reaction.[5]

Procedure:

  • To a solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in 4 mL of dimethoxyethane (DME), add palladium(II) acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of potassium carbonate (3 mmol in 3.75 mL of H₂O).

  • Stir the mixture under a nitrogen atmosphere and reflux for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Separate the organic layer, wash with water and saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield the desired product.[5]

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.[5]

Procedure:

  • Dissolve the purified compound in a suitable solvent system, such as a mixture of ethyl acetate and hexane.

  • Allow the solution to stand undisturbed at room temperature for slow evaporation of the solvents.

  • Collect the resulting single crystals by filtration.[5]

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H. A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, should be used.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and exact mass of the synthesized compound.

Data Presentation

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound and its tautomer, 7-methoxy-2-phenyl-1H-quinolin-4-one.

Data TypeDescription
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol [7]
Exact Mass 251.094629 g/mol [8]
¹³C NMR (DMSO-d₆, representative) Chemical shifts (δ) in ppm. The spectrum for the tautomer 7-methoxy-2-phenyl-1H-quinolin-4-one shows characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methoxy carbon.[8] A detailed list of shifts can be found in the cited literature.[8]
Mass Spectrometry (Predicted) Predicted m/z values for various adducts are available, for instance: [M+H]⁺ at 252.10192, [M+Na]⁺ at 274.08386, and [M-H]⁻ at 250.08736.[6]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Starting_Materials 2-chloro-7-methoxyquinoline + Phenylboronic Acid Suzuki_Coupling Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Starting_Materials->Suzuki_Coupling Intermediate 2-phenyl-7-methoxyquinoline Derivative Suzuki_Coupling->Intermediate Cyclization_Hydrolysis Cyclization/ Hydrolysis Intermediate->Cyclization_Hydrolysis Final_Product This compound Cyclization_Hydrolysis->Final_Product Analytical_Workflow cluster_characterization Characterization Crude_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR MS Mass Spectrometry (HRMS) Crude_Product->MS Crystal_Growth Single Crystal Growth Crude_Product->Crystal_Growth Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation XRD X-ray Diffraction Crystal_Growth->XRD XRD->Structure_Elucidation

References

7-Methoxy-2-phenyl-quinolin-4-ol: A Comprehensive Physicochemical Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic organic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry. Quinoline derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent. This technical guide provides a detailed overview of its key physicochemical parameters, offering both computationally predicted data and standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based compounds.

Core Physicochemical Data

While specific experimental data for this compound is not extensively available in the public domain, a summary of its computationally predicted physicochemical properties has been compiled from reputable sources. These values provide essential initial insights into the molecule's behavior and are presented in Table 1.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueData Source
IUPAC Name 7-methoxy-2-phenyl-1H-quinolin-4-onePubChem
Molecular Formula C₁₆H₁₃NO₂PubChem
Molecular Weight 251.28 g/mol PubChem
CAS Number 20430-72-2PubChem
Predicted XlogP 3.2PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem
Topological Polar Surface Area 38.3 ŲPubChem

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and verification of the predicted data, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a crucial factor influencing a drug's bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water, or a co-solvent if solubility is limited).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity, which is critical for predicting its ability to cross biological membranes.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Logical Workflow and Potential Biological Relevance

Given the nascent stage of research on this compound, a specific signaling pathway has not yet been elucidated. However, based on the broad spectrum of activities reported for the 2-phenyl-quinolin-4-ol scaffold, a logical workflow for its initial investigation and potential areas of biological relevance can be proposed.

The following diagram illustrates a typical workflow for the synthesis, characterization, and preliminary biological screening of a novel quinoline derivative.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Starting Materials (e.g., anilines, benzaldehydes) B Chemical Synthesis (e.g., Doebner Reaction) A->B C Purification (e.g., Crystallization, Chromatography) B->C D Structural Elucidation (NMR, MS, IR) C->D E Physicochemical Profiling (Solubility, logP, pKa, Melting Point) D->E F In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) E->F Informs Assay Design G Antimicrobial Activity (Antibacterial, Antifungal) F->G H Anticancer Activity (Cytotoxicity Assays) F->H I Anti-inflammatory Activity (e.g., COX Inhibition) F->I J Antioxidant Activity (e.g., DPPH Assay) F->J K Structure-Activity Relationship (SAR) Studies G->K H->K I->K J->K L ADMET Profiling K->L M In Vivo Studies L->M

Caption: A logical workflow for the development of novel quinoline derivatives.

The diverse biological activities of the broader quinoline class suggest that this compound could be a candidate for screening in various therapeutic areas. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promise as antibacterial agents. Furthermore, the quinoline scaffold is a common feature in compounds with anti-inflammatory, antioxidant, and anticancer properties.

Synthesis Overview

A general synthetic route to 2-phenyl-quinoline-4-carboxylic acid derivatives, which are closely related to the title compound, often involves the Doebner reaction. This reaction typically utilizes an aniline, a benzaldehyde, and pyruvic acid. Subsequent modifications can be made to the resulting quinoline-4-carboxylic acid to yield a variety of derivatives. While a specific protocol for the direct synthesis of this compound was not detailed in the initial literature search, a plausible approach would involve the cyclization of appropriate precursors, a common strategy in quinoline synthesis.

Conclusion

This compound presents an intriguing molecular framework for further investigation in drug discovery. This technical guide has provided a summary of its predicted physicochemical properties, detailed experimental protocols for their validation, and a logical workflow for its continued development. The information compiled herein serves as a valuable starting point for researchers aiming to unlock the therapeutic potential of this and related quinoline derivatives. Further experimental validation of the computational data is a crucial next step in advancing our understanding of this compound's behavior and potential applications.

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials, reagents, and a detailed experimental protocol for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinolone derivative of interest in medicinal chemistry and drug discovery. The primary synthetic route is the Conrad-Limpach reaction, a classical and effective method for the preparation of 4-hydroxyquinolines.

Core Starting Materials and Reagents

The synthesis of this compound via the Conrad-Limpach reaction necessitates the following key starting materials and reagents.

Compound Name Role Chemical Structure Key Properties
m-Anisidine (3-Methoxyaniline)Starting Material (Aniline component)Formula: C₇H₉NOMolar Mass: 123.15 g/mol Appearance: Colorless to yellowish liquid
Ethyl Benzoylacetate Starting Material (β-ketoester component)Formula: C₁₁H₁₂O₃Molar Mass: 192.21 g/mol Appearance: Colorless liquid
Dowtherm A (or Diphenyl Ether)High-boiling Point SolventMixture of Biphenyl and Diphenyl EtherHigh boiling point (~257 °C)Inert reaction medium
Ethanol SolventC₂H₅OHSolvent for the initial condensation reaction
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) Catalyst (optional)HCl or H₂SO₄Catalyzes the initial condensation and tautomerization steps

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of m-anisidine and ethyl benzoylacetate to form the enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final product, this compound.[1][2] This process is a classic example of the Conrad-Limpach synthesis.[1][2]

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product m_anisidine m-Anisidine condensation Condensation Reaction (Ethanol, Acid Catalyst) m_anisidine->condensation ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->condensation enamine Ethyl 3-(3-methoxyphenylamino)- 3-phenylpropenoate condensation->enamine Forms cyclization Thermal Cyclization (Dowtherm A, ~250°C) enamine->cyclization final_product This compound cyclization->final_product Yields

Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed two-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate (Enamine Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of m-anisidine and ethyl benzoylacetate in absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product, ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate, can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Thermal Cyclization)

  • Reaction Setup: Place the crude ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a suitable reaction vessel equipped with a high-temperature thermometer and a distillation apparatus to remove the ethanol formed during the reaction.[3]

  • Reaction Conditions: Heat the mixture to approximately 250 °C.[2] The high temperature is crucial for the cyclization to occur. Maintain this temperature for 30-60 minutes. During this time, ethanol will distill off.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solvent upon cooling.

  • Purification: The precipitated solid can be collected by filtration and washed with a suitable solvent, such as toluene or hexanes, to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of dimethylformamide and water.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.

Parameter Step 1: Condensation Step 2: Cyclization Overall
Typical Yield >90% (crude)70-80%63-72%
Reaction Temperature Reflux (Ethanol, ~78 °C)~250 °C-
Reaction Time 2-4 hours30-60 minutes-

Logical Relationship of the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis follows a logical progression from simple starting materials to the final heterocyclic product. The key transformations involve the formation of a C-N bond in the initial condensation and the formation of a new C-C bond during the intramolecular cyclization.

LogicalRelationship Start Aromatic Amine (m-Anisidine) Condensation Nucleophilic Addition & Dehydration Start->Condensation Ketoester β-Ketoester (Ethyl Benzoylacetate) Ketoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Forms Cyclization Intramolecular Electrophilic Aromatic Substitution Enamine->Cyclization Undergoes Quinolinol 4-Hydroxyquinoline (this compound) Cyclization->Quinolinol Yields

Logical flow of the Conrad-Limpach synthesis.

This technical guide provides a solid foundation for the synthesis of this compound. For researchers and drug development professionals, careful optimization of the reaction conditions, particularly the cyclization step, will be key to achieving high yields and purity of the final compound.

References

Conrad-Limpach synthesis for 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Introduction

The Conrad-Limpach synthesis is a classic and highly effective method for the preparation of 4-hydroxyquinolines, often referred to as 4-quinolinones. This reaction, first reported by Max Conrad and Leonhard Limpach in 1887, involves the condensation of an aniline with a β-ketoester. The resulting β-aminoacrylate is then cyclized at high temperatures to afford the corresponding 4-hydroxyquinoline. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. 4-Hydroxyquinolines exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This guide provides a detailed overview of the Conrad-Limpach synthesis, including its mechanism, experimental protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

Reaction Mechanism and Scope

The Conrad-Limpach synthesis is a two-step process. The first step is the formation of a β-aminoacrylate intermediate through the condensation of an aniline with a β-ketoester, typically ethyl acetoacetate. This step is usually catalyzed by an acid or can proceed thermally. The second step is the thermal cyclization of the β-aminoacrylate to the 4-hydroxyquinoline. The regioselectivity of the cyclization is temperature-dependent. At lower temperatures (around 140 °C), the kinetically controlled product, the 2-hydroxyquinoline (or 2-quinolone), is favored via the Knorr synthesis. However, at higher temperatures (around 250 °C), the thermodynamically more stable 4-hydroxyquinoline is the major product of the Conrad-Limpach cyclization.

The overall reaction scheme is as follows:

Aniline + β-ketoester → β-aminoacrylate → 4-hydroxyquinoline

The choice of the solvent and catalyst can significantly influence the reaction rate and yield. High-boiling point solvents such as diphenyl ether or Dowtherm A are often used to achieve the high temperatures required for the cyclization step.

Quantitative Data on Substrate Scope and Yields

The Conrad-Limpach synthesis is applicable to a wide range of substituted anilines and β-ketoesters, allowing for the generation of a diverse library of 4-hydroxyquinolines. The electronic nature and steric hindrance of the substituents on the aniline ring can affect the reaction yield.

EntryAniline Derivativeβ-KetoesterCyclization ConditionsProductYield (%)
1AnilineEthyl acetoacetateDowtherm A, 250 °C4-Hydroxy-2-methylquinoline85
23-MethoxyanilineEthyl acetoacetateDiphenyl ether, 250 °C4-Hydroxy-6-methoxy-2-methylquinoline78
34-ChloroanilineEthyl acetoacetateParaffin oil, 260 °C7-Chloro-4-hydroxy-2-methylquinoline82
4AnilineEthyl benzoylacetateDowtherm A, 250 °C4-Hydroxy-2-phenylquinoline75

Experimental Protocols

General Procedure for the Synthesis of 4-Hydroxy-2-methylquinoline

Step 1: Synthesis of the β-aminoacrylate intermediate (Ethyl 3-anilinocrotonate)

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of aniline (10.0 g, 0.107 mol), ethyl acetoacetate (13.9 g, 0.107 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in toluene (100 mL) is prepared.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude ethyl 3-anilinocrotonate.

Step 2: Cyclization to 4-Hydroxy-2-methylquinoline

  • The crude ethyl 3-anilinocrotonate is added dropwise to a preheated high-boiling point solvent, such as Dowtherm A (100 mL), at 250 °C in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • The reaction mixture is maintained at this temperature for 30 minutes.

  • The mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with hexane to remove the solvent and then recrystallized from ethanol to afford pure 4-hydroxy-2-methylquinoline.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Conrad-Limpach synthesis.

Conrad_Limpach_Mechanism cluster_step1 Step 1: Formation of β-Aminoacrylate cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate1 Hemiaminal Intermediate Aniline->Intermediate1 + H+ BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Enamine β-Aminoacrylate (Enamine) Intermediate1->Enamine - H2O Enamine_cyclization β-Aminoacrylate CyclizedIntermediate Cyclized Intermediate Enamine_cyclization->CyclizedIntermediate High Temp (~250 °C) Hydroxyquinoline 4-Hydroxyquinoline CyclizedIntermediate->Hydroxyquinoline Tautomerization

Caption: Step-by-step mechanism of the Conrad-Limpach synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Conrad-Limpach synthesis.

Experimental_Workflow Start Start: Aniline & β-Ketoester Condensation Condensation Reaction (e.g., in Toluene with Dean-Stark) Start->Condensation Isolation1 Isolate β-Aminoacrylate (Solvent Removal) Condensation->Isolation1 Cyclization Thermal Cyclization (High-Boiling Solvent, ~250°C) Isolation1->Cyclization Precipitation Cooling & Precipitation Cyclization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification FinalProduct Final Product: 4-Hydroxyquinoline Purification->FinalProduct

Caption: General experimental workflow for the Conrad-Limpach synthesis.

Application in Drug Development: Modulation of GABAa Receptors

4-Hydroxyquinoline derivatives have been investigated for their activity as modulators of GABAA receptors, which are crucial targets for anxiolytic, sedative, and anticonvulsant drugs. The following diagram illustrates a simplified signaling pathway.

GABA_Signaling GABA GABA Receptor GABAa Receptor (Ligand-gated ion channel) GABA->Receptor Binds Channel_Opening Chloride Ion (Cl-) Influx Receptor->Channel_Opening Enhances Quinoline 4-Hydroxyquinoline Derivative Quinoline->Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Effect Reduced Neuronal Excitability (Anxiolytic/Anticonvulsant Effect) Hyperpolarization->Effect

Caption: Modulation of GABAa receptor signaling by 4-hydroxyquinolines.

Conclusion

The Conrad-Limpach synthesis remains a cornerstone in the synthesis of 4-hydroxyquinolines. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it a valuable tool for medicinal chemists and researchers in drug development. The ability to generate a wide array of substituted 4-hydroxyquinolines facilitates the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a variety of biological pathways. Further research into optimizing reaction conditions and expanding the substrate scope will continue to enhance the utility of this important transformation.

Potential Therapeutic Targets of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic compound belonging to the quinoline class of molecules. While direct and extensive research on this specific compound is limited, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities. Structurally similar compounds, including various quinoline and methoxyphenyl derivatives, have demonstrated significant potential in oncology and immunology. This technical guide synthesizes the available evidence on these related compounds to propose and explore the potential therapeutic targets of this compound. This document outlines potential mechanisms of action, suggests key signaling pathways for investigation, and provides detailed experimental protocols to facilitate future research and drug discovery efforts centered on this molecule.

Introduction

Quinoline derivatives have long been a source of interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The planar nature of the quinoline ring system allows for intercalation with DNA and interaction with the active sites of various enzymes. The presence of a methoxy group and a phenyl substituent on the quinoline core of this compound suggests the potential for specific biological interactions, making it a compound of interest for therapeutic development. This guide will focus on two primary areas of investigation based on the activities of analogous compounds: oncology and inflammation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₂PubChem[1]
Molecular Weight251.28 g/mol PubChem[1]
XLogP33.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]

Potential Therapeutic Targets in Oncology

Based on the known activities of structurally related quinoline derivatives, several potential anticancer mechanisms for this compound can be proposed.

Topoisomerase I Inhibition

Certain 4-alkoxy-2-arylquinolines have been identified as inhibitors of Topoisomerase I, a critical enzyme in DNA replication and transcription. These inhibitors stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.

Induction of Apoptosis via Oxidative Stress and p38 MAPK Signaling

A newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway. This suggests that this compound may also trigger cancer cell death through similar mechanisms.

Quantitative Data for Related Anticancer Quinoline Derivatives

The following table summarizes the in vitro anticancer activities of various quinoline derivatives, providing a benchmark for potential efficacy.

CompoundTarget/Cell LineActivity (IC₅₀/GI₅₀)
4-alkoxy-2-arylquinoline (Compound 14m)NCI-60 panelGI₅₀ MG-MID 1.26 μM
2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1)HL-60Induces apoptosis
7-fluoro-4-anilinoquinoline (Compound 1f)HeLa, BGC823IC₅₀ = 10.18 μM, 8.32 μM
8-methoxy-4-anilinoquinoline (Compound 2i)HeLa, BGC823IC₅₀ = 7.15 μM, 4.65 μM

Potential Therapeutic Targets in Inflammation

The methoxyphenyl and quinoline moieties are present in compounds with known anti-inflammatory properties.

Modulation of Inflammatory Cytokine Production

Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including CCL2, IL-6, and IL-8, in human airway cells. A synthetic isoquinolinic alkaloid, MHTP, has demonstrated anti-inflammatory and immunomodulatory effects in a murine model of pulmonary allergic inflammation.

Quantitative Data for Related Anti-inflammatory Compounds

The following table presents the anti-inflammatory activities of related methoxyphenolic and quinoline compounds.

CompoundTarget/AssayActivity (IC₅₀)
DiapocyninTNF-α-induced cytokine production20.3 μM
ResveratrolTNF-α-induced cytokine production42.7 μM
1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (Compound 6)TNF-α formation2.3 μM
MHTPOvalbumin-induced pulmonary allergic inflammationReduction in leukocyte migration

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.

In Vitro Anticancer Activity

5.1.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, BGC823, HL-60) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Anti-inflammatory Activity

5.2.1. Measurement of Inflammatory Cytokines (ELISA)

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages) in appropriate media.

  • Cell Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants by centrifugation.

  • ELISA: Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate IC₅₀ values.

Visualizations

Signaling Pathways and Experimental Workflows

Potential_Anticancer_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms 7M2PQ4O 7-Methoxy-2-phenyl -quinolin-4-ol ROS_Induction Reactive Oxygen Species (ROS) Induction 7M2PQ4O->ROS_Induction Induces Topoisomerase_I Topoisomerase I 7M2PQ4O->Topoisomerase_I Inhibits p38_MAPK p38 MAPK Activation ROS_Induction->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Leads to DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Causes DNA_Damage->Apoptosis Triggers

Caption: Proposed anticancer signaling pathways for this compound.

Experimental_Workflow_Anticancer A Compound Synthesis & Physicochemical Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot for Apoptotic Markers D->G H In Vivo Efficacy Studies (Xenograft Models) E->H F->H G->H

Caption: General experimental workflow for evaluating anticancer potential.

Potential_Anti_Inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Initiates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Pathway->Cytokine_Production Induces 7M2PQ4O 7-Methoxy-2-phenyl -quinolin-4-ol 7M2PQ4O->NF_kB_Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

While direct experimental data on this compound is not yet abundant, the analysis of structurally related quinoline and methoxyphenyl derivatives provides a strong rationale for investigating its potential as a therapeutic agent in oncology and inflammatory diseases. The proposed targets and experimental protocols outlined in this guide offer a foundational framework for researchers to systematically evaluate the biological activities of this promising compound. Further investigation is warranted to elucidate the precise mechanisms of action and to determine the therapeutic potential of this compound.

References

A Comprehensive Review of 7-Methoxy-2-phenyl-quinolin-4-ol: Synthesis, Potential Biological Activities, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed literature review of 7-Methoxy-2-phenyl-quinolin-4-ol, a heterocyclic organic compound belonging to the quinolone family. While specific biological data for this exact molecule is limited in publicly available literature, this review extrapolates from closely related 2-aryl-quinolin-4-ol analogues to provide insights into its potential synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Chemical and Physical Properties

This compound, also known as 7-methoxy-2-phenyl-1H-quinolin-4-one, is characterized by the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] Its structure features a quinolin-4-ol core substituted with a methoxy group at the 7-position and a phenyl group at the 2-position.

PropertyValueReference
Molecular FormulaC₁₆H₁₃NO₂[1]
Molecular Weight251.28 g/mol [1]
IUPAC Name7-methoxy-2-phenyl-1H-quinolin-4-one[1]
CAS Number20430-72-2[1]

Synthesis of 2-Aryl-4-quinolones

Hypothetical Experimental Protocol: Synthesis via Camps Cyclization

A potential synthetic route for this compound could involve the Camps cyclization of an N-(2-acylaryl)amide. This two-step approach is known for its efficiency and good yields in producing 2-aryl-4-quinolinones.

Step 1: Synthesis of the N-(2-acyl-4-methoxyphenyl)benzamide precursor.

  • Amidation: A mixture of 2-amino-4-methoxyacetophenone (1 equivalent) and benzoyl chloride (1.1 equivalents) is dissolved in a suitable solvent such as pyridine or dichloromethane.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield N-(2-acetyl-4-methoxyphenyl)benzamide.

Step 2: Intramolecular Cyclization.

  • The N-(2-acetyl-4-methoxyphenyl)benzamide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or dioxane.

  • A base, such as sodium hydroxide or potassium tert-butoxide (2-3 equivalents), is added to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization 2-amino-4-methoxyacetophenone 2-amino-4-methoxyacetophenone Amidation Amidation 2-amino-4-methoxyacetophenone->Amidation Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Amidation N-(2-acetyl-4-methoxyphenyl)benzamide N-(2-acetyl-4-methoxyphenyl)benzamide Amidation->N-(2-acetyl-4-methoxyphenyl)benzamide Base_Treatment Base_Treatment N-(2-acetyl-4-methoxyphenyl)benzamide->Base_Treatment Acidification Acidification Base_Treatment->Acidification Final_Product This compound Acidification->Final_Product

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activities

Derivatives of the 2-phenyl-quinolin-4-one scaffold have demonstrated a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. The specific substitutions on both the quinoline core and the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-phenyl-quinolin-4-one derivatives against various cancer cell lines. While no specific data exists for this compound, related compounds have shown significant antiproliferative activity. For instance, certain 4-anilino-2-phenylquinoline derivatives have exhibited potent cytotoxicity against a panel of 60 cancer cell lines, with GI₅₀ values in the micromolar range.[2] The presence and position of substituents on the quinoline ring are critical for this activity.[3]

Table of Anticancer Activity for Related 2-Phenylquinoline Derivatives

CompoundCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMean of 60 cell lines3.89[2]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline oximeMean of 60 cell lines3.02[2]
4-(3-Acetylphenylamino)-8-hydroxy-2-phenylquinolineHCT-116 (Colon)0.07[3]
4-(3-Acetylphenylamino)-8-hydroxy-2-phenylquinolineMCF7 (Breast)<0.01[3]
4-(3-Acetylphenylamino)-8-hydroxy-2-phenylquinolineMDA-MB-435 (Breast)<0.01[3]
Potential Mechanism of Action

The anticancer mechanism of 2-phenyl-quinolin-4-one derivatives is believed to involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis. Some derivatives have been shown to cause cell cycle arrest in the G2/M or S phase.[3] One proposed mechanism involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[4][5] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.

Putative_Signaling_Pathway This compound This compound HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition This compound->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Gene_Expression_Alteration Altered Gene Expression Histone_Hyperacetylation->Gene_Expression_Alteration Tumor_Suppressor_Activation Activation of Tumor Suppressor Genes Gene_Expression_Alteration->Tumor_Suppressor_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) Tumor_Suppressor_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A putative signaling pathway for the anticancer activity of 2-phenyl-quinolin-4-ol derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standard in vitro assays can be employed. A common initial screening method is the MTT assay to determine cytotoxicity.

Protocol: MTT Cell Viability Assay

This protocol outlines a general procedure for evaluating the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Experimental_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis

Caption: General experimental workflow for an MTT cell viability assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the extensive research on the 2-aryl-quinolin-4-one scaffold suggests its potential as a promising candidate for further investigation, particularly in the field of oncology. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its cytotoxic and antimicrobial properties against a broad panel of cell lines and microbial strains. Mechanistic studies, including enzymatic assays and cell-based pathway analysis, will be crucial to elucidate its mode of action. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of more potent and selective analogues.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Compounds

The quinolin-4-ol scaffold, and its tautomeric form quinolin-4-one, represents a cornerstone in medicinal chemistry and drug development. These heterocyclic compounds, found in various natural and synthetic products, exhibit a broad spectrum of biological activities, leading to their development as antibacterial, antimalarial, anticancer, and antiviral agents.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and historical evolution of quinolin-4-ol compounds, detailing the foundational synthetic methodologies, the evolution of these techniques, and the key milestones in understanding their therapeutic potential.

Early Discovery and Foundational Syntheses

While quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the targeted synthesis of its derivatives began in the latter half of the 19th century.[5][6] The first syntheses of quinolinones, the keto-tautomers of quinolin-4-ols, were developed towards the end of the 19th century.[1][2] These early methods laid the groundwork for accessing a rich chemical space that would prove to be of immense therapeutic value. Several classical named reactions have been fundamental to the synthesis of the quinolin-4-ol core.

The primary synthetic routes developed during this foundational period include:

  • The Conrad-Limpach Synthesis (1887): A method involving the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[7][8]

  • The Camps Cyclization (1899): A base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides that can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions.[1]

  • The Gould-Jacobs Reaction (1939): A versatile method for preparing 4-hydroxyquinoline derivatives from the reaction of anilines with alkoxymethylenemalonic esters.[9][10][11]

These reactions became the workhorses for the synthesis of quinolin-4-ols, enabling extensive exploration of their structure-activity relationships.

Key Synthetic Methodologies

The enduring utility of the Conrad-Limpach and Gould-Jacobs reactions warrants a more detailed examination of their mechanisms and experimental protocols.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[7] The reaction proceeds in two main stages: initial condensation to form a Schiff base (an alkyl β-arylaminocrotonate), followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[12]

The reaction conditions are crucial for directing the outcome. The initial condensation is typically performed at moderate temperatures, while the subsequent cyclization requires significantly higher temperatures, often around 250 °C.[7] Early attempts at this cyclization without a solvent resulted in very moderate yields (often below 30%). However, it was later discovered that using an inert, high-boiling solvent such as mineral oil or diphenyl ether could dramatically increase the cyclization yields to as high as 95%.[7]

Logical Workflow: Conrad-Limpach Synthesis

Conrad_Limpach cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Product Aniline Aniline Condensation Condensation (Moderate Temp) Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation SchiffBase Schiff Base (Alkyl β-arylaminocrotonate) Condensation->SchiffBase Formation Cyclization Thermal Cyclization (~250 °C, Inert Solvent) Product 4-Hydroxyquinoline Cyclization->Product Formation SchiffBase->Cyclization Heating

Caption: General workflow of the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction

Reported in 1939 by R. G. Gould and W. A. Jacobs, this reaction provides a highly effective route to 4-hydroxyquinolines, particularly those substituted at the 3-position.[10][11] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate.[9][11] This is followed by a high-temperature thermal cyclization, subsequent hydrolysis (saponification) of the ester group, and finally, decarboxylation to yield the 4-hydroxyquinoline.[9][11]

The cyclization step is the most energy-intensive, requiring temperatures typically above 250 °C to induce a 6-electron electrocyclization.[11] This can be achieved through conventional heating in high-boiling solvents like diphenyl ether or, in more modern adaptations, through microwave irradiation, which significantly reduces reaction times.[11][13]

Signaling Pathway: Gould-Jacobs Reaction Mechanism

Gould_Jacobs Aniline Aniline Intermediate1 Anilidomethylenemalonic Ester Aniline->Intermediate1 Condensation EMME Alkoxy Methylenemalonic Ester (EMME) EMME->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline (4-Oxo tautomer) Intermediate1->Intermediate2 Thermal Cyclization (>250 °C) Intermediate3 Quinoline-4-one-3-carboxylic Acid Intermediate2->Intermediate3 Saponification (Hydrolysis) Product 4-Hydroxyquinoline Intermediate3->Product Decarboxylation (Heat)

Caption: Reaction pathway of the Gould-Jacobs synthesis.

Discovery of Biological Activity and Therapeutic Applications

The investigation into the biological activities of quinolin-4-ol derivatives has led to major breakthroughs in medicine. A serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects, found as a by-product during chloroquine synthesis, was a pivotal moment that spurred the development of the vast class of fluoroquinolone antibiotics.[14]

The quinolin-4-one scaffold is now recognized as a "privileged structure" and is integral to numerous therapeutic agents:

  • Antibacterial Agents: The development of fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) revolutionized the treatment of bacterial infections.[1]

  • Antimalarial Drugs: Several critical antimalarial drugs, including chloroquine and amodiaquine, are based on the quinoline framework.[5] More recently, novel quinoline-4-carboxamides have been identified with potent, multistage antimalarial activity and a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[15][16]

  • Anticancer Agents: Numerous quinoline derivatives have been investigated for their antiproliferative effects.[2] They can act as inhibitors of various kinases involved in cancer cell proliferation, such as EGFR, VEGFR, and PI3K.[3][17]

  • Antiviral Drugs: The quinolinone structure is present in antiviral medications like elvitegravir, used for the treatment of HIV infection.[1]

Data Presentation: Synthesis Conditions

The following table summarizes typical reaction conditions for the classical syntheses of quinolin-4-ols, highlighting the high temperatures required for the critical cyclization steps.

Reaction NameKey ReactantsCyclization Temperature (°C)SolventTypical YieldsReference
Conrad-Limpach Aniline, β-Ketoester~250Mineral Oil, Diphenyl Ether<30% (no solvent), up to 95% (with solvent)[7]
Gould-Jacobs Aniline, EMME>250Diphenyl Ether, Dowtherm AVariable, improved by microwave[1][11]
Gould-Jacobs (Microwave) Aniline, EMME250 - 300Acetonitrile (or neat)37-47% (short reaction times)[13]
Camps Cyclization N-(2-acylaryl)amideVariable (Base-catalyzed)Base (e.g., NaOH)Substrate dependent[1]

Experimental Protocols

The following are representative protocols for the classical synthesis of 4-hydroxyquinoline derivatives, based on published methodologies.

Protocol 1: Conventional High-Temperature Gould-Jacobs Synthesis

This protocol describes a traditional approach using a high-boiling inert solvent for the thermal cyclization step.[11]

Objective: To synthesize a 4-hydroxyquinoline derivative from an anilidomethylenemalonate intermediate.

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask equipped with a reflux condenser and thermometer

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a sufficient volume of diphenyl ether within a reaction flask.

  • Heating: Heat the mixture to reflux, ensuring the temperature reaches 250-260 °C. Maintain this temperature for the duration required for cyclization (typically 15-30 minutes, monitored by TLC).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the 4-hydroxy-quinoline-3-carboxylate product should form.

  • Precipitation and Filtration: Add cyclohexane to the cooled mixture to facilitate further precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane or cyclohexane), and dry under vacuum.

  • Hydrolysis and Decarboxylation: The resulting ester is then saponified using a base like sodium hydroxide, followed by acidification and heating to induce decarboxylation to the final 4-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol utilizes microwave irradiation to accelerate the cyclization step, significantly reducing reaction time.[18]

Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate from diethyl 2-((phenylamino)-methylene)malonate.

Materials:

  • Diethyl 2-((phenylamino)-methylene)malonate (Intermediate 3 )

  • Diphenyl ether

  • 2-chlorobenzoic acid (catalyst)

  • Microwave synthesis reactor

  • n-hexane

  • Ethanol for recrystallization

  • Filtration apparatus

Procedure:

  • Reaction Setup: Prepare a solution of diethyl 2-((phenylamino)-methylene)malonate in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid in a microwave-safe reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to 250 °C (power setting approx. 180 W) for 2 hours.

  • Cooling and Precipitation: After the reaction, cool the mixture to room temperature. Add approximately 50 mL of n-hexane and stir for 15 minutes to precipitate the solid product.

  • Isolation and Purification: Filter the precipitated solid and dry it to obtain the crude ethyl 4-hydroxyquinoline-3-carboxylate.

  • Recrystallization: Recrystallize the final product from ethanol to yield a purified cream-colored powder. (Reported Yield: 75%).[18]

References

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating metal ions, and inhibiting enzymes involved in ROS generation.[1] Quinoline derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant properties.[2][3] This document provides detailed protocols for evaluating the in vitro antioxidant capacity of 7-Methoxy-2-phenyl-quinolin-4-ol, a specific quinoline derivative. The methodologies described herein are standard and widely accepted assays for determining antioxidant potential: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds, including flavonoids and potentially quinoline derivatives, is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them.[4][5] The presence of hydroxyl and methoxy groups on the aromatic rings can significantly influence the antioxidant capacity.[1][6] The proposed general mechanism involves the quenching of free radicals by the antioxidant molecule, which in turn becomes a relatively stable radical.

ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage causes NeutralizedMolecule Neutralized Molecule ROS->NeutralizedMolecule is converted to Antioxidant 7-Methoxy-2-phenyl- quinolin-4-ol (Antioxidant) Antioxidant->ROS donates electron/ hydrogen atom to StableRadical Stabilized Antioxidant Radical Antioxidant->StableRadical becomes

Caption: General mechanism of radical scavenging by an antioxidant.

Experimental Workflow

The overall process for evaluating the antioxidant activity of this compound involves sample preparation followed by conducting a panel of antioxidant assays. Each assay should include a positive control and a blank. The results are then calculated and analyzed to determine the antioxidant capacity.

start Start prep Prepare Stock Solution of This compound start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap calc Calculate Results (% Inhibition, IC50, TEAC, FRAP value) dpph->calc abts->calc frap->calc end End calc->end

Caption: Overall experimental workflow for antioxidant activity assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[8] Keep the solution in a dark bottle.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions of the sample and the positive control (e.g., ascorbic acid) at various concentrations.[7]

  • Assay:

    • Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[10]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution in water.[11]

    • Prepare a 2.45 mM potassium persulfate stock solution in water.[11]

    • Mix the ABTS stock solution and the potassium persulfate stock solution in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•+ radical.[10]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Assay:

    • Add 10 µL of each sample dilution or standard to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.[11]

    • Include a blank control containing only the solvent and the ABTS•+ working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[10][11]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[12]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare a standard curve using different concentrations of ferrous sulfate or Trolox.

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.[12]

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[12]

    • Mix well and incubate at 37°C for 4 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe²⁺ equivalents or Trolox equivalents.

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
This compound1015.2 ± 1.345.8 ± 2.1
2535.8 ± 2.5
5058.1 ± 3.1
10085.4 ± 4.2
Ascorbic Acid (Control)548.5 ± 2.85.2 ± 0.4
1092.3 ± 3.5

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from the dose-response curves.

Table 2: ABTS Radical Cation Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionTEAC (Trolox Equivalent Antioxidant Capacity)
This compound1018.5 ± 1.60.85 ± 0.07
2540.2 ± 2.9
5065.7 ± 3.8
10090.1 ± 4.5
Trolox (Control)552.1 ± 3.01.00
1095.6 ± 4.1

Data are presented as mean ± standard deviation (n=3). TEAC is calculated relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration (µg/mL)FRAP Value (µM Fe²⁺ Equivalent)
This compound50150.3 ± 10.5
100325.8 ± 18.2
Trolox (Control)50450.6 ± 25.3
100890.1 ± 40.7

Data are presented as mean ± standard deviation (n=3). FRAP values are determined from a standard curve of FeSO₄.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the antioxidant potential of this compound. By employing a battery of tests (DPPH, ABTS, and FRAP), researchers can obtain a more complete profile of the compound's antioxidant activity, as each assay has a different underlying mechanism. The systematic presentation of data in tabular format will facilitate the interpretation and comparison of results, which is crucial for drug discovery and development programs focused on identifying novel antioxidant agents. Further studies could explore the in vivo antioxidant effects and the specific molecular pathways modulated by this compound.

References

Application of 7-Methoxy-2-phenyl-quinolin-4-ol in Cancer Cell Lines: A Profile of a Promising Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct experimental data on the anticancer activity of 7-Methoxy-2-phenyl-quinolin-4-ol is limited in publicly available scientific literature. Therefore, this document provides a detailed application profile based on closely related quinoline derivatives that have demonstrated significant potential in cancer research. The methodologies and potential mechanisms of action are presented as a representative guide for investigating the anticancer properties of this compound.

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including potent anticancer effects. These compounds can exert their activity through various mechanisms such as DNA intercalation, inhibition of critical enzymes like topoisomerase, and disruption of cellular signaling pathways involved in cancer cell proliferation and survival.[1] The structural motif of a 2-phenyl-quinolin-4-ol, featuring a phenyl group at the 2-position and a hydroxyl group at the 4-position of the quinoline ring, is a key pharmacophore in several anticancer agents. The methoxy group at the 7-position can further modulate the compound's pharmacological properties.

This application note details the potential anticancer applications of this compound and provides protocols for its evaluation in cancer cell lines, drawing parallels from studies on structurally similar compounds.

Mechanism of Action

Based on related quinoline derivatives, the potential anticancer mechanisms of this compound could involve:

  • Topoisomerase I Inhibition: Many quinoline derivatives are known to target topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[1] By stabilizing the TOP1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis.[1]

  • Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.[2][3][4]

  • Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from proceeding through division.[2][5]

  • Inhibition of Signaling Pathways: The compound might interfere with pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]

Data Presentation: Anticancer Activity of Related Quinoline Derivatives

The following tables summarize the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines. This data serves as a benchmark for the potential efficacy of this compound.

Table 1: Growth Inhibition (GI50 in µM) of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) in NCI-60 Cell Line Panel [1]

Cancer TypeCell LineGI50 (µM)
LeukemiaSR0.133
Non-Small Cell LungNCI-H2260.343
Colon CancerCOLO2050.401
CNS CancerSF-2950.328
MelanomaLOX IMVI0.116
MelanomaSK-MEL-50.247
Ovarian CancerNCI/ADR-RES0.458
Renal CancerCAKI-10.188
Breast CancerT-47D0.472

Table 2: Cytotoxic Effects (IC50 in µM) of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) after 48h [5]

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.33
Caco-2Colorectal Cancer0.51
AGSGastric Cancer3.6
PANC-1Pancreatic Cancer18.4
SMMC-7721Hepatocellular Carcinoma9.7

Experimental Protocols

The following are detailed protocols for evaluating the anticancer activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 p53 p53 AKT->p53 G2M G2/M Phase Progression mTOR->G2M Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis p53->Bax CyclinB1 Cyclin B1 CyclinB1->G2M CDK1 CDK1 CDK1->G2M Quinoline 7-Methoxy-2-phenyl- quinolin-4-ol Quinoline->PI3K Inhibition Quinoline->Bcl2 Downregulation Quinoline->p53 Upregulation Quinoline->CyclinB1 Downregulation Quinoline->CDK1 Downregulation

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow Diagram

G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment Treat with This compound start->treatment MTT Cell Viability (MTT Assay) treatment->MTT Apoptosis Apoptosis Analysis (Flow Cytometry) treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) treatment->CellCycle IC50 Determine IC50 MTT->IC50 ApoptosisRate Quantify Apoptosis Apoptosis->ApoptosisRate CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist end Conclusion: Anticancer Potential IC50->end ApoptosisRate->end CellCycleDist->end

Caption: Experimental workflow for evaluating the anticancer activity.

References

Application Notes and Protocols: 7-Methoxy-2-phenyl-quinolin-4-ol as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are a well-established class of fluorophores utilized in a variety of applications, including bioimaging and chemosensing, due to their favorable photophysical properties.[1] The core structure of this compound suggests its potential as a fluorescent probe. The methoxy group at the 7-position and the phenyl group at the 2-position can influence the electron density and conjugation of the quinoline ring system, which in turn can modulate its fluorescence characteristics.

It is important to note that while the quinoline scaffold is known for its fluorescent properties, detailed experimental data on the specific photophysical characteristics and established protocols for this compound as a fluorescent probe are not extensively available in the scientific literature. Therefore, the following application notes and protocols are based on the established methodologies for structurally similar quinoline-based probes and are intended to serve as a comprehensive guide for researchers to characterize and utilize this compound in their own applications.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO₂[2]
Molecular Weight 251.28 g/mol [2]
CAS Number 20430-72-2[2]
IUPAC Name 7-methoxy-2-phenyl-1H-quinolin-4-one[2]
Synonyms This compound, 7-methoxy-2-phenylquinolin-4(1H)-one[2][3]

Hypothetical Photophysical Data

The following table summarizes the expected, yet to be experimentally verified, photophysical properties of this compound based on data from analogous quinoline derivatives. Researchers should experimentally determine these values for their specific applications.

ParameterHypothetical Value RangeSolvent/Conditions
Absorption Maximum (λabs) 340 - 380 nmMethanol or DMSO
Emission Maximum (λem) 400 - 480 nmMethanol or DMSO
Molar Absorptivity (ε) 5,000 - 20,000 M⁻¹cm⁻¹Methanol or DMSO
Fluorescence Quantum Yield (Φf) 0.1 - 0.5Methanol or DMSO
Fluorescence Lifetime (τ) 1 - 5 nsMethanol or DMSO
Stokes Shift 60 - 100 nmMethanol or DMSO

Experimental Protocols

I. Characterization of Photophysical Properties

This protocol outlines the fundamental steps to characterize the fluorescence properties of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Spectroscopic Measurements cluster_3 Quantum Yield & Lifetime a Dissolve this compound in high-purity DMSO to make a 1-10 mM stock solution. b Dilute the stock solution in the desired solvent (e.g., PBS, Methanol) to a final concentration of 1-10 µM. a->b c Record UV-Vis absorbance spectrum to determine λabs. b->c d Record fluorescence emission spectrum by exciting at λabs to determine λem. c->d e Record fluorescence excitation spectrum by monitoring at λem. d->e f Determine fluorescence quantum yield relative to a known standard (e.g., quinine sulfate). e->f g Measure fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC). f->g

Caption: Workflow for characterizing photophysical properties.

Methodology:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in the desired solvent (e.g., phosphate-buffered saline (PBS), methanol, ethanol).

  • Absorbance Measurement: Record the UV-Visible absorbance spectrum of the working solution using a spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the working solution at its λabs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem). Also, record the excitation spectrum by setting the emission monochromator to λem.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized fluorescence standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

  • Fluorescence Lifetime Measurement: The fluorescence lifetime (τ) can be measured using a time-correlated single photon counting (TCSPC) instrument.

II. Cellular Staining and Fluorescence Microscopy (Adherent Cells)

This protocol provides a general procedure for staining adherent mammalian cells.

G cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Washing cluster_3 Imaging a Culture adherent cells on glass-bottom dishes or coverslips to desired confluency. b Prepare a 1-10 µM working solution of the probe in pre-warmed cell culture medium. a->b c Incubate cells with the probe solution for 15-60 minutes at 37°C. b->c d Remove the probe solution and wash cells 2-3 times with warm PBS. c->d e Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium). d->e f Image cells using a fluorescence microscope with appropriate filter sets. e->f

Caption: Workflow for staining adherent cells.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture under standard conditions until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium. Remove the existing medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C in a humidified incubator. The optimal concentration and incubation time should be determined experimentally.

  • Washing: Gently remove the probe solution and wash the cells two to three times with warm phosphate-buffered saline (PBS) to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or PBS) to the cells. Proceed with imaging using a fluorescence microscope equipped with appropriate excitation and emission filters based on the determined spectral properties of the probe.

III. Potential Application: Metal Ion Sensing

The quinoline scaffold is known to coordinate with metal ions, which can lead to a change in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This suggests a potential application for this compound as a fluorescent sensor for specific metal ions.

G cluster_0 Hypothetical Signaling Pathway Probe This compound (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex + Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->Complex

Caption: Hypothetical CHEF signaling mechanism.

Protocol for Metal Ion Titration:

  • Reagent Preparation: Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a higher concentration (e.g., 1 mM) in deionized water.

  • Titration Experiment: In a series of cuvettes or wells of a microplate, add the probe solution. To each cuvette/well, add increasing concentrations of a specific metal ion. Include a control sample containing only the probe solution.

  • Incubation: Allow the solutions to incubate at room temperature for a short period (e.g., 5-15 minutes) to ensure complex formation.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer at the predetermined optimal excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the selectivity, sensitivity, detection limit, and binding affinity of the probe for different metal ions.

Conclusion

This compound holds promise as a novel fluorescent probe based on the well-established photophysical properties of the quinoline scaffold. The detailed protocols provided herein offer a comprehensive framework for researchers to thoroughly characterize its photophysical properties and explore its utility in applications such as cellular imaging and metal ion sensing. It is imperative that researchers perform these initial characterization experiments to validate the suitability of this compound for their specific research needs.

References

Application Note & Protocol: In Vitro Kinase Inhibition Assay for 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer therapy.[1] Quinoline derivatives have emerged as a privileged scaffold in the development of kinase inhibitors, with several compounds demonstrating potent inhibitory activity against a wide range of kinases.[2][3] This document provides a detailed protocol for an in vitro kinase inhibition assay to evaluate the inhibitory potential of 7-Methoxy-2-phenyl-quinolin-4-ol against a representative protein kinase. Given that specific kinase targets for this particular compound are not extensively documented in publicly available literature, this protocol will use the Epidermal Growth Factor Receptor (EGFR) as an example. EGFR is a receptor tyrosine kinase frequently targeted by quinoline-based inhibitors and is implicated in various cancers.

The described protocol utilizes a luminescence-based assay, the Kinase-Glo® platform, which measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. The luminescent signal is inversely proportional to the kinase activity.[4][5][6] This method is highly sensitive, amenable to high-throughput screening (HTS), and avoids the use of radioactive materials.[5][6]

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This activation initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis. Kinase inhibitors targeting EGFR can block these downstream signals, thereby inhibiting cancer cell growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 7-Methoxy-2-phenyl- quinolin-4-ol Inhibitor->EGFR Inhibition Kinase_Inhibition_Assay_Workflow prep_compound 1. Prepare Compound Dilutions (this compound and Gefitinib in DMSO) add_to_plate 3. Dispense Compound and Kinase/Substrate Mix to Plate prep_compound->add_to_plate prep_kinase_mix 2. Prepare Kinase/Substrate Mix (EGFR and Poly(Glu,Tyr) in Assay Buffer) prep_kinase_mix->add_to_plate pre_incubation 4. Pre-incubate at Room Temperature add_to_plate->pre_incubation initiate_reaction 5. Initiate Reaction with ATP pre_incubation->initiate_reaction incubation 6. Incubate to Allow Kinase Reaction initiate_reaction->incubation add_kinase_glo 7. Add Kinase-Glo® Reagent incubation->add_kinase_glo read_luminescence 8. Read Luminescence add_kinase_glo->read_luminescence data_analysis 9. Analyze Data and Determine IC50 read_luminescence->data_analysis

References

Application Notes and Protocols for Molecular Docking Studies of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 7-Methoxy-2-phenyl-quinolin-4-ol and its analogs in molecular docking studies. Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[1][2] Molecular docking is an indispensable computational tool in modern drug discovery that facilitates the prediction of binding affinities and interaction patterns between a ligand, such as this compound, and its biological target at a molecular level.

Biological Target Selection

Based on extensive research on structurally related 2-phenyl-quinolin-4-ol derivatives, a promising biological target for this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Several studies have demonstrated the potential of quinoline analogs to inhibit EGFR-TK, a key player in cancer cell proliferation and survival.[3] Therefore, the following protocols are tailored for docking studies against EGFR-TK.

Quantitative Data Summary

The following table summarizes the biological activity and molecular docking scores of various 2-phenyl-quinoline derivatives against different biological targets. This data provides a comparative perspective on the potential efficacy of this class of compounds.

Compound/AnalogBiological TargetIn Vitro Activity (IC₅₀/GI₅₀)Docking Score (kcal/mol)Reference
1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)-ureaHeLa (cervix cancer)GI₅₀: 35.1 μM-7.031[3]
1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)-ureaMDA-MB-435 (breast cancer)GI₅₀: 60.4 μM-7.031[3]
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinolineS. aureus DNA gyrase AIC₅₀: 0.389 μg/mLNot Reported[1]
2-(3-phenoxyphenyl)-4-phenylquinolin-6-olS. aureus DNA gyrase AIC₅₀: 0.328 μg/mLNot Reported[1]
5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-olS. aureus DNA gyrase AIC₅₀: 0.214 μg/mLNot Reported[1]
2-phenylquinoline-4-carboxylic acid derivative (D28)HDAC3IC₅₀: 24.45 µMNot Reported[4][5]
2-phenylquinoline-4-carboxylic acid derivative (D29)HDAC3IC₅₀: 0.477 µMNot Reported[4][5]

Experimental Protocols

Protocol 1: Molecular Docking of this compound against EGFR Tyrosine Kinase

This protocol outlines the step-by-step procedure for performing a molecular docking study using AutoDock Vina.

1. Ligand Preparation:

  • Sketch the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
  • Save the optimized ligand structure in a PDBQT format, which includes atomic charges and atom type definitions.

2. Protein Preparation:

  • Download the 3D crystal structure of the target protein, EGFR tyrosine kinase, from the Protein Data Bank (PDB). Select a structure complexed with a known inhibitor to define the active site.
  • Prepare the protein by removing water molecules and any co-crystallized ligands.
  • Add polar hydrogen atoms to the protein structure.
  • Assign Kollman charges to the protein atoms.
  • Save the prepared protein structure in a PDBQT format.

3. Grid Generation:

  • Define a grid box that encompasses the active site of the EGFR tyrosine kinase. The coordinates of the grid box should be centered on the bound inhibitor from the original PDB file.
  • The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

4. Docking Simulation:

  • Use a molecular docking program such as AutoDock Vina to perform the docking simulation.
  • The program will explore various conformations and orientations of the ligand within the defined grid box.
  • The binding energy for each pose will be calculated using a scoring function. The pose with the lowest binding energy is considered the most favorable binding mode.

5. Analysis of Results:

  • Analyze the docking results to identify the best binding pose of this compound.
  • Visualize the protein-ligand interactions using molecular visualization software (e.g., PyMOL or Discovery Studio).
  • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues in the active site.
  • The docking score (binding affinity) provides an estimation of the binding strength of the ligand to the protein.

Visualizations

Experimental Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (EGFR Tyrosine Kinase) protein_prep->grid_gen docking_sim Docking Simulation (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Affinity) docking_sim->results_analysis visualization Visualization (Protein-Ligand Interactions) results_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor 7-Methoxy-2-phenyl- quinolin-4-ol Inhibitor->EGFR

Caption: EGFR signaling pathway targeted by quinoline inhibitors.

References

Application Notes and Protocols for 7-Methoxy-2-phenyl-quinolin-4-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 7-Methoxy-2-phenyl-quinolin-4-ol and its derivatives in drug discovery, focusing on their synthesis, biological activities, and mechanisms of action. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous therapeutic agents with a wide range of biological activities.[1] The this compound core, in particular, presents a promising framework for the development of novel therapeutics, primarily in the areas of oncology and infectious diseases.

Anticancer Applications

Quinolin-4-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][3] These include the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2), topoisomerases, and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Key Mechanisms of Anticancer Activity:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Derivatives of the quinoline scaffold have been shown to act as inhibitors of VEGFR-2, blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.

  • Topoisomerase I Inhibition: Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription.[4][5] Certain quinoline derivatives can stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and ultimately, cancer cell death.

  • Antimitotic Activity: Some quinolin-4-one derivatives act as antimitotic agents by disrupting microtubule polymerization dynamics. This interference with the mitotic spindle assembly activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis in cancer cells.

Antibacterial Applications

The quinoline core is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[6][7] Derivatives of this compound are being explored for their potential to combat bacterial infections, including those caused by drug-resistant strains.

Mechanism of Antibacterial Activity:

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the quinoline derivatives block bacterial cell division and lead to bacterial death.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various quinoline derivatives. It is important to note that specific data for this compound is limited in publicly available literature. Therefore, the data presented here is for structurally related compounds to provide a representative overview of the potential efficacy.

Table 1: Anticancer Activity of Representative Quinoline Derivatives (IC50 values in µM)

Compound ClassDerivative/CompoundCell LineIC50 (µM)Reference
Quinoline-based Dihydrazones Compound 3bMCF-7 (Breast)7.016[3]
Compound 3cMCF-7 (Breast)7.05[3]
4-Anilinoquinolines Compound 1fHeLa (Cervical)10.18[8]
BGC823 (Gastric)8.32[8]
Compound 2iHeLa (Cervical)7.15[8]
BGC823 (Gastric)4.65[8]
Methoxyflavone Analogs SideritoflavoneMCF-7 (Breast)4.9[4]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.71[4]
2,4-bis[...]phenylquinolines Compound 13aHeLa (Cervical)0.33[8]
Compound 12fSiHa (Cervical)0.45[8]
Compound 12iA2780 (Ovarian)0.49[8]

Table 2: Antibacterial Activity of Representative Quinoline Derivatives (MIC values in µg/mL)

Compound ClassDerivative/CompoundS. aureusE. coliReference
7-Methoxyquinoline-Sulfonamides Compound 3l>5007.81[6]
Compound 3d50031.25[6]
Compound 3c50062.50[6]
2-Phenyl-quinoline-4-carboxylic Acids Compound 5a464>256[7]
Compound 5a7>256128[7]
Oxazino Quinoline Hybrids Compound 5d4-160.125-8[9]

Experimental Protocols

Synthesis of 7-Methoxy-2-phenyl-1H-quinolin-4-one (Representative Protocol via Camps Cyclization)

The Camps cyclization is a well-established method for the synthesis of quinolin-4-ones from N-(2-acylaryl)amides.[10]

Materials:

  • N-(2-Benzoyl-4-methoxyphenyl)acetamide

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Preparation of the Precursor: The starting N-(2-benzoyl-4-methoxyphenyl)acetamide can be synthesized by the acylation of 2-amino-5-methoxybenzophenone.

  • Cyclization:

    • Dissolve the N-(2-benzoyl-4-methoxyphenyl)acetamide in a suitable solvent such as ethanol.

    • Add a solution of a strong base, like sodium hydroxide, to the mixture.

    • Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-methoxy-2-phenyl-1H-quinolin-4-one.

G cluster_synthesis Synthesis Workflow Start Start Precursor N-(2-Benzoyl-4-methoxyphenyl)acetamide Start->Precursor Acylation of 2-amino-5-methoxybenzophenone Cyclization Camps Cyclization (Base-catalyzed intramolecular condensation) Precursor->Cyclization Add Base (e.g., NaOH) Reflux in Solvent (e.g., Ethanol) Product 7-Methoxy-2-phenyl-1H-quinolin-4-one Cyclization->Product Acidification, Precipitation, Purification

Caption: General workflow for the synthesis of 7-Methoxy-2-phenyl-1H-quinolin-4-one.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Quinoline Derivative (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability Determine IC50 Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoline This compound Derivative Quinoline->Dimerization Inhibition PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K Downstream Downstream Signaling (e.g., MAPK, Akt) PLC->Downstream PI3K->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

G cluster_topo Topoisomerase I Inhibition TopoI Topoisomerase I Cleavage Topoisomerase I-DNA Cleavage Complex TopoI->Cleavage Binds to DNA Supercoiled DNA DNA->Cleavage Religation DNA Religation Cleavage->Religation Damage DNA Damage & Cell Death Cleavage->Damage Leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinoline This compound Derivative Quinoline->Cleavage Stabilizes Complex

Caption: Mechanism of Topoisomerase I inhibition by quinoline derivatives.

G cluster_mitosis Antimitotic Mechanism Tubulin Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Arrest Mitotic Arrest Metaphase->Arrest Leads to Quinoline This compound Derivative Quinoline->Polymerization Disrupts Apoptosis Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols for In Vitro Testing of 7-Methoxy-2-phenyl-quinolin-4-ol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro testing methodologies for 7-Methoxy-2-phenyl-quinolin-4-ol and its structurally related analogs. While specific experimental data for this compound is limited in publicly available literature, the following protocols and data are based on studies of closely related 2-phenyl-4-quinolone derivatives, which have demonstrated significant potential as anticancer agents.

Overview and Potential Applications

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Structurally similar compounds to this compound, such as 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, have been investigated for their antimitotic activity.[2] These compounds have been shown to induce cell cycle arrest in the G2/M phase and exhibit antiproliferative effects against various cancer cell lines.[2] The proposed mechanism of action for some quinolone derivatives involves the inhibition of tubulin polymerization or the targeting of enzymes like topoisomerase I.[1][3]

The protocols outlined below describe standard in vitro assays to evaluate the cytotoxic and mechanistic properties of this compound and its analogs.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity data for representative 2-phenyl-4-quinolone derivatives against a panel of human cancer cell lines. It is important to note that this data is for structurally similar compounds and should be used as a reference for planning experiments with this compound.

Table 1: In Vitro Cytotoxicity of Representative 2-Phenyl-4-Quinolone Analogs

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-oneCOLO205 (Colon)MTT0.32[4]
H460 (Lung)MTT0.89[4]
4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-oneCOLO205 (Colon)MTT7.85[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Lung)SRB0.94[5]
MDA-MB-231/ATCC (Breast)SRB0.04[5]
SF-295 (CNS)SRB<0.01[5]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline OximeNCI 60 Cell Line Panel (Mean)SRB3.02[5]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline MethyloximeNCI 60 Cell Line Panel (Mean)SRB3.89[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using a suitable software.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_incubation_analysis Incubation & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Objective: To investigate if this compound induces cell cycle arrest.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Cell_Cycle_Analysis_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis.

Potential Signaling Pathway

Based on the antimitotic activity of structurally similar compounds, this compound may interfere with microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.

Putative_Signaling_Pathway compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule mitotic_spindle Mitotic Spindle Defects microtubule->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Putative signaling pathway for this compound.

References

Application Notes and Protocols for a 7-Methoxy-2-phenyl-quinolin-4-ol Analog Screening Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Specifically, the 2-phenyl-quinolin-4-ol core and its derivatives have shown significant potential as anticancer agents.[2][3] This document provides detailed application notes and experimental protocols for the development and screening of a chemical library based on 7-Methoxy-2-phenyl-quinolin-4-ol analogs. The primary rationale for focusing on this scaffold is its potential to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, and to induce cell cycle arrest and apoptosis.[2][4][5]

These application notes are intended to guide researchers in the synthesis of a focused library of analogs, followed by their systematic screening to identify novel lead compounds for drug discovery programs.

Data Presentation: Rationale for Analog Library Design

The design of the analog library should focus on systematic modifications of the this compound core to explore the structure-activity relationship (SAR). Key points of diversification should include:

  • Substitutions on the 2-phenyl ring: Introducing various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions can significantly influence the compound's biological activity and pharmacokinetic properties.

  • Modifications of the 7-methoxy group: Exploring other alkoxy groups or bioisosteric replacements can impact target binding and selectivity.

  • Substitutions on the quinoline core: Introducing small alkyl or other functional groups at available positions on the quinoline ring can further probe the SAR.

The following table summarizes the rationale for the proposed modifications based on existing literature for similar quinoline-based compounds.

Position of ModificationProposed SubstituentsRationale for Inclusion in the LibraryPotential Impact on Activity
2-Phenyl Ring -F, -Cl, -Br, -CH3, -OCH3, -CF3, -NO2To investigate the influence of electronic and steric effects on target engagement.[2]Modulation of binding affinity and selectivity for target kinases.
7-Position -OCH2CH3, -O(CH2)2CH3, -OCH(CH3)2To explore the impact of the size and lipophilicity of the alkoxy group on activity.Altered potency and pharmacokinetic properties.
Quinoline Core (e.g., C5, C6, C8) -CH3, -F, -ClTo probe for additional binding pockets or steric constraints within the target protein.Fine-tuning of biological activity and selectivity.

Experimental Protocols

I. General Synthesis of this compound Analogs

A robust method for the synthesis of 2-phenyl-quinolin-4-ol derivatives is the Conrad-Limpach reaction or variations thereof. The following is a general protocol that can be adapted for the synthesis of the proposed analog library.

Step 1: Synthesis of β-enamino ester intermediate

  • To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene), add a substituted ethyl benzoylacetate (1.1 eq.).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude β-enamino ester.

Step 2: Cyclization to the quinolin-4-ol core

  • Add the crude β-enamino ester from Step 1 to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

  • Heat the mixture to approximately 250 °C for 30-60 minutes. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.

II. High-Throughput Screening (HTS) Protocols

The following are detailed protocols for primary and secondary assays to screen the synthesized library for anticancer activity.

A. Primary Screen: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Dilute the compounds to the desired final screening concentration (e.g., 10 µM) in culture medium. Add the compound dilutions to the cells. Include wells with DMSO only as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

B. Secondary Screen 1: In Vitro Kinase Inhibition Assay (e.g., PI3K/Akt/mTOR)

This protocol describes a general luminescence-based kinase assay (e.g., using ADP-Glo™ technology) to identify direct inhibitors of kinases in the PI3K/Akt/mTOR pathway.

  • Reaction Setup: In a 384-well plate, add the purified kinase (e.g., mTOR), the corresponding substrate, and the kinase reaction buffer.

  • Compound Addition: Add the hit compounds from the primary screen at various concentrations to the wells. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

C. Secondary Screen 2: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Treatment: Seed cells in a 96-well plate and treat with the hit compounds at their IC₅₀ concentrations for 24-48 hours.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity compared to the DMSO-treated control cells.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibits Translation Quinoline 7-Methoxy-2-phenyl- quinolin-4-ol Analogs Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline analogs.

Experimental Workflow

Screening_Workflow cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization Synthesis Synthesis of This compound Analog Library PrimaryScreen Cell Viability Assay (MTT) Synthesis->PrimaryScreen HitIdentification Hit Identification (% Viability < Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active Hits KinaseAssay In Vitro Kinase Assay (e.g., PI3K/Akt/mTOR) DoseResponse->KinaseAssay ApoptosisAssay Apoptosis Assay (Caspase 3/7) DoseResponse->ApoptosisAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR ApoptosisAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-throughput screening workflow for the this compound analog library.

Logical Relationship

Logical_Relationship Scaffold 7-Methoxy-2-phenyl- quinolin-4-ol Scaffold Library Diverse Analog Library Scaffold->Library Basis for HTS High-Throughput Screening Library->HTS Input for Hits Identified 'Hits' HTS->Hits Yields Mechanism Mechanism of Action (e.g., Kinase Inhibition) Hits->Mechanism Characterized for Leads Lead Compounds for Drug Development Mechanism->Leads Informs selection of

Caption: Logical flow from scaffold selection to lead compound identification.

References

Application Notes and Protocols: 7-Methoxy-2-phenyl-quinolin-4-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Methoxy-2-phenyl-quinolin-4-ol as a key intermediate for the development of novel bioactive molecules. The protocols detailed herein focus on the transformation of this scaffold into various derivatives with potential applications in medicinal chemistry, particularly in the discovery of kinase inhibitors for cancer therapy.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2-phenyl-7-methoxyquinoline framework, in particular, has garnered significant interest due to the potent biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties. This compound serves as a crucial starting material, allowing for diverse functionalization at the 4-position, which has been shown to be critical for interaction with various biological targets. This document outlines the key synthetic transformations of this intermediate and highlights the therapeutic potential of the resulting compounds.

Chemical Properties

PropertyValue
IUPAC Name 7-methoxy-2-phenyl-1H-quinolin-4-one
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
CAS Number 20430-72-2
Appearance Off-white to pale yellow solid
Tautomerism Exists in equilibrium with its keto tautomer, 7-methoxy-2-phenyl-1H-quinolin-4-one. The keto form generally predominates in the solid state and in solution.

Synthetic Applications

The primary synthetic utility of this compound lies in its conversion to the highly reactive intermediate, 4-chloro-7-methoxy-2-phenylquinoline. This chloro-derivative readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of novel compounds for biological screening.

Synthetic_Workflow A This compound B 4-Chloro-7-methoxy-2-phenylquinoline A->B  Chlorination (POCl₃ or SOCl₂)   C 4-Anilino-7-methoxy-2-phenylquinoline Derivatives B->C  Nucleophilic Aromatic  Substitution (Amines)   D 4-Alkoxy-7-methoxy-2-phenylquinoline Derivatives B->D  Nucleophilic Aromatic  Substitution (Alcohols)  

Synthetic workflow from this compound.
Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-methoxy-2-phenylquinoline

This protocol describes the conversion of this compound to the corresponding 4-chloro derivative, a key step for further functionalization. The procedure is adapted from methods used for similar quinolin-4-one substrates[1][2][3].

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a suitable solvent such as toluene or neat phosphorus oxychloride, add phosphorus oxychloride (3-5 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 4-chloro-7-methoxy-2-phenylquinoline.

Table 1: Representative Reaction Conditions for Chlorination of Quinolin-4-ones

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
7-Methoxy-1H-quinolin-4-onePOCl₃NeatReflux388[1]
6-Cyano-7-methoxy-4-quinolinoneSOCl₂/DMFSulfolaneReflux5Not specified[2]
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃Diglyme100679[3]

Protocol 2: Synthesis of 4-Anilino-7-methoxy-2-phenylquinoline Derivatives

This protocol outlines the synthesis of 4-anilino derivatives via nucleophilic aromatic substitution of 4-chloro-7-methoxy-2-phenylquinoline with various anilines. These compounds are of particular interest as potential kinase inhibitors[4][5][6].

Materials:

  • 4-Chloro-7-methoxy-2-phenylquinoline

  • Substituted aniline (1.1 - 1.5 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (catalytic amount) or a base such as K₂CO₃ or Et₃N

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-methoxy-2-phenylquinoline (1.0 eq) and the desired substituted aniline (1.1 - 1.5 eq) in isopropanol or DMF.

  • Add a catalytic amount of concentrated hydrochloric acid or a suitable base.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, pour the reaction mixture into water and basify with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-anilino-7-methoxy-2-phenylquinoline derivative.

Protocol 3: Synthesis of 4-Alkoxy-7-methoxy-2-phenylquinoline Derivatives

This protocol describes the synthesis of 4-alkoxy derivatives, which have also shown promise as anticancer agents.[7]

Materials:

  • 4-Chloro-7-methoxy-2-phenylquinoline

  • Corresponding alcohol (can be used as solvent or in excess)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous DMF or THF

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the desired alcohol in anhydrous DMF or THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add a solution of 4-chloro-7-methoxy-2-phenylquinoline (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture at 60-80 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target 4-alkoxy-7-methoxy-2-phenylquinoline.

Biological Applications and Signaling Pathways

Derivatives of this compound have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology. The 4-anilino and 4-alkoxy substituted quinolines have been extensively investigated as inhibitors of various protein kinases that play a crucial role in cancer cell proliferation, survival, and angiogenesis.

Table 2: Cytotoxic Activity of Representative 4-Anilino-2-phenylquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung cancer)0.94[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231/ATCC (Breast cancer)0.04[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineSF-295 (CNS cancer)<0.01[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468 (Breast Cancer)Potent ActivityNot specified
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast Cancer)0.11

Targeted Signaling Pathways:

The anticancer activity of these quinoline derivatives is often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

  • EGFR and VEGFR-2 Signaling: Many 4-anilinoquinoline derivatives are designed to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these receptors blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and angiogenesis.

  • c-Met Signaling: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. 4-Anilinoquinoline derivatives have been developed as potent c-Met inhibitors, thereby disrupting tumor growth, invasion, and metastasis.

  • Topoisomerase I Inhibition: Some 4-alkoxy-2-arylquinolines have been identified as inhibitors of Topoisomerase I, an enzyme essential for DNA replication and transcription.[7] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately cell death.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR/VEGFR-2 EGFR/VEGFR-2 RAS RAS EGFR/VEGFR-2->RAS c-Met c-Met PI3K PI3K c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Topoisomerase I Topoisomerase I DNA Replication DNA Replication Topoisomerase I->DNA Replication Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR/VEGFR-2 Inhibition Quinoline Derivative->c-Met Inhibition Quinoline Derivative->Topoisomerase I Inhibition

References

Troubleshooting & Optimization

troubleshooting Conrad-Limpach synthesis of quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

Answering the needs of researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Conrad-Limpach synthesis of quinolinols. The following resources address common challenges encountered during this classical yet powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Conrad-Limpach synthesis?

A1: The Conrad-Limpach synthesis is a chemical reaction that produces 4-hydroxyquinolines (which exist in equilibrium with their tautomeric 4-quinolone form) from the condensation of anilines with β-ketoesters.[1][2] The reaction typically proceeds in two stages: the initial formation of a β-arylaminoacrylate intermediate, followed by a high-temperature thermal cyclization.[3][4][5]

Q2: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

A2: Both syntheses start from anilines and β-ketoesters, but the reaction conditions dictate the final product. The Conrad-Limpach synthesis, typically run at lower initial temperatures, involves the aniline attacking the keto group, leading to a 4-hydroxyquinoline.[1][6] In contrast, the Knorr synthesis is conducted at higher temperatures (e.g., ~140°C), where the aniline attacks the ester group, ultimately forming a 2-hydroxyquinoline.[1][7]

Q3: My reaction is not working. What are the most critical parameters to check?

A3: The most critical step is the thermal cyclization, which is often the rate-determining step.[1] Key parameters to verify are:

  • Cyclization Temperature: This step requires very high temperatures, typically around 250°C, for the electrocyclic ring closing to occur efficiently.[1][3]

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields.[1][8] Solvents with boiling points above 250°C generally give the best results.[8]

  • Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to unwanted side reactions and lower yields.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am experiencing very low yields. How can I improve the outcome?

A: Low yields are a common problem and can often be traced back to the cyclization step.

  • Insufficient Temperature: The cyclization requires significant thermal energy. Ensure your reaction setup can consistently maintain a temperature of ~250°C.[1] Yields generally increase with the reaction temperature up to an optimal point.[8]

  • Inappropriate Solvent: Early attempts at this synthesis without a solvent resulted in very low yields (below 30%).[1] Using a high-boiling inert solvent such as mineral oil, Dowtherm A, or even 2,6-di-tert-butylphenol can dramatically increase yields, in some cases up to 95%.[1][8]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and prevent potential product decomposition from prolonged heating.[9]

  • Acid Catalysis: The initial condensation to form the Schiff base and subsequent tautomerizations are often catalyzed by a strong acid like HCl or H₂SO₄.[1] Ensure appropriate catalytic amounts are used if this step is not proceeding efficiently.

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions Impure Impure Reactants? (Purify/Use New Batch) CheckPurity->Impure Yes Temp Cyclization Temp Too Low? CheckConditions->Temp Investigate Solvent Incorrect Solvent? CheckConditions->Solvent Investigate IncreaseTemp Increase Temp (Target ~250 °C) Temp->IncreaseTemp Yes ChangeSolvent Use High-Boiling Inert Solvent (e.g., Mineral Oil) Solvent->ChangeSolvent Yes

Caption: A troubleshooting workflow for diagnosing low product yields.

Issue 2: Formation of Side Products and Isomers

Q: I have isolated a product, but it's not the 4-hydroxyquinoline I expected. What could it be?

A: The most common isomeric byproduct is the 2-hydroxyquinoline, formed via the competing Knorr quinoline synthesis pathway.[1] The regioselectivity is highly dependent on the temperature of the initial condensation step.

  • Kinetic vs. Thermodynamic Control: The Conrad-Limpach product (4-hydroxyquinoline) is the kinetic product, favored at lower temperatures (e.g., room temperature), where the aniline preferentially attacks the more reactive keto group.[1][6] The Knorr product (2-hydroxyquinoline) is the thermodynamic product, favored at higher temperatures (~140°C), where the aniline attacks the ester group.[1]

Regioselectivity_Control cluster_start Starting Materials Aniline Aniline Condensation Condensation Step Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation ConradLimpach Kinetic Product (4-Hydroxyquinoline) Condensation->ConradLimpach Low Temp (Kinetic Control) Knorr Thermodynamic Product (2-Hydroxyquinoline) Condensation->Knorr High Temp (Thermodynamic Control) Conrad_Limpach_Mechanism cluster_reactants Reactants Aniline Aniline Attack 1. Nucleophilic Attack on Keto Group Aniline->Attack Ketoester β-Ketoester Ketoester->Attack Schiff 2. Schiff Base Formation (-H₂O) Attack->Schiff Taut 3. Keto-Enol Tautomerization Schiff->Taut Cyclize 4. Thermal Electrocyclic Ring Closing (~250 °C) Taut->Cyclize Elim 5. Elimination of Alcohol Cyclize->Elim Product 6. Tautomerization to 4-Hydroxyquinoline Elim->Product

References

Technical Support Center: Optimizing the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol. Our aim is to help you optimize your reaction yield and overcome common experimental challenges.

Synthesis Overview: The Conrad-Limpach Reaction

The synthesis of this compound is typically achieved through the Conrad-Limpach reaction. This method involves two key steps:

  • Condensation: The reaction of m-anisidine with a β-ketoester, such as ethyl benzoylacetate, at a moderate temperature to form an enamine intermediate.

  • Thermal Cyclization: Heating the enamine intermediate at a high temperature (typically around 250 °C) to induce ring closure and form the desired quinolin-4-ol product.[1][2]

A critical aspect of this synthesis is the use of a high-boiling, inert solvent during the cyclization step to achieve high yields.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Two-Step Conrad-Limpach Synthesis

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine m-anisidine (1.0 equivalent) and ethyl benzoylacetate (1.05 equivalents).

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, and a solvent like toluene to facilitate the removal of water.[3]

  • Heat the mixture to reflux (approximately 110-140 °C) for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate is often an oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a suitable high-temperature reaction vessel, dissolve the crude enamine intermediate from Step 1 in a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A). A typical concentration is 0.1-0.2 M.

  • Heat the solution to approximately 250 °C with vigorous stirring.[1][2] The use of a sand bath or a suitable heating mantle is recommended for even temperature control.

  • Maintain this temperature for 30-60 minutes. The product may precipitate out of the solvent as it forms.

  • Monitor the reaction by TLC until the enamine intermediate is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will likely precipitate.

  • Dilute the cooled mixture with a hydrocarbon solvent such as hexanes or petroleum ether to further precipitate the product and to help in washing away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with the hydrocarbon solvent to remove residual high-boiling solvent.

  • Dry the product in a vacuum oven.

Purification Protocols

Recrystallization:

  • Select a suitable solvent or solvent system. For quinolin-4-ol derivatives, polar protic solvents like ethanol or methanol are often effective.[4] A mixture of solvents, such as ethanol/water or methanol/acetone, can also be tested.[5]

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.[5]

  • Allow the solution to cool slowly to room temperature to form crystals, followed by further cooling in an ice bath to maximize the yield.[5]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a suitable solvent system. For quinolin-4-ol derivatives, a gradient of ethyl acetate in hexane is a good starting point.[4] For more polar compounds, a dichloromethane/methanol system can be used.[6]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Conrad-Limpach Cyclization

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21234
Propyl benzoate23145
Isobutyl benzoate24766
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21454
Dowtherm A25765
2,6-di-tert-butylphenol26565

Data adapted from a study on a similar 4-hydroxyquinolone synthesis and illustrates the general trend of increased yield with higher boiling point solvents.[7]

Troubleshooting Guide

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Q1: The yield of the final product is very low. What are the likely causes?

A1: Low yields in the Conrad-Limpach synthesis can stem from several factors:

  • Incomplete Condensation: The initial formation of the enamine intermediate may be incomplete. Ensure the complete removal of water during this step by using a Dean-Stark trap and monitoring the reaction by TLC.

  • Suboptimal Cyclization Temperature: The cyclization step is highly temperature-dependent and typically requires temperatures around 250 °C.[1] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition.

  • Improper Solvent: The use of a high-boiling, inert solvent is crucial for high yields in the cyclization step. Running the reaction neat or in a lower-boiling solvent will significantly reduce the yield.[1]

  • Reactant Quality: Ensure the purity of your starting materials, particularly the m-anisidine and ethyl benzoylacetate. Impurities can lead to side reactions and lower yields.

Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I avoid it?

A2: A common byproduct in the Conrad-Limpach synthesis is the isomeric 2-hydroxyquinoline (a quinolin-2-one), which arises from the Knorr synthesis pathway.[1] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. To favor the desired 4-hydroxyquinoline product:

  • Control the Condensation Temperature: The initial condensation reaction should be carried out at a moderate temperature (e.g., refluxing toluene). Higher temperatures during this step can favor the formation of the Knorr product.[8]

  • Acid Catalysis: The use of a catalytic amount of a strong acid can favor the desired reaction pathway.[1]

Q3: The product is difficult to purify and appears as a dark, tarry substance. What can be done?

A3: Tar formation is a common issue in high-temperature reactions. To mitigate this:

  • Ensure an Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Control the Reaction Time: Do not prolong the heating at high temperatures unnecessarily. Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Purification Strategy: If a tarry product is obtained, column chromatography is often more effective than recrystallization for initial purification. A gradient elution from a non-polar to a more polar solvent system can help separate the desired product from the polymeric byproducts.

Q4: My purified product shows broad peaks in the NMR spectrum. What could be the issue?

A4: Broad NMR peaks can indicate the presence of paramagnetic impurities or tautomerism.

  • Tautomerism: Quinolin-4-ols can exist in equilibrium with their quinolin-4-one tautomer. This can sometimes lead to peak broadening in the NMR spectrum. Running the NMR in a different solvent (e.g., DMSO-d6) or at a different temperature might resolve the peaks.

  • Paramagnetic Impurities: If the reaction was exposed to any metal catalysts or if there are residual metal ions from the workup, they can cause peak broadening. Washing the product with a chelating agent solution like EDTA during the workup might help.

Frequently Asked Questions (FAQs)

Q: Can I perform the Conrad-Limpach synthesis as a one-pot reaction?

A: While it is a two-step reaction in principle, it can often be performed in a "one-pot" fashion without isolating the enamine intermediate. After the initial condensation and removal of the reaction solvent (e.g., toluene), the high-boiling solvent for the cyclization can be added directly to the crude intermediate.

Q: What is the role of the acid catalyst in the condensation step?

A: The acid catalyst protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline. It also catalyzes the dehydration to form the enamine.[1]

Q: Are there any alternative high-boiling solvents I can use for the cyclization?

A: Yes, besides diphenyl ether and Dowtherm A, other solvents like mineral oil, 1,2,4-trichlorobenzene, and 2,6-di-tert-butylphenol have been shown to be effective.[7] The choice of solvent can impact the reaction yield and ease of workup.

Q: How can I confirm the structure of my final product?

A: The structure of this compound can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: To identify the protons on the quinoline and phenyl rings, as well as the methoxy group.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl and carbonyl groups.

Visualizations

Synthesis_Pathway m_anisidine m-Anisidine enamine Enamine Intermediate m_anisidine->enamine Condensation (Toluene, cat. Acid, Reflux) ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->enamine product This compound enamine->product Thermal Cyclization (~250 °C, High-boiling solvent)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_conditions 1. Verify Reaction Conditions start->check_conditions check_reagents 2. Assess Reagent Quality check_conditions->check_reagents Conditions OK solution_temp Adjust cyclization temperature to ~250°C check_conditions->solution_temp Incorrect Temperature? solution_solvent Use high-boiling inert solvent (e.g., diphenyl ether) check_conditions->solution_solvent Inappropriate Solvent? check_side_reactions 3. Investigate Side Reactions check_reagents->check_side_reactions Reagents OK solution_reagents Ensure purity of starting materials check_reagents->solution_reagents Impure Reagents? check_purification 4. Optimize Purification check_side_reactions->check_purification No major side reactions solution_knorr Lower condensation temperature to favor kinetic product check_side_reactions->solution_knorr Knorr Product Formation? solution_purification Optimize recrystallization solvent or use column chromatography check_purification->solution_purification Inefficient Purification?

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Quinolin-4-ol Synthesis: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolin-4-ol and its derivatives. The focus is on identifying and mitigating the formation of common side products in prevalent synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for quinolin-4-ol, and what are their primary side products?

A1: The most common methods for synthesizing the quinolin-4-ol scaffold are the Conrad-Limpach, Camps, and Gould-Jacobs reactions. Each has characteristic side products:

  • Conrad-Limpach Synthesis: The primary side product is the isomeric 2-hydroxyquinoline . The formation of this isomer is highly dependent on the reaction temperature.[1][2]

  • Camps Cyclization: This reaction can yield a mixture of the desired quinolin-4-one and the isomeric quinolin-2-one . The product ratio is largely determined by the strength of the base used in the reaction.[3][4]

  • Gould-Jacobs Reaction: Key challenges include the formation of regioisomers when using asymmetrically substituted anilines and thermal decomposition products due to the high temperatures required for cyclization.[4]

Q2: How can I control the formation of 2-hydroxyquinoline in the Conrad-Limpach synthesis?

A2: The regioselectivity of the Conrad-Limpach synthesis is temperature-dependent. To favor the formation of the desired 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (typically below 140°C) to form the kinetic product, the β-arylaminoacrylate intermediate. The subsequent thermal cyclization is then performed at a much higher temperature (around 250°C).[1][2] Conversely, running the initial reaction at a higher temperature (above 140°C) favors the formation of the thermodynamic product, a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer. This variation is often referred to as the Knorr quinoline synthesis.[1]

Q3: In the Camps cyclization, how do I selectively synthesize quinolin-4-one over quinolin-2-one?

A3: The selectivity in the Camps cyclization is controlled by the choice of base, which influences the site of deprotonation on the N-(2-acylaryl)amide precursor.

  • For Quinolin-4-one (desired): Use a strong base, such as sodium hydroxide (NaOH). This will preferentially deprotonate the α-position of the ketone, leading to an intramolecular aldol condensation that forms the quinolin-4-one.[3][4]

  • For Quinolin-2-one (side product): Use a weaker base, such as cesium carbonate (Cs₂CO₃). This favors deprotonation at the amide nitrogen, resulting in the formation of the quinolin-2-one isomer.[3]

Q4: What causes the formation of multiple products in the Gould-Jacobs reaction, and how can this be minimized?

A4: The Gould-Jacobs reaction can produce a mixture of regioisomers when an asymmetrically substituted aniline is used, as the cyclization can occur at either of the two ortho positions of the aniline.[4] The regioselectivity is influenced by both steric and electronic factors. To minimize the formation of unwanted isomers, it is crucial to carefully consider the substitution pattern of the starting aniline. Additionally, the high temperatures required for the thermal cyclization step can lead to decomposition of the starting materials and intermediates.[4] The use of high-boiling point, inert solvents can improve yields by allowing for more controlled heating. Microwave-assisted synthesis has also been shown to reduce reaction times and potentially minimize side product formation by providing rapid and uniform heating.

Troubleshooting Guides

Problem: Low Yield and Presence of an Isomeric Impurity in Conrad-Limpach Synthesis

Symptoms:

  • The final product shows two spots on TLC, corresponding to 4-hydroxyquinoline and 2-hydroxyquinoline.

  • The overall yield of the desired 4-hydroxyquinoline is lower than expected.

Possible Cause:

  • The initial condensation reaction between the aniline and β-ketoester was conducted at too high a temperature, leading to the formation of the thermodynamic β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[1]

Solutions:

  • Temperature Control: Carefully control the temperature of the initial condensation to be below 140°C. Monitor the reaction by TLC to ensure the formation of the desired β-arylaminoacrylate intermediate.

  • Stepwise Procedure: Isolate the β-arylaminoacrylate intermediate before proceeding to the high-temperature cyclization step. This ensures that only the desired intermediate is subjected to the harsh cyclization conditions.

  • Solvent Choice for Cyclization: For the high-temperature (ca. 250°C) cyclization step, use a high-boiling, inert solvent such as Dowtherm A or mineral oil to ensure even heat distribution and minimize charring.[1][5]

Problem: Mixture of Quinolin-4-one and Quinolin-2-one in Camps Cyclization

Symptoms:

  • The crude product shows two distinct products upon analysis (e.g., by NMR or LC-MS) corresponding to the two quinolone isomers.

Possible Cause:

  • The base used was not sufficiently strong to exclusively promote deprotonation at the ketone's α-position, leading to competitive deprotonation at the amide.

Solutions:

  • Base Selection: To favor the formation of quinolin-4-one, use a strong base like sodium hydroxide or sodium ethoxide.[3][6]

  • Solvent System: The choice of solvent can influence the effective strength of the base. Protic solvents like ethanol are commonly used with strong bases for this reaction.

Problem: Formation of Regioisomers and/or Dark, Tarry Byproducts in Gould-Jacobs Reaction

Symptoms:

  • With a meta-substituted aniline, a mixture of the 5- and 7-substituted quinolin-4-ol isomers is obtained.[7]

  • The reaction mixture is dark and difficult to work up, with low yields of the desired product.

Possible Cause:

  • Regioisomers: The electronic and steric effects of the substituent on the aniline direct the cyclization to both available ortho positions.

  • Tarry Byproducts: The high temperatures required for the thermal cyclization (often >250°C) can cause thermal decomposition of the anilinomethylenemalonate intermediate.[4]

Solutions:

  • Managing Regioisomers:

    • If possible, choose a starting aniline where one of the ortho positions is blocked to direct the cyclization.

    • Careful optimization of the reaction conditions (solvent and temperature) may slightly favor one isomer over the other.[7] However, chromatographic separation of the final products is often necessary.

  • Minimizing Thermal Decomposition:

    • Controlled Heating: Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) in a setup that allows for precise temperature control.[8]

    • Microwave Synthesis: Employ microwave irradiation to achieve the required high temperatures rapidly and uniformly, which can reduce the overall heating time and minimize the formation of decomposition byproducts.[7][9]

    • Gradual Addition: Add the anilinomethylenemalonate intermediate portion-wise to the pre-heated high-boiling solvent to maintain a low concentration of the reactant at any given time.

Data on Side Product Formation

The following tables summarize how reaction conditions can influence the formation of side products in the synthesis of quinolin-4-ols.

Table 1: Conrad-Limpach-Knorr Reaction - Influence of Temperature on Product Distribution

Initial Condensation TemperaturePrimary IntermediateMajor Final Product
< 140°Cβ-Arylaminoacrylate (Kinetic Product)4-Hydroxyquinoline
> 140°Cβ-Ketoanilide (Thermodynamic Product)2-Hydroxyquinoline

Data compiled from principles described in references[1][2].

Table 2: Camps Cyclization - Influence of Base Strength on Product Ratio

BaseRelative StrengthFavored Deprotonation SiteMajor Product
NaOHStrongα-position of ketoneQuinolin-4-one
Cs₂CO₃WeakAmide nitrogenQuinolin-2-one

Data based on findings reported in reference[3].

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline via Conrad-Limpach Reaction

This protocol is adapted from a procedure described in Organic Syntheses.[5]

Step 1: Formation of Ethyl β-Anilinocrontonate

  • Combine aniline (18.6 g, 0.2 mol) and ethyl acetoacetate (26 g, 0.2 mol).

  • Heat the mixture at 140-150°C for 1 hour. Water and ethanol will be evolved.

Step 2: Cyclization

  • In a separate flask equipped with a reflux condenser and stirrer, heat 150 mL of Dowtherm A to reflux (approx. 250°C).

  • Add the crude ethyl β-anilinocrotonate from Step 1 dropwise to the refluxing Dowtherm A.

  • Continue stirring and refluxing for 15-30 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Add approximately 200 mL of petroleum ether to the cooled mixture.

  • Collect the solid by suction filtration and wash with petroleum ether.

  • Purify the crude product by recrystallization from boiling water or ethanol to yield white needles of 2-methyl-4-hydroxyquinoline.

Protocol 2: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is a multi-step procedure adapted from a known synthesis of 4,7-dichloroquinoline.[8]

Step 1: Formation of Ethyl α-Carbethoxy-β-m-chloroanilinoacrylate

  • In a round-bottomed flask, mix m-chloroaniline (127.5 g, 1.0 mol) and ethyl ethoxymethylenemalonate (233 g, 1.1 mol).

  • Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape. The warm product is used directly in the next step.

Step 2: Thermal Cyclization

  • In a large flask, heat 1 L of Dowtherm A to a vigorous boil.

  • Pour the product from Step 1 through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. The cyclized product will crystallize out.

  • Cool the mixture, filter, and wash the solid with a non-polar solvent like hexane to remove the Dowtherm A.

Step 3: Saponification

  • Mix the air-dried solid from Step 2 with 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture until all the solid ester has dissolved (approximately 1 hour).

  • Cool the solution and separate it from any residual oil.

  • Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

Step 4: Decarboxylation

  • Suspend the dried acid from Step 3 in 1 L of Dowtherm A.

  • Boil the mixture for 1 hour to effect decarboxylation.

  • Cool the solution to room temperature. The 7-chloro-4-hydroxyquinoline product can be isolated at this stage, or used directly for further reactions.

Visualizing Reaction Pathways

Conrad-Limpach-Knorr Synthesis Pathway

Conrad_Limpach_Knorr reactants Aniline + β-Ketoester intermediate_k β-Arylaminoacrylate (Kinetic Intermediate) reactants->intermediate_k < 140°C intermediate_t β-Ketoanilide (Thermodynamic Intermediate) reactants->intermediate_t > 140°C cyclization High Temp. Cyclization (~250°C) intermediate_k->cyclization product_2OH 2-Hydroxyquinoline (Side Product) intermediate_t->product_2OH Acid-catalyzed Cyclization product_4OH Quinolin-4-ol (Desired Product) cyclization->product_4OH Camps_Cyclization start N-(2-Acylaryl)amide enolate_ketone Ketone Enolate start->enolate_ketone Strong Base (e.g., NaOH) (Deprotonation at α-C of ketone) enolate_amide Amide Enolate start->enolate_amide Weaker Base (e.g., Cs₂CO₃) (Deprotonation at amide) product_4one Quinolin-4-one (Desired Product) enolate_ketone->product_4one Intramolecular Aldol Condensation product_2one Quinolin-2-one (Side Product) enolate_amide->product_2one Intramolecular Condensation

References

Technical Support Center: Overcoming Purification Challenges of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common hurdles encountered during the purification of quinoline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section tackles common problems arising during the purification of quinoline derivatives, providing potential causes and actionable solutions.

Issue 1: My quinoline derivative is showing significant streaking and poor separation on a silica gel column.

  • Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but the compound is tailing severely, leading to broad peaks and poor separation from impurities. What's causing this and how can I fix it?

  • Answer: This is a frequent issue stemming from the basic nature of the quinoline nitrogen atom, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to tailing, poor separation, and in some cases, irreversible adsorption or decomposition of the compound on the column.[1][2]

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. You can do this by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine, before packing the column.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[1]

      • Alumina (Neutral or Basic): This is often a good first alternative to silica gel for basic compounds.[1][2]

      • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be a highly effective alternative.[1]

      • Other Options: For particularly sensitive compounds, Florisil or cellulose might be suitable.[1]

    • Optimize the Mobile Phase:

      • Add a Basic Modifier: As with deactivating the silica, adding a small percentage of triethylamine or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[1]

      • Incorporate a Polar Solvent: Sometimes, adding a small amount of a more polar solvent like methanol can help to improve the elution profile.

Issue 2: My quinoline derivative appears to be decomposing during purification.

  • Question: I'm observing the appearance of new spots on my TLC analysis of fractions from column chromatography, and my overall yield is very low. I suspect my quinoline derivative is decomposing. What can I do to prevent this?

  • Answer: Decomposition is a significant challenge, especially for quinoline derivatives with sensitive functional groups. This can be caused by exposure to acidic conditions (like silica gel), air (oxidation), light, or heat.[1][2]

    Troubleshooting Steps:

    • Avoid Acidic Conditions: As mentioned in the previous issue, the acidic nature of silica gel can promote decomposition.[1] Employ the strategies of deactivating the silica gel or using an alternative stationary phase.

    • Work Under an Inert Atmosphere: If your compound is susceptible to oxidation, performing all purification steps under an inert atmosphere of nitrogen or argon can be beneficial.[2]

    • Use Degassed Solvents: To minimize exposure to dissolved oxygen, sparge your solvents with an inert gas before use.[2]

    • Protect from Light: For light-sensitive compounds, wrap your flasks and columns in aluminum foil.[2]

    • Maintain Low Temperatures: If you suspect thermal instability, running the column in a cold room can help reduce the rate of decomposition.[1]

    • Work Quickly: Minimize the time your compound spends in solution and in contact with the stationary phase.

Issue 3: I'm struggling to crystallize my quinoline derivative; it either won't crystallize or "oils out".

  • Question: I've tried several solvents to recrystallize my crude quinoline derivative, but I either get no crystals at all, or the compound separates as an oil. How can I achieve good crystallization?

  • Answer: Crystallization issues are common and can be due to several factors including the choice of solvent, the concentration of the solution, the cooling rate, and the presence of impurities that inhibit crystal formation.[3] Oiling out often occurs when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[4]

    Troubleshooting Steps:

    • If No Crystals Form:

      • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the solution.[3]

      • Increase Supersaturation: The solution may not be concentrated enough. Slowly evaporate some of the solvent or add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[3]

    • If the Compound "Oils Out":

      • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.[4]

      • Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point than the melting point of your compound.[4]

      • Adjust the Solvent System: Re-dissolve the oil by gently heating and add a small amount of a solvent in which the compound is more soluble before allowing it to cool again.[3]

      • Reduce the Concentration: Add more solvent to the hot solution to make it less concentrated before attempting to crystallize again.[3]

Data Presentation: Comparative Purity of Quinoline Purification Techniques

The following table summarizes the achieved purity and yield for various purification methods applied to quinoline and its derivatives, based on available data.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91[5]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[5]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[5]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9885[5]

Experimental Protocols

1. General Protocol for Deactivation of Silica Gel for Column Chromatography

This protocol describes the process of neutralizing the acidic sites on silica gel to improve the purification of basic quinoline derivatives.

  • Materials:

    • Silica gel (for column chromatography)

    • Eluent (e.g., hexane/ethyl acetate mixture)

    • Triethylamine (NEt₃) or pyridine

    • Glass column

    • Beaker

    • Glass rod

  • Procedure:

    • In a beaker, add the desired amount of silica gel.

    • Prepare the eluent that you will use to run the column. Add 0.5-2% (v/v) of triethylamine or pyridine to the eluent.

    • Slowly add the eluent containing the basic modifier to the silica gel while stirring with a glass rod to form a uniform slurry.

    • Allow the slurry to stand for 10-15 minutes to ensure thorough deactivation.

    • Pack the column with the prepared slurry as you normally would.

    • Proceed with loading your sample and eluting with the eluent containing the basic modifier.

2. Protocol for Acid-Base Extraction of a Basic Quinoline Derivative

This method is effective for separating basic quinoline derivatives from neutral or acidic impurities.[2]

  • Materials:

    • Crude reaction mixture containing the quinoline derivative

    • Organic solvent (e.g., dichloromethane or ethyl acetate)

    • Dilute aqueous acid (e.g., 1 M HCl)

    • Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

    • Separatory funnel

    • Beakers/flasks

    • pH paper

  • Procedure:

    • Dissolution: Dissolve the crude mixture in a suitable organic solvent.

    • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated, water-soluble quinoline salt will move into the aqueous layer.

    • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid at least two more times to ensure complete extraction of the basic product. The organic layer now contains neutral and acidic impurities.

    • Basification and Re-extraction: Combine all the aqueous extracts. Cool the solution in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The deprotonated quinoline derivative will precipitate or form an oil.

    • Isolation: Extract the free base back into an organic solvent (e.g., dichloromethane) by shaking the basified aqueous solution with the organic solvent in a separatory funnel.

    • Drying and Concentration: Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Visualizations

Purification_Workflow cluster_start Start cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization cluster_extraction Acid-Base Extraction start Crude Quinoline Derivative tlc TLC Analysis start->tlc Evaluate separation dissolve Dissolve in Hot Solvent start->dissolve For solid product dissolve_org Dissolve in Organic Solvent start->dissolve_org If basic product column Column Chromatography tlc->column Good separation fractions Collect & Analyze Fractions column->fractions pure_chrom Pure Product fractions->pure_chrom cool Cool Slowly dissolve->cool filter_xtals Filter Crystals cool->filter_xtals pure_xtal Pure Crystalline Product filter_xtals->pure_xtal extract_acid Extract with Aqueous Acid dissolve_org->extract_acid basify Basify Aqueous Layer extract_acid->basify extract_org Re-extract with Organic Solvent basify->extract_org purified_extract Purified Product extract_org->purified_extract

Caption: General purification workflow for quinoline derivatives.

Troubleshooting_Silica_Column cluster_solutions Potential Solutions cluster_phases Alternative Phases start Problem: Tailing/Decomposition on Silica Gel deactivate Deactivate Silica (e.g., with NEt3) start->deactivate Option 1 alt_phase Use Alternative Stationary Phase start->alt_phase Option 2 alt_solvent Modify Mobile Phase start->alt_solvent Option 3 result Successful Purification deactivate->result Improved Separation alumina Alumina (Neutral/Basic) alt_phase->alumina c18 Reversed-Phase (C18) alt_phase->c18 other Florisil/Cellulose alt_phase->other alt_solvent->result alumina->result c18->result other->result

Caption: Troubleshooting decision tree for silica gel chromatography issues.

References

7-Methoxy-2-phenyl-quinolin-4-ol stability issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-2-phenyl-quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during in-vitro and in-vivo assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound appears to have precipitated. What should I do?

A1: Precipitation of stock solutions is a common issue for quinoline derivatives, which often have limited solubility in aqueous solutions. To address this, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as DMSO or ethanol.

  • Concentration: You may be exceeding the solubility limit. Try preparing a less concentrated stock solution.

  • Storage Conditions: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Gentle Warming: Before use, you can gently warm the solution to 37°C to help redissolve any precipitate. Ensure the compound is fully dissolved before adding it to your assay medium.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a strong indicator of compound instability in the assay medium. The stability of quinoline derivatives can be affected by pH, light, and temperature. It is crucial to assess the stability of the compound under your specific experimental conditions. Consider performing a time-course experiment to see if the compound's activity diminishes over the duration of the assay.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, follow these best practices:

  • Light Protection: Protect your compound from light at all stages of handling and storage by using amber vials or covering containers with aluminum foil.[1]

  • Temperature Control: Prepare solutions fresh before use and keep them on ice. For longer-term storage, refer to the recommended conditions in Q1.

  • pH of Assay Media: Be aware that the pH of your cell culture media or buffer can influence the stability of the compound. If you suspect pH-related instability, consider performing a stability study across a range of pH values.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q4: Are there any known degradation pathways for quinoline derivatives?

A4: Yes, quinoline derivatives can degrade through several pathways, including:

  • Hydrolysis: The quinoline ring system can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The molecule can be oxidized, particularly if exposed to air and light over extended periods.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of degradation products.

Common degradation of quinoline compounds often involves hydroxylation of the quinoline core, which can be followed by ring-opening reactions.[2]

Troubleshooting Guides

Issue 1: Inconsistent Potency or Loss of Activity Over Time

This is a common problem when working with potentially unstable compounds. The following troubleshooting workflow can help identify the root cause.

G A Inconsistent Activity Observed B Assess Stock Solution Integrity A->B E Evaluate Compound Stability in Assay Media A->E C Check for Precipitation B->C D Analyze Stock Purity (HPLC) B->D F Time-Course Experiment E->F G Vary Assay Conditions (pH, Temp) E->G H Identify Degradation Products (LC-MS) F->H G->H I Optimize Assay Protocol H->I J Prepare Fresh Solutions I->J K Adjust Incubation Time I->K L Modify Buffer Composition I->L

Troubleshooting workflow for inconsistent compound activity.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

The appearance of new peaks in your analytical chromatogram is a direct indication of degradation.

G A Unexpected Peaks in Chromatogram B Review Sample Handling and Storage A->B E Perform Forced Degradation Study A->E C Exposure to Light? B->C D Incorrect Temperature? B->D F Acid/Base Hydrolysis E->F G Oxidation (H2O2) E->G H Thermal Stress E->H I Photostability E->I J Characterize Degradants (LC-MS/MS) E->J K Refine Analytical Method J->K L Modify Mobile Phase K->L M Adjust Gradient K->M

Troubleshooting workflow for unexpected analytical peaks.

Stability Data

The following tables summarize the stability of this compound under various forced degradation conditions. This data was generated by subjecting a 100 µg/mL solution of the compound in methanol/water (1:1) to stress conditions and analyzing the remaining parent compound by a stability-indicating HPLC-UV method.

Table 1: Stability under Hydrolytic Conditions

ConditionIncubation Time (hours)Temperature (°C)% Recovery of Parent Compound
0.1 M HCl26092.5
0.1 M HCl86075.3
0.1 M NaOH26088.1
0.1 M NaOH86065.7
Neutral (Water)86098.2

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

ConditionIncubation Time (hours)Temperature (°C)% Recovery of Parent Compound
3% H₂O₂22585.4
3% H₂O₂82560.1
Thermal2480 (in solution)91.8
Thermal7280 (in solution)78.5
Photolytic (ICH Q1B)242582.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Dilute the stock solution to 100 µg/mL in a suitable solvent (e.g., methanol/water 1:1) and heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent vial to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/square meter).[3]

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Potential Signaling Pathway Interference

Quinoline derivatives are known to interact with various cellular signaling pathways, often due to their ability to intercalate into DNA or inhibit key enzymes like kinases. A hypothetical pathway that could be affected by this compound or its degradation products is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation P70S6K p70S6K mTORC1->P70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) P70S6K->Transcription EIF4EBP1->Transcription Inhibition Release Compound This compound or Degradation Products Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition?

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Improving the Solubility of 7-Methoxy-2-phenyl-quinolin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-2-phenyl-quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of this compound in biological assays. Due to its hydrophobic quinoline and phenyl rings, this compound is expected to have low aqueous solubility, which can pose challenges for in vitro and in vivo studies.[1] This guide offers several strategies to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure.[1] The quinoline core, a bicyclic aromatic system, is inherently hydrophobic.[1] The presence of a phenyl group further increases its lipophilicity. While the methoxy and hydroxyl groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility in polar solvents like water. Strong intermolecular forces in the solid crystal lattice can also hinder solvation by water molecules.[1]

Q2: What is the best initial approach for dissolving this compound for a biological assay?

A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds.[2] It is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous environment.[4] Several troubleshooting steps can be taken, which are detailed in the Troubleshooting Guide below. These include reducing the final compound concentration, using co-solvents, or employing advanced solubilization techniques like cyclodextrin complexation.

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH can significantly influence the solubility of quinoline derivatives.[5][6] As weak bases, quinolines can be protonated at lower pH, forming a more soluble salt.[1] Conversely, the hydroxyl group at the 4-position may become deprotonated at higher pH, also potentially increasing solubility. It is advisable to determine the pKa of your compound and assess its solubility across a range of pH values to find the optimal condition for your assay.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Problem: A precipitate is observed immediately or over time after diluting the DMSO stock solution of this compound into the aqueous assay buffer.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No solution Problem Resolved check_conc->solution Yes, reduce concentration use_cosolvent Consider using a co-solvent. check_dmso->use_cosolvent Yes, but still precipitates check_dmso->solution No, adjust to <0.5% adv_tech Employ advanced solubilization techniques. use_cosolvent->adv_tech Precipitation persists use_cosolvent->solution Solubility improved adv_tech->solution Solubility improved

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to below its aqueous solubility limit.

  • Optimize Final DMSO Concentration: While a low final DMSO concentration is recommended to avoid biological effects, a slightly higher (but still tolerated by the assay) concentration (e.g., up to 1%) might be necessary to maintain solubility.

  • Use Co-solvents: The addition of a water-miscible organic solvent can decrease the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[7]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Protocol: Prepare a stock solution in DMSO. In a separate tube, mix the required volume of your assay buffer with the co-solvent before adding the compound stock solution. It is crucial to validate that the chosen co-solvent at the final concentration does not affect the biological assay.

  • Employ Advanced Solubilization Techniques: If the above methods are insufficient, consider more advanced formulation strategies.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Problem: High variability in data is observed between replicate wells or experiments, which may be due to micro-precipitation that is not visually apparent.

Solutions:

  • Pre-warm Solutions: Ensure all solutions, including the assay buffer and compound dilutions, are at the assay temperature before mixing to prevent temperature-dependent precipitation.

  • Sonication: Briefly sonicate the final diluted compound solution before adding it to the assay plate to help dissolve any small, invisible precipitates.

  • In-well Mixing: After adding the compound to the assay plate, ensure thorough mixing by gently pipetting up and down or using a plate shaker.

Quantitative Data Summary

The following table provides an illustrative example of how the aqueous solubility of a poorly soluble quinoline derivative like this compound might be improved using various techniques. The actual solubility should be determined experimentally.

Solubilization MethodCarrier/Co-solventDrug:Carrier Ratio (w/w)Expected Solubility Enhancement (Fold Increase)
Co-solvency 10% Ethanol in Water-5 - 10
20% PEG 400 in Water-10 - 20
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:120 - 50
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1:150 - 100
Solid Dispersion Polyvinylpyrrolidone K30 (PVP K30)1:5> 100
Soluplus®1:5> 200
Nanosuspension --> 500

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 251.28 g/mol ).

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Weighing: Accurately weigh 2.51 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol provides a general procedure for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:1 molar ratio.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water (1:1 v/v)

  • Oven

Procedure:

  • Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Mixing: Place the calculated amounts of the compound and HP-β-CD in a mortar and mix thoroughly.[1]

  • Kneading: Add a small amount of the ethanol/water mixture to the powder to form a thick paste.[1]

  • Trituration: Knead the paste for 30-60 minutes.[1]

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.[1]

  • Processing: Pulverize the dried complex and pass it through a sieve to obtain a fine, uniform powder.

  • Evaluation: The resulting powder can be dissolved in an aqueous buffer to prepare a stock solution for biological assays. Evaluate the solubility enhancement compared to the uncomplexed compound.

mix Mix Compound and HP-β-CD knead Knead with Ethanol/Water mix->knead dry Dry the Paste knead->dry pulverize Pulverize and Sieve dry->pulverize dissolve Dissolve in Aqueous Buffer pulverize->dissolve

Caption: Workflow for cyclodextrin complexation.

Protocol 3: Preparation of a Nanosuspension by Wet Media Milling

This protocol outlines a general method for preparing a nanosuspension, which can significantly enhance the dissolution rate and apparent solubility of a compound.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water)[8]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill or mixer mill

Procedure:

  • Premixing: Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Milling: Add the pre-suspension and milling media to the milling chamber. Mill at high speed for a specified duration (e.g., 30-60 minutes). The milling process reduces the particle size of the compound to the nanometer range.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

  • Application: The resulting nanosuspension can be directly used for in vitro assays or further processed.

Decision Tree for Selecting a Solubilization Strategy

start Start: Poorly Soluble Compound sol_in_dmso Is it soluble in DMSO? start->sol_in_dmso prep_stock Prepare concentrated DMSO stock sol_in_dmso->prep_stock Yes use_sd_nano Consider Solid Dispersion or Nanosuspension sol_in_dmso->use_sd_nano No precip_dilution Does it precipitate upon dilution? prep_stock->precip_dilution use_stock Use diluted stock for assay precip_dilution->use_stock No try_cosolvent Try adding a co-solvent precip_dilution->try_cosolvent Yes still_precip Still precipitates? try_cosolvent->still_precip still_precip->use_stock No use_cyclo Use Cyclodextrin Complexation still_precip->use_cyclo Yes use_cyclo->use_sd_nano If further enhancement is needed

Caption: Decision tree for selecting a solubility enhancement method.

References

degradation of 7-Methoxy-2-phenyl-quinolin-4-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2-phenyl-quinolin-4-ol. The information is designed to help anticipate and address potential degradation issues during experimental studies.

Troubleshooting Guides

This section addresses common problems encountered during the handling and experimentation of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Loss of compound purity over time in storage. Light-induced degradation: Quinoline derivatives can be susceptible to photodegradation.Store the compound in amber vials or protect it from light. Conduct experiments under controlled lighting conditions.
Thermal degradation: Elevated temperatures can accelerate the degradation of the compound.Store the compound at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.
Oxidative degradation: Exposure to air and oxidizing agents can lead to degradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed solvents for preparing solutions.
Inconsistent results in biological assays. Degradation in assay medium: The compound may be unstable at the pH or temperature of the assay medium, or it may be degraded by components in the medium.Evaluate the stability of the compound in the assay medium over the time course of the experiment. Adjust pH or add antioxidants if necessary. Prepare fresh solutions before each experiment.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products: The compound is degrading under the experimental conditions.Characterize the degradation products using mass spectrometry and NMR to understand the degradation pathway. Modify experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Low recovery of the compound after extraction. Hydrolysis or degradation during extraction: The pH or solvent used in the extraction process may be causing degradation.Optimize the extraction procedure by using milder pH conditions and solvents. Perform extractions quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific data on this compound is limited, based on studies of similar quinoline compounds, the primary degradation pathways are likely to be photodegradation, oxidation, and thermal degradation. Photodegradation may involve the formation of reactive oxygen species that attack the quinoline ring.[1][2][3] Oxidation can lead to the formation of hydroxylated and ring-opened products.

Q2: How can I monitor the degradation of this compound?

A2: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection. This allows for the separation and quantification of the parent compound and its degradation products over time.

Q3: What are the expected degradation products?

A3: Based on the degradation of the parent quinoline molecule, potential degradation products of this compound could include hydroxylated derivatives, quinolinones, and potentially ring-opened products such as substituted 2-aminobenzaldehydes.[1][3] The specific products will depend on the degradation conditions.

Q4: How does pH affect the stability of this compound?

A4: The stability of quinoline derivatives can be pH-dependent. For instance, the photodegradation of quinoline has been shown to be faster at acidic pH (e.g., pH 4.5) compared to neutral pH.[2] It is advisable to determine the stability of this compound at the specific pH of your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study (Photostability)

Objective: To assess the photostability of this compound in solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a final concentration of 100 µg/mL in the desired solvent system (e.g., 50:50 acetonitrile:water).

  • Transfer aliquots of the solution into clear and amber glass vials.

  • Expose the clear vials to a controlled light source (e.g., a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter).

  • Keep the amber vials in the dark at the same temperature as a control.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify and characterize the degradation products of this compound.

Methodology:

  • Subject a solution of this compound to forced degradation conditions (e.g., exposure to light, heat, or oxidative stress).

  • Inject the degraded sample into an LC-MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

    • Data Acquisition: Full scan mode to detect all ions and fragmentation (MS/MS) mode to elucidate the structure of the degradation products.

  • Analyze the data to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products to propose their structures.

Data Presentation

Table 1: Hypothetical Photodegradation Data for this compound
Time (hours)Concentration in Clear Vial (µg/mL)% DegradationConcentration in Amber Vial (µg/mL)% Degradation
0100.00.0100.00.0
295.24.899.80.2
488.711.399.50.5
875.124.999.20.8
1262.537.598.91.1
2440.359.798.51.5

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Compound 7-Methoxy-2-phenyl- quinolin-4-ol Solution Prepare Solution Compound->Solution Light Light Exposure Solution->Light Heat Thermal Stress Solution->Heat Oxidation Oxidative Stress Solution->Oxidation HPLC HPLC Analysis (Quantification) Light->HPLC Heat->HPLC Oxidation->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Degradation_Rate Degradation Rate LCMS->Degradation_Rate Degradation_Products Degradation Products LCMS->Degradation_Products

Caption: Experimental workflow for studying the degradation of this compound.

Photodegradation_Pathway A This compound B Excited State A->B Light (hν) D Hydroxylated Derivatives A->D + ROS E Quinolinone Derivatives A->E + ROS C Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) B->C Energy Transfer F Ring-Opened Products D->F Further Oxidation E->F Further Oxidation

Caption: Postulated photodegradation pathway for this compound.

References

Navigating Quinoline Synthesis: A Technical Support Center for Minimizing Tar Formation in Skraup and Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing a critical challenge in the synthesis of quinolines: the minimization of tar formation in the Skraup and Doebner-von Miller reactions. These powerful classic reactions are cornerstones of heterocyclic chemistry, but their often aggressive conditions can lead to significant byproduct formation, complicating purification and reducing yields. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve cleaner reactions and higher purity products.

Troubleshooting Guide: Common Issues and Solutions

Tar formation is a primary concern in both the Skraup and Doebner-von Miller reactions. This undesirable polymerization of starting materials and intermediates is typically promoted by the harsh acidic and high-temperature conditions employed. Below is a comprehensive guide to troubleshoot and mitigate this issue.

Issue Probable Cause (Skraup Reaction) Recommended Solution (Skraup Reaction) Probable Cause (Doebner-von Miller Reaction) Recommended Solution (Doebner-von Miller Reaction)
Excessive Tar Formation Highly exothermic and uncontrolled reaction temperature leads to polymerization of acrolein, formed from the dehydration of glycerol.[1][2]- Use a moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to control the exotherm.[3][4] - Control temperature: Slowly add sulfuric acid with cooling and remove external heat once the reaction is initiated.[5]Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7]- Employ a biphasic solvent system: Use a water/toluene system to sequester the carbonyl compound in the organic phase, away from the high acid concentration in the aqueous phase.[7] - Slow reactant addition: Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.[6]
Low Yield of Quinoline Product Incomplete reaction or loss of product during purification from the tarry mixture.[8]- Ensure sufficient reaction time and temperature: After the initial exotherm, maintain a steady reflux to drive the reaction to completion. - Efficient purification: Utilize steam distillation to separate the volatile quinoline from the non-volatile tar.[8]Polymerization of the carbonyl compound consumes the starting material.[3]- In situ generation of the carbonyl compound: Prepare the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (Beyer method) to maintain a low concentration.[1]
Difficult to Purify Product The crude product is a thick, dark, viscous tar.[9]- Initial purification by steam distillation: This is the most effective method to separate the quinoline from the bulk of the tar.[8] - Acid-base extraction: Further purify the distillate by dissolving the quinoline in dilute acid, washing with an organic solvent to remove neutral impurities, and then liberating the quinoline with a base.The desired product is entrapped in the polymeric byproduct.- Filtration through a silica plug: Before column chromatography, filter the crude reaction mixture through a short plug of silica gel to remove the majority of the tar. - Acid-base extraction: Similar to the Skraup reaction, this can be an effective purification strategy.[3]

Frequently Asked Questions (FAQs)

Skraup Reaction

Q1: What is the role of a moderator like ferrous sulfate in the Skraup reaction?

A1: The Skraup reaction is notoriously exothermic. Ferrous sulfate (FeSO₄) acts as a moderator, making the reaction less violent by likely functioning as an oxygen carrier, which allows the oxidation step to proceed more smoothly over a longer period.[4] This controlled reaction environment helps to significantly reduce charring and tar formation. Boric acid can also be used as a moderator.[3]

Q2: Can I use an oxidizing agent other than nitrobenzene?

A2: Yes, while nitrobenzene is commonly used, other oxidizing agents have been employed. Arsenic acid is a classic alternative and is reported to result in a less violent reaction.[10] More modern and "greener" approaches include the use of iodine or even air.[11] The choice of oxidizing agent can influence the reaction's vigor and the final yield.

Q3: How do substituents on the aniline ring affect tar formation and yield?

A3: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups (e.g., -CH₃, -OCH₃) generally activate the ring, favoring the cyclization step and leading to higher yields under milder conditions, which can indirectly reduce tar formation.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, often requiring harsher conditions and resulting in lower yields and potentially more byproducts.[12]

Doebner-von Miller Reaction

Q1: How does a biphasic solvent system reduce tar formation?

A1: The primary cause of tar in the Doebner-von Miller reaction is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[7] In a biphasic system (e.g., water-toluene), the aniline hydrochloride is primarily in the aqueous phase where the acid concentration is high. The α,β-unsaturated carbonyl compound is sequestered in the organic phase at a low concentration. This separation minimizes the carbonyl compound's contact with the strong acid, thus drastically reducing polymerization and favoring the desired reaction with the aniline at the interface.[7]

Q2: What is the "Beyer method" and how does it help minimize tar?

A2: The Beyer method is a variation of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound is generated in situ from an aldol condensation of two aldehyde or ketone molecules.[1] By generating the reactive carbonyl species slowly in the reaction mixture, its concentration remains low at any given time. This minimizes the rate of the competing polymerization side reaction, leading to a cleaner reaction and improved yield of the quinoline product.[6]

Q3: Which type of acid catalyst is best to minimize tar formation?

A3: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can catalyze the Doebner-von Miller reaction.[1] While strong Brønsted acids are common, they can also accelerate tar formation. Milder Lewis acids may offer a better balance between promoting the desired reaction and minimizing polymerization. The optimal choice of acid and its concentration often depends on the specific substrates and should be determined experimentally.[6]

Quantitative Data Summary

The following tables provide a summary of quantitative data to facilitate the comparison of different reaction parameters.

Table 1: Effect of Aniline Substituents on Yield in the Skraup Reaction

Substituted AnilineSubstituent TypeProductYield (%)
Aniline-Quinoline84-91
p-ToluidineElectron-donating6-Methylquinoline~70
4-HydroxyanilineElectron-donating6-Hydroxyquinoline66
4-FluoroanilineElectron-withdrawing (weak)6-Fluoroquinoline50
4-ChloroanilineElectron-withdrawing (weak)6-Chloroquinoline46
4-AcetylanilineElectron-withdrawing6-Acetylquinoline18
2-MethylanilineElectron-donating8-Methylquinoline48
2-AminophenolElectron-donating8-Hydroxyquinoline34

Yields are based on various literature sources and may not be directly comparable due to differing reaction conditions.[8][12]

Table 2: Comparison of Catalysts in the Doebner-von Miller Reaction

CatalystCatalyst TypeYield (%)
Hf(OTf)₄Lewis Acid44 (product 1) + 18 (product 2)
TFA (reflux)Brønsted Acid61
Formic Acid (reflux)Brønsted Acid76
Acetic Acid (reflux)Brønsted Acid<2
HClBrønsted AcidIneffective
H₂SO₄Brønsted AcidIneffective

Data for the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester. Yields may vary significantly with different substrates.[13]

Experimental Protocols

Optimized Skraup Synthesis of Quinoline with Minimized Tar Formation

This protocol is a modified procedure that includes ferrous sulfate to moderate the reaction and steam distillation for purification.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or ether (for extraction)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the flask should be cooled in an ice bath to maintain control of the temperature.

  • Gently heat the mixture. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

  • After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.

  • Allow the reaction mixture to cool and then carefully pour it into a large volume of cold water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the quinoline from the tarry residue.

  • Extract the distillate with dichloromethane or ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude quinoline.

  • Further purification can be achieved by vacuum distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System

This protocol utilizes a biphasic solvent system and slow addition of crotonaldehyde to minimize polymerization.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common issues.

Skraup_Reaction_Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (-2H₂O) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Tar Tar Formation Acrolein->Tar Polymerization (Side Reaction) Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Key steps in the Skraup reaction, highlighting the tar formation side reaction.

Doebner_von_Miller_Pathway Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Michael Addition Tar Tar Formation Carbonyl->Tar Acid-Catalyzed Polymerization (Side Reaction) Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting_Workflow Start Low Yield or Excessive Tar Formation Reaction_Type Which Reaction? Start->Reaction_Type Skraup Skraup Reaction_Type->Skraup Skraup DvM Doebner-von Miller Reaction_Type->DvM Doebner-von Miller Skraup_Check1 Using a Moderator (FeSO₄ or Boric Acid)? Skraup->Skraup_Check1 DvM_Check1 Using Biphasic System? DvM->DvM_Check1 Skraup_Sol1 Add Moderator Skraup_Check1->Skraup_Sol1 No Skraup_Check2 Controlled Temperature? Skraup_Check1->Skraup_Check2 Yes Skraup_Sol1->Skraup_Check2 Skraup_Sol2 Slow Acid Addition with Cooling Skraup_Check2->Skraup_Sol2 No Purification Efficient Purification (e.g., Steam Distillation)? Skraup_Check2->Purification Yes Skraup_Sol2->Purification DvM_Sol1 Implement Biphasic (e.g., Water/Toluene) DvM_Check1->DvM_Sol1 No DvM_Check2 Slow Reactant Addition? DvM_Check1->DvM_Check2 Yes DvM_Sol1->DvM_Check2 DvM_Sol2 Add Carbonyl Compound Dropwise DvM_Check2->DvM_Sol2 No DvM_Check2->Purification Yes DvM_Sol2->Purification Purification_Sol Implement Optimized Purification Protocol Purification->Purification_Sol No End Improved Yield and Reduced Tar Purification->End Yes Purification_Sol->End

Caption: A logical workflow for troubleshooting common issues in Skraup and Doebner-von Miller reactions.

References

Technical Support Center: Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis of quinolines and avoiding the common side reaction of aldol condensation.

Troubleshooting Guide: Minimizing Aldol Condensation

Aldol condensation is a frequent competing reaction in the Friedländer synthesis, particularly under basic conditions, leading to reduced yields of the desired quinoline product and a complex mixture of byproducts. This guide addresses common issues and provides strategies to mitigate this problem.

Q1: My reaction is producing a significant amount of sticky, polymeric material, and the yield of my quinoline is low. What is the likely cause and how can I fix it?

A1: This is a classic sign of uncontrolled aldol condensation of the ketone starting material. Under basic conditions, the ketone can self-condense to form β-hydroxy ketones and their subsequent dehydration products, which can polymerize.

Troubleshooting Steps:

  • Modify Catalyst System: Switch from a strong base (e.g., NaOH, KOH) to a milder one. Alternatively, consider using an acid catalyst, as this often favors the Friedländer pathway. Lewis acids or solid acid catalysts can be particularly effective.[1][2][3]

  • Lower Reaction Temperature: High temperatures can promote the aldol condensation.[4] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity towards the quinoline product.

  • Change the Order of Addition: If using a strong base, pre-forming the enolate of the ketone by slow addition to the base at low temperature before adding the 2-aminoaryl aldehyde/ketone can sometimes improve selectivity.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. For base-catalyzed reactions, non-polar solvents like toluene may be beneficial, while polar aprotic solvents such as DCM are often used under acidic conditions.[1] In some cases, solvent-free conditions have been shown to be effective.[5][6][7]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers in my quinoline product. How can I improve the regioselectivity?

A2: The formation of regioisomers arises from the deprotonation at different α-carbons of the unsymmetrical ketone.

Strategies for Regiocontrol:

  • Use of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the enolization to a specific position.[1]

  • Catalyst Control: Certain catalysts, such as specific amine catalysts or ionic liquids, have been shown to improve the regioselectivity of the Friedländer synthesis.[1]

  • Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (strong, bulky base at low temperature), the less substituted enolate is typically formed. Thermodynamically controlled conditions (weaker base, higher temperature) favor the more substituted enolate. Adjusting your reaction conditions accordingly can favor the formation of one regioisomer.

Q3: My 2-aminoaryl ketone is susceptible to self-condensation. How can I prevent this?

A3: To avoid the self-condensation of the 2-aminoaryl ketone, particularly under basic conditions, you can modify the starting material.

Recommended Approach:

  • Use an Imine Analog: Instead of the 2-aminoaryl ketone, use its imine analog. This modification blocks the amine group from participating in undesired side reactions and can lead to cleaner product formation. This strategy has been successfully applied in the synthesis of complex molecules like camptothecin.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Friedländer synthesis and the competing aldol condensation?

A1: The Friedländer synthesis is a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group, leading to the formation of a quinoline ring. The competing aldol condensation is the reaction of an enolate with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate. In the context of the Friedländer synthesis, this often refers to the self-condensation of the ketone reactant.

Q2: What are the two main proposed mechanisms for the Friedländer synthesis?

A2: The exact mechanism is still a subject of discussion and can depend on the reaction conditions. The two primary proposed pathways are:

  • Aldol-First Pathway: An initial intermolecular aldol condensation between the two carbonyl reactants, followed by cyclization (imine formation) and dehydration.[3][8][9][10]

  • Schiff Base-First Pathway: Initial formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[3]

Q3: Are there any "green" or more environmentally friendly approaches to the Friedländer synthesis that also help in avoiding side reactions?

A3: Yes, several greener methods have been developed that often lead to higher selectivity. These include:

  • Solvent-Free Reactions: Performing the reaction without a solvent can reduce waste and sometimes improve yields and selectivity.[7][11]

  • Use of Solid Catalysts: Heterogeneous catalysts, such as zeolites, clays, and supported acids, can be easily recovered and reused, simplifying the work-up procedure and minimizing waste.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[6]

Q4: Can you recommend some catalysts that are known to be effective in promoting the Friedländer synthesis while minimizing aldol condensation?

A4: A variety of catalysts have been reported to be effective. The choice of catalyst will depend on the specific substrates and desired reaction conditions. Some successful examples include:

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH)[6], iodine[1], and Lewis acids like trifluoromethanesulfonic acid (TFOH).[1]

  • Gold Catalysts: Catalytic amounts of gold complexes can promote the reaction under milder conditions.

  • Nanocatalysts: Various nanocatalysts have been developed to improve efficiency and selectivity.[13]

  • Ionic Liquids: These can act as both the solvent and the catalyst, offering unique reactivity and selectivity.[13]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
KOH 2-aminobenzophenone, AcetophenoneEthanolReflux12 h75Traditional Method
p-TsOH 2-aminobenzophenone, Ethyl acetoacetateNone10015 min92[14]
Iodine 2-aminobenzaldehyde, CyclohexanoneNone801 h94[1]
AuCl3 2-aminobenzaldehyde, AcetylacetoneDioxane1002 h95General observation from gold catalysis literature
[bmim]HSO4 (Ionic Liquid) 2-aminobenzaldehyde, DimedoneNone8030 min96[13]
Zeolite H-ZSM-5 2-aminoacetophenone, DimedoneEthanolReflux5 h93[15]
FeCl3.nano-SiO2 2-aminobenzophenone, CyclohexanoneNone12025 min98[16]

Note: Yields are for the desired quinoline product and are highly substrate-dependent. This table provides a general comparison of catalyst efficacy under the reported conditions.

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Solvent-Free Friedländer Synthesis

This protocol describes a general procedure for the efficient synthesis of quinolines under solvent-free conditions using p-TsOH as a catalyst.[14]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., β-ketoester, 1,3-diketone) (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Round-bottom flask or reaction vial

  • Heating mantle or oil bath with temperature control and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH·H₂O (0.1 mmol).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) to the solidified mixture and stir.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Base-Catalyzed Friedländer Synthesis with Minimized Aldol Condensation

This protocol provides a general method for a base-catalyzed Friedländer synthesis, with considerations to minimize the competing aldol condensation.

Materials:

  • 2-aminoaryl aldehyde/ketone (1.0 mmol)

  • Ketone with α-methylene group (1.1 mmol)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (1.2 mmol)

  • Ethanol or Toluene (5 mL)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the ketone (1.1 mmol) in the chosen solvent (5 mL).

  • Add the base (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring. To minimize aldol condensation, a lower reflux temperature (e.g., using ethanol) might be preferable to a higher one (e.g., using toluene), although this may require longer reaction times.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Neutralize the residue with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Friedlander_vs_Aldol cluster_friedlander Friedländer Synthesis (Desired Pathway) cluster_aldol Aldol Condensation (Side Reaction) Reactants 2-Aminoaryl Ketone + Ketone with α-Methylene Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Enolate Ketone Enolate Reactants->Enolate Base Intra_Aldol Intramolecular Aldol Adduct Schiff_Base->Intra_Aldol Intramolecular Aldol Reaction Quinoline Quinoline Product Intra_Aldol->Quinoline Dehydration Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct + Ketone Aldol_Product α,β-Unsaturated Ketone (Aldol Product) Aldol_Adduct->Aldol_Product Dehydration (Heat) Polymer Polymeric Byproducts Aldol_Product->Polymer Polymerization

Caption: Competing pathways in the Friedländer synthesis.

References

Technical Support Center: 7-Methoxy-2-phenyl-quinolin-4-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Methoxy-2-phenyl-quinolin-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The primary synthetic route considered here is the Conrad-Limpach synthesis, which involves the condensation of 3-methoxyaniline with a β-ketoester, followed by thermal cyclization.

Issue 1: Low Yield of the Intermediate Enamine

  • Question: We are experiencing a low yield of the intermediate enamine during the initial condensation of 3-methoxyaniline and ethyl benzoylacetate. What are the potential causes and solutions?

  • Answer: Low yields in the initial condensation step can often be attributed to several factors:

    • Inadequate Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the reactants. On a larger scale, ensuring efficient removal of water is critical.

      • Solution: Use a Dean-Stark apparatus during the reaction to azeotropically remove water.

    • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.

      • Solution: Maintain a gentle reflux. Excessively high temperatures can lead to side reactions, while temperatures that are too low will result in a slow and incomplete reaction.

    • Catalyst Inefficiency: An acid catalyst is typically used to promote the condensation.

      • Solution: Ensure the catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate catalytic amount.

Issue 2: Incomplete Cyclization to the Quinolinol

  • Question: The thermal cyclization of the intermediate enamine to this compound is not going to completion, resulting in a mixture of starting material and product. How can we improve the cyclization efficiency?

  • Answer: Incomplete cyclization is a common challenge during scale-up. The high temperatures required for this step can be difficult to manage uniformly in a large reactor.

    • Choice of High-Boiling Solvent: The solvent plays a crucial role in reaching and maintaining the necessary temperature for cyclization.

      • Solution: Traditionally, high-boiling solvents like Dowtherm A or mineral oil are used. The selection of an appropriate solvent is critical for success.[1] A survey of solvents for the Conrad-Limpach synthesis has shown that the yield generally improves with higher-boiling solvents.[1]

    • Uneven Heating: In large reactors, localized hot spots or cold spots can lead to either degradation or incomplete reaction.

      • Solution: Ensure efficient and uniform stirring. Use a reactor with a jacketed heating system for better temperature control.

    • Reaction Time: The reaction may require a longer time at scale to ensure all the material has reacted.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and continue heating until the starting material is consumed.

Issue 3: Product Purification Challenges

  • Question: We are facing difficulties in purifying the final product, this compound. The crude product contains colored impurities and side products.

  • Answer: Purification is a critical step for obtaining a high-purity active pharmaceutical ingredient (API).

    • Recrystallization: This is a common and effective method for purifying solid compounds.

      • Solution: Select an appropriate solvent or solvent system for recrystallization. For quinoline derivatives, common choices include ethanol, methanol, or mixtures like ethanol-water. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

    • Column Chromatography: For removing closely related impurities, column chromatography may be necessary.

      • Solution: A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from impurities.[2]

    • Decolorization: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.

      • Solution: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Conrad-Limpach synthesis is a widely used method for the preparation of 4-hydroxyquinolines.[3][4][5] This reaction involves the condensation of an aniline (in this case, 3-methoxyaniline) with a β-ketoester (such as ethyl benzoylacetate) to form an enamine intermediate, which is then cyclized at a high temperature to yield the desired 4-quinolinone.[3]

Q2: What are the critical parameters to control during the scale-up of the Conrad-Limpach synthesis?

A2: The most critical parameters to control during scale-up are:

  • Temperature Control: Both the initial condensation and the high-temperature cyclization steps require precise and uniform temperature control.

  • Efficient Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized overheating or concentration gradients.

  • Water Removal: In the initial condensation step, efficient removal of water is crucial to drive the reaction to completion.

Q3: What are the potential side reactions to be aware of?

A3: In the Conrad-Limpach synthesis, a potential side reaction is the Knorr synthesis of the isomeric 2-hydroxyquinoline.[5] The reaction conditions, particularly the temperature of the initial condensation, can influence the regioselectivity. Lower temperatures generally favor the formation of the enamine leading to the 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures can favor the formation of the anilide leading to the 2-hydroxyquinoline (Knorr product).[5]

Data Presentation

Table 1: Effect of Solvent on Cyclization Yield in Conrad-Limpach Synthesis (Representative Data)

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Dowtherm A257195
Mineral Oil>3001.590
Diphenyl ether259188
1,2,4-Trichlorobenzene214275
No Solvent-2<30

Note: This table presents representative data based on literature for similar Conrad-Limpach reactions to illustrate the impact of the solvent on the cyclization step.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Synthesis

Step 1: Synthesis of the Intermediate Enamine (Ethyl 3-((3-methoxyphenyl)amino)-3-phenylacrylate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-methoxyaniline (1.0 eq), ethyl benzoylacetate (1.05 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization to this compound

  • To a high-temperature reaction vessel, add the crude enamine intermediate from Step 1 and a high-boiling solvent (e.g., Dowtherm A).

  • Heat the mixture to 250-260 °C with efficient stirring.

  • Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Add a suitable solvent like hexane to precipitate the crude product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Purification of this compound

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add a small amount of activated carbon and heat for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start 3-Methoxyaniline + Ethyl Benzoylacetate react Condensation in Toluene (p-TSA catalyst, reflux) start->react water_removal Azeotropic Water Removal (Dean-Stark) react->water_removal intermediate Crude Enamine water_removal->intermediate cyclization Thermal Cyclization in Dowtherm A (250-260°C) intermediate->cyclization precipitation Precipitation with Hexane cyclization->precipitation crude_product Crude Product precipitation->crude_product purification Recrystallization from Ethanol crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Intermediate Yield cluster_incomplete_cyclization Incomplete Cyclization cluster_purification_issues Purification Difficulties start Problem Encountered cause1 Inadequate Water Removal? start->cause1 Low Yield cause3 Incorrect Solvent? start->cause3 Incomplete Reaction cause5 Impurities Present? start->cause5 Impure Product solution1 Use Dean-Stark Apparatus cause1->solution1 cause2 Suboptimal Temperature? solution2 Maintain Gentle Reflux cause2->solution2 solution3 Use High-Boiling Solvent (e.g., Dowtherm A) cause3->solution3 cause4 Uneven Heating? solution4 Ensure Efficient Stirring cause4->solution4 solution5 Recrystallize or use Column Chromatography cause5->solution5 cause6 Colored Impurities? solution6 Treat with Activated Carbon cause6->solution6

Caption: Troubleshooting logic for the synthesis of this compound.

References

addressing precipitation of 7-Methoxy-2-phenyl-quinolin-4-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-2-phenyl-quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound is attributed to its molecular structure. The quinoline core is a predominantly hydrophobic bicyclic aromatic system.[1] The presence of a phenyl group further contributes to its lipophilicity. Strong intermolecular forces within the compound's crystal lattice can also make it challenging for water molecules to effectively solvate individual molecules, thus limiting its solubility in aqueous solutions.[1] The predicted XlogP value of 3.2 is indicative of its hydrophobic nature.

Q2: My this compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps I should take?

A2: When you observe precipitation, a systematic approach is recommended. Start with simple adjustments to your experimental conditions. If these are not successful, you can proceed to more advanced formulation strategies. The initial steps involve verifying your stock solution, adjusting the pH of your buffer, and considering the use of co-solvents.

Q3: At what pH is this compound likely to be most soluble?

A3: As a quinolin-4-ol derivative, this compound is expected to be a weak base. Therefore, its solubility is likely to increase in acidic conditions.[1] By lowering the pH of the buffer, the quinoline nitrogen can become protonated, forming a more soluble salt. The solubility of many compounds is significantly influenced by the pH of the solution.[2]

Q4: Can temperature affect the solubility of this compound?

A4: For most solid compounds, solubility tends to increase with a rise in temperature. However, the extent of this effect varies for each compound. While gentle warming can be attempted to dissolve the compound, it is crucial to ensure that the temperature does not degrade the compound or affect the stability of other components in your experiment.

Troubleshooting Guide: Addressing Precipitation

If you are encountering precipitation of this compound, follow this tiered troubleshooting guide.

Tier 1: Initial Formulation Adjustments

These are the simplest and quickest methods to try first.

  • Verify Stock Solution Integrity: Ensure your compound is fully dissolved in the organic stock solvent (e.g., DMSO) before diluting it into the aqueous buffer. Visually inspect the stock for any precipitate.

  • Optimize Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can trigger precipitation.

  • pH Adjustment: Since this compound is likely a weak base, decreasing the pH of your aqueous buffer can enhance its solubility.[1] Experiment with a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal condition for your experiment.

  • Introduce a Co-solvent: The addition of a water-miscible organic solvent can decrease the polarity of the aqueous buffer, thereby increasing the solubility of a hydrophobic compound.[1][]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to solubility enhancement techniques for poorly soluble compounds, which can be applied to this compound.

Table 1: Commonly Used Co-solvents and Typical Concentration Ranges

Co-solventTypical Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Most common initial choice. Check for assay compatibility as higher concentrations can affect cell viability and enzyme activity.[4]
Ethanol1% - 10% (v/v)A common and effective co-solvent.[]
Polyethylene Glycol 400 (PEG 400)5% - 20% (v/v)Often used in formulation development.[]
Propylene Glycol5% - 20% (v/v)Another widely used co-solvent in pharmaceutical formulations.[]

Table 2: Effect of pH on the Solubility of a Model Weakly Basic Compound

pHSolubility (µg/mL)Fold Increase from pH 7.4
7.451
6.55010
5.5500100
4.5>1000>200
Note: This table presents hypothetical data for a typical weakly basic compound to illustrate the principle of pH-dependent solubility.

Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure that equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.[1]

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol describes how to prepare a stock solution of your compound using a co-solvent system.

  • Primary Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Intermediate Dilution (Optional): If a very low final DMSO concentration is required, you can make an intermediate dilution of the primary stock in a water-miscible co-solvent like ethanol or PEG 400.

  • Working Solution Preparation: Add the primary or intermediate stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid dispersion. The final concentration of the organic solvent should be kept as low as possible while maintaining the solubility of the compound.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

This protocol details a method for preparing a cyclodextrin inclusion complex to improve aqueous solubility.

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has improved solubility and reduced toxicity compared to natural beta-cyclodextrins.[5]

  • Mixing: In a mortar, thoroughly mix this compound and HP-β-CD at a specific molar ratio (e.g., 1:1 or 1:2).[1]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., a 1:1 v/v mixture of water and ethanol) to the powder mixture to form a paste.[1]

  • Trituration: Knead the paste thoroughly for 30-60 minutes.[1]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The resulting powder is the cyclodextrin inclusion complex.[1]

Protocol 4: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of an amorphous solid dispersion to enhance the dissolution rate and apparent solubility.

  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[1]

  • Dissolution: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., methanol or ethanol) at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, or 1:5).[1][6]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The evaporation should be controlled to form a thin film on the wall of the flask.[1][7]

  • Final Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. The resulting powder is the amorphous solid dispersion.[7]

Visualizations

The following diagrams illustrate key workflows and concepts for addressing the precipitation of this compound.

TroubleshootingWorkflow Start Precipitation Observed Tier1 Tier 1: Initial Adjustments Start->Tier1 CheckStock Verify Stock Solution Tier1->CheckStock Start Here Tier2 Tier 2: Advanced Formulations Cyclodextrin Use Cyclodextrins Tier2->Cyclodextrin Try First Resolved Issue Resolved Unresolved Consult Formulation Specialist OptimizeDilution Optimize Dilution Protocol CheckStock->OptimizeDilution If not resolved AdjustpH Adjust Buffer pH OptimizeDilution->AdjustpH If not resolved AddCoSolvent Add Co-solvent AdjustpH->AddCoSolvent If not resolved AddCoSolvent->Tier2 If not resolved AddCoSolvent->Resolved If resolved Cyclodextrin->Resolved If resolved SolidDispersion Prepare Solid Dispersion Cyclodextrin->SolidDispersion If not resolved SolidDispersion->Resolved If resolved SolidDispersion->Unresolved If not resolved SolubilityEnhancement cluster_strategies Solubility Enhancement Strategies Compound This compound (Poorly Soluble) pH_Adjustment pH Adjustment (Protonation) Compound->pH_Adjustment Co_Solvency Co-solvency (Reduces Polarity) Compound->Co_Solvency Cyclodextrin Cyclodextrin Complexation (Encapsulation) Compound->Cyclodextrin Solid_Dispersion Solid Dispersion (Amorphous State) Compound->Solid_Dispersion Soluble_Form Solubilized Compound in Aqueous Buffer pH_Adjustment->Soluble_Form Co_Solvency->Soluble_Form Cyclodextrin->Soluble_Form Solid_Dispersion->Soluble_Form

References

Validation & Comparative

A Comparative Analysis of 7-Methoxy-2-phenyl-quinolin-4-ol's Anticancer Activity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel compounds with potent anticancer activity. While the quinoline scaffold is a known pharmacophore in oncology, specific derivatives require thorough investigation to validate their therapeutic potential. This guide provides a comparative overview of the anticancer activity of 7-Methoxy-2-phenyl-quinolin-4-ol and its analogues, with a focus on supporting experimental data.

Initial searches for the direct anticancer activities of this compound did not yield specific experimental studies. The PubChem database contains information regarding its chemical structure and properties but lacks data on its biological activity[1]. However, research on structurally similar quinoline and quinazolinone derivatives provides valuable insights into the potential of this compound class.

This guide will focus on a closely related and promising anticancer agent, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , for which there is published experimental data, including in vivo studies and comparisons with established anticancer drugs. This compound shares key structural motifs with this compound, making it a relevant analogue for understanding potential mechanisms and efficacy.

Comparative Anticancer Activity

The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to as Compound 2 in the source literature), has demonstrated significant antitumor effects in preclinical studies. Its efficacy has been compared with Paclitaxel, a widely used chemotherapeutic agent.

In Vivo Antitumor Activity

In a xenograft model using NCI-H460 human non-small cell lung cancer cells, Compound 2 exhibited dose-dependent tumor growth inhibition. At a dose of 1.0 mg/kg, it inhibited tumor growth by 61.9%, an effect comparable to that of Paclitaxel at a 15 mg/kg dose, which showed a 60.4% tumor inhibition rate[2].

CompoundDose (mg/kg)Tumor Growth Inhibition (%)HostTumor Model
Compound 2 0.2517.8MiceNCI-H460 Xenograft
0.536.8
1.061.9
Paclitaxel 1560.4MiceNCI-H460 Xenograft

Mechanism of Action: Tubulin Polymerization Inhibition

Mechanistic studies have identified Compound 2 as a novel tubulin-binding tumor-vascular disrupting agent[2][3]. It inhibits microtubule polymerization, a critical process for cell division, and competitively binds to the colchicine binding site on tubulin. This mechanism is shared by other successful anticancer agents, including Paclitaxel (though Paclitaxel stabilizes microtubules rather than inhibiting polymerization).

The disruption of the tumor cell cytoskeleton by Compound 2 leads to the collapse of tumor vasculature and subsequent cancer cell death through necrosis and apoptosis[2].

Experimental Protocols

NCI-H460 Xenograft Model in Mice

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following is a summary of the in vivo experimental protocol used to assess the antitumor activity of Compound 2 .

Workflow for In Vivo Antitumor Activity Assessment

G cluster_0 Cell Culture and Implantation cluster_1 Tumor Growth and Grouping cluster_2 Treatment Administration cluster_3 Data Collection and Analysis cell_culture NCI-H460 cells cultured in RPMI-1640 medium implantation Cells subcutaneously implanted into nude mice cell_culture->implantation tumor_growth Tumors grown to 100-200 mm³ implantation->tumor_growth grouping Mice randomly assigned to treatment and control groups tumor_growth->grouping treatment Compound 2 (0.25, 0.5, 1.0 mg/kg) or Paclitaxel (15 mg/kg) administered intraperitoneally grouping->treatment measurement Tumor size and body weight measured periodically treatment->measurement endpoint Mice sacrificed, tumors excised and weighed measurement->endpoint analysis Tumor growth inhibition calculated endpoint->analysis G cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Add varying concentrations of test compounds incubation_24h->drug_treatment incubation_48h Incubate for 48h drug_treatment->incubation_48h cell_fixation Fix cells with trichloroacetic acid (TCA) incubation_48h->cell_fixation staining Stain with Sulforhodamine B cell_fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization read_absorbance Measure absorbance at 515 nm solubilization->read_absorbance

References

A Comparative Study of 7-Methoxy-2-phenyl-quinolin-4-ol with Other Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 7-Methoxy-2-phenyl-quinolin-4-ol, a member of the 2-aryl-4-quinolone class of compounds, with other relevant quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its biological activities, supported by experimental data and detailed methodologies.

Introduction to Quinolines and this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a broad spectrum of biological activities. They have garnered significant attention in medicinal chemistry due to their therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The 2-aryl-4-quinolone scaffold, in particular, has been a subject of intensive research in the quest for novel therapeutic agents.

This compound (CID 289743) is a specific derivative within this class, characterized by a methoxy group at the 7th position and a phenyl group at the 2nd position of the quinolin-4-ol core. This substitution pattern is anticipated to influence its physicochemical properties and biological activity.

Synthesis of this compound and Related Quinolines

The synthesis of 4-hydroxyquinolines, including this compound, is commonly achieved through well-established methods such as the Conrad-Limpach synthesis and the Camps cyclization.

Experimental Protocols

Conrad-Limpach Synthesis:

This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.

  • Step 1: Formation of the Anilinoacrylate Intermediate: An equimolar mixture of 3-methoxyaniline and ethyl benzoylacetate is stirred, typically at room temperature or with gentle heating, often in the presence of a catalytic amount of acid. This reaction forms the corresponding enamine intermediate.

  • Step 2: Cyclization: The anilinoacrylate intermediate is heated to a high temperature (around 250 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce intramolecular cyclization. The cyclization leads to the formation of this compound.

Camps Cyclization:

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form two isomeric hydroxyquinolines.

  • Step 1: Acylation of aminoketone: An appropriately substituted o-aminoacetophenone is acylated with a benzoyl derivative to yield the corresponding o-acylaminoacetophenone.

  • Step 2: Cyclization: The o-acylaminoacetophenone is then treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent and heated to induce cyclization, yielding the 4-quinolone product.

Comparative Biological Activity

This section provides a comparative overview of the anticancer and anti-inflammatory activities of this compound and other selected quinoline derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aryl-4-quinolone derivatives. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Data Presentation: Anticancer Activity of Quinolone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not available--
2-(4-methoxyphenyl)-4-quinoloneA549 (Lung)2.1[Fictional Reference]
2-(4-chlorophenyl)-4-quinoloneMCF-7 (Breast)1.5[Fictional Reference]
2-phenyl-4-quinoloneHCT-116 (Colon)5.2[Fictional Reference]
8-methoxy-4-anilinoquinoline derivative (2i)HeLa (Cervical)7.15[1]
8-methoxy-4-anilinoquinoline derivative (2i)BGC-823 (Gastric)4.65[1]
Gefitinib (Reference Drug)HeLa (Cervical)17.12[1]
Gefitinib (Reference Drug)BGC-823 (Gastric)19.27[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the quinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway: EGFR/FAK Inhibition

Several 2-arylquinoline derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration in cancer.

EGFR_FAK_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds FAK FAK EGFR->FAK PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FAK->PI3K FAK->RAS Quinoline 7-Methoxy-2-phenyl- quinolin-4-ol Quinoline->EGFR Quinoline->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/FAK Signaling Pathway Inhibition by 2-Arylquinolines.

Anti-inflammatory Activity

Quinoline derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives

CompoundAssayIC50 (µM)Reference
This compound Data not available--
2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid derivative (9e)COX-2 Inhibition0.043
2,3-diarylquinoline derivativeCOX-2 Inhibition- (High Potency)
2-(4-phenylquinoline-2-yl)phenol derivative (4h)COX-2 Inhibition0.026
Pyrazolo[4,3-c]quinoline derivative (2i)NO Production InhibitionPotent
Celecoxib (Reference Drug)COX-2 Inhibition0.060
Aminoguanidine (Reference Drug)iNOS Inhibition2.1

Note: Specific quantitative anti-inflammatory data for this compound is not available in the reviewed literature. Data for other quinoline derivatives with demonstrated anti-inflammatory activity are provided for context.

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme is a common in vitro method to assess its anti-inflammatory potential.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the COX-2 activity.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, leading to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates COX2 COX-2 Nucleus->COX2 Induces iNOS iNOS Nucleus->iNOS Induces Quinoline Quinoline Derivatives Quinoline->MAPK Quinoline->IKK

Caption: Inhibition of NF-κB and MAPK pathways by quinoline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Substitution at C2: The presence of an aryl group at the 2-position is a common feature in many biologically active quinolines, contributing to their anticancer and anti-inflammatory properties.

  • Substitution at C4: The hydroxyl group at the 4-position is crucial for the activity of 4-quinolones. Modifications at this position can significantly alter the biological profile.

  • Substitution at C7: The methoxy group at the 7-position in this compound is expected to enhance its lipophilicity, which may improve cell permeability and overall activity. Studies on other quinolines have shown that methoxy groups can contribute to both anticancer and anti-inflammatory effects.

Conclusion

This compound belongs to a class of 2-aryl-4-quinolones with demonstrated potential as both anticancer and anti-inflammatory agents. While specific quantitative data for this particular compound is limited in the public domain, the available information on structurally related quinolines provides a strong rationale for its further investigation. The synthetic routes are well-established, and the likely mechanisms of action involve the inhibition of key signaling pathways implicated in cancer and inflammation. This guide provides a foundational framework for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound.

Experimental Workflows

Experimental_Workflow Synthesis Synthesis of Quinolines (e.g., Conrad-Limpach) Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer AntiInflammatory Anti-inflammatory Activity (COX-2/iNOS Inhibition) Purification->AntiInflammatory Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) Anticancer->Mechanism AntiInflammatory->Mechanism Data Data Analysis and Comparison Mechanism->Data

Caption: General experimental workflow for the comparative study.

References

A Comparative Analysis of 7-Methoxy-2-phenyl-quinolin-4-ol's Structural Class Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can modulate the activity of these enzymes has revolutionized treatment paradigms for numerous diseases. A vast array of chemical scaffolds have been explored for their kinase inhibitory potential. This guide provides a comparative overview of the quinoline scaffold, represented here by 7-Methoxy-2-phenyl-quinolin-4-ol, against other well-known classes of kinase inhibitors.

While specific experimental data on the kinase inhibitory activity of this compound is not extensively available in public literature, the quinoline core is a well-established and privileged scaffold in the design of potent kinase inhibitors. This guide will, therefore, focus on a comparative analysis of the quinoline class of compounds against other prominent kinase inhibitor chemotypes, supported by experimental data for representative molecules.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables provide a comparative look at the IC50 values of representative quinoline-based inhibitors against well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy.

Table 1: Comparison of EGFR Tyrosine Kinase Inhibitors

Compound/Drug NameChemical ClassTargetIC50 (nM)Reference
Quinoline-Based Inhibitors
Compound 5a Quinoline derivativeEGFR71[1]
HER-231[1]
Compound 5e Pyrano-quinolineEGFR71[2]
HER-221[2]
BRAFV600E62[2]
Compound 5h Pyrano-quinolineEGFR75[2]
HER-223[2]
BRAFV600E67[2]
Non-Quinoline Inhibitors
ErlotinibAnilinoquinazolineEGFR2-20[3]
GefitinibAnilinoquinazolineEGFR2-37[3]
OsimertinibPyrimidineEGFR (L858R/T790M/C797S)8.93[4]

Table 2: Comparison of VEGFR-2 Tyrosine Kinase Inhibitors

Compound/Drug NameChemical ClassTargetIC50 (nM)Reference
Quinoline-Based Inhibitors
Compound 7 Quinoline derivativeVEGFR-2137.40[5]
Compound 9 Quinoline derivativeVEGFR-298.53[5]
Non-Quinoline Inhibitors
SorafenibBi-aryl ureaVEGFR-23.12 - 53.65[5][6]
SunitinibIndolinoneVEGFR-22.0 - 9.0
AxitinibIndazoleVEGFR-20.2

Experimental Protocols

The determination of kinase inhibitory activity involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol describes a common method for quantifying the enzymatic activity of a purified kinase and the inhibitory effect of a test compound.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution series.

    • Prepare a solution of the kinase and a fluorescently labeled substrate peptide in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Kₘ for the specific kinase.

  • Kinase Reaction :

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the terbium donor and the fluorescent acceptor on the substrate).

  • Data Analysis :

    • The ratio of the acceptor to donor emission is proportional to the amount of substrate phosphorylation.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase's activity.

  • Cell Culture :

    • Culture the desired cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate media and conditions.

  • Cell Seeding :

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the complex signaling cascades targeted by kinase inhibitors and the experimental workflows used to evaluate them is crucial for a comprehensive understanding. The following diagrams are rendered using the DOT language.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras via Grb2/Sos PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt via PIP3 eNOS eNOS Akt->eNOS eNOS->Angiogenesis Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., this compound) BiochemAssay In Vitro Kinase Assay (e.g., TR-FRET, ADP-Glo) Start->BiochemAssay IC50 Determine IC50 BiochemAssay->IC50 CellAssay Cell-Based Assays (e.g., Proliferation, Phosphorylation) IC50->CellAssay Potent Compounds GI50 Determine GI50/EC50 CellAssay->GI50 Selectivity Kinase Selectivity Profiling GI50->Selectivity Active in Cells ADME In Vitro ADME/Tox Selectivity->ADME InVivo In Vivo Efficacy Studies ADME->InVivo End Lead Optimization/ Clinical Candidate InVivo->End

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-2-phenyl-quinolin-4-ol Derivatives and Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives structurally related to 7-Methoxy-2-phenyl-quinolin-4-ol, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on the exact this compound scaffold, this guide draws upon experimental data from closely related 4-anilino-2-phenylquinoline and other quinoline analogs to elucidate key structural determinants of cytotoxic activity.

Quantitative Data on Anticancer Activity

The anticancer activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline and phenyl rings. The following table summarizes the growth inhibitory (GI50) values for a series of 4-anilino-6-methoxy-2-phenylquinoline derivatives, which, while not identical, provide valuable insights into the SAR of this class of compounds. The data is extracted from studies on various human cancer cell lines.[1]

Compound IDStructureMean GI50 (µM)[1]NCI-H226 (Lung) GI50 (µM)[1]MDA-MB-231 (Breast) GI50 (µM)[1]SF-295 (CNS) GI50 (µM)[1]
11 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline3.890.940.04<0.01
15a 4-(4-(1-(Hydroxyimino)ethyl)phenylamino)-6-methoxy-2-phenylquinoline (Oxime of 11)3.02---
15b 4-(4-(1-(Methoxyimino)ethyl)phenylamino)-6-methoxy-2-phenylquinoline (Methyloxime of 11)3.89---
9 4-(4-Acetylanilino)-6-methoxy-2-phenylquinoline-3-carboxylic acidInactive---

Key SAR Observations:

  • Substitution at C4: The presence of a 4-anilino moiety at the C4 position is a common feature in many quinoline-based anticancer agents. The nature of the substituent on this aniline ring is critical for activity. A hydrogen-bond accepting group, such as the acetyl group in compound 11 , appears to be crucial for cytotoxicity.[1]

  • Substitution at C3: The introduction of a free carboxylic acid group at the C3 position, as seen in compound 9 , leads to a loss of activity. This may be due to steric hindrance that prevents the phenyl ring from being coplanar with the quinoline core, a conformation that may be necessary for biological activity.[1]

  • Modification of the C4-Anilino Substituent: Conversion of the acetyl group in compound 11 to its oxime (15a ) or methyloxime (15b ) maintains significant cytotoxic activity, suggesting some flexibility in the hydrogen-bond accepting group at this position.[1]

  • Methoxy Group at C7 (and analogs at C6): The presence of a methoxy group on the quinoline core, as seen in the presented analogs at the C6 position, is common in biologically active quinolines and is generally considered to contribute favorably to their anticancer properties.

Experimental Protocols

General Synthesis of 2-Phenylquinoline-4-carboxylic acid (A Precursor to the Target Scaffold)

A common method for the synthesis of the 2-phenylquinoline core is the Doebner-von Miller reaction. A general procedure is as follows:[2]

  • Aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) are combined in ethanol (20 ml).

  • The mixture is refluxed for 3 hours.

  • The reaction mixture is then cooled, and the resulting solid product is filtered.

  • The crude product is recrystallized from ethanol to yield 2-phenylquinolin-4-carboxylic acid.[2]

Further modifications, such as the introduction of the 7-methoxy group and conversion of the C4 carboxylic acid to a hydroxyl group, would be required to obtain the target this compound. A general synthesis for a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, involves a Suzuki coupling reaction between 2-chloro-7-methoxyquinoline-3-carbaldehyde and phenylboronic acid in the presence of a palladium catalyst.[3]

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)[4]

  • Culture medium (e.g., RPMI 1640 or DMEM) with 10% fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^4 cells/well in 100 µL of medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours in the dark.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Visualizing Potential Mechanisms of Action

Apoptosis Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A plausible mechanism involves the induction of endoplasmic reticulum (ER) stress and the inhibition of survival pathways like Akt/mTOR, leading to the activation of caspases and ultimately, cell death.[6]

apoptosis_pathway cluster_extracellular Cellular Stress cluster_cytoplasm Cytoplasm Quinoline_Derivative 7-Methoxy-2-phenyl- quinolin-4-ol Derivative ER_Stress ER Stress Quinoline_Derivative->ER_Stress induces Akt Akt Quinoline_Derivative->Akt inhibits Beclin1 Beclin-1 ER_Stress->Beclin1 activates Bax Bax ER_Stress->Bax activates mTOR mTOR Akt->mTOR activates mTOR->Beclin1 inhibits LC3 LC3-I to LC3-II (Autophagy) Beclin1->LC3 Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway for quinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized quinoline derivatives.

experimental_workflow Start Synthesis of Quinoline Derivatives Purification Purification & Characterization Start->Purification Stock_Solution Prepare Stock Solutions (DMSO) Purification->Stock_Solution Treatment Compound Treatment Stock_Solution->Treatment Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis End SAR Analysis Data_Analysis->End

Caption: Workflow for cytotoxicity screening of quinoline derivatives.

References

A Comparative Analysis of the Antimicrobial Spectrum of 7-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a broad range of activities against various pathogens. This guide provides a comparative analysis of the antimicrobial spectrum of 7-methoxy-2-phenyl-quinolin-4-ol and its structurally related analogs, supported by experimental data from scientific literature. The objective is to offer a clear, data-driven perspective for researchers engaged in the discovery and development of novel anti-infective drugs.

Executive Summary

Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides, which serve as representative examples of the antimicrobial potential of the 7-methoxyquinoline scaffold. This data is compared with other relevant quinoline derivatives to provide a broader context.

CompoundMicroorganismTypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) Escherichia coliGram-negative7.812Ciprofloxacin15.62
Candida albicansFungus31.125Clotrimazole7.812
4-((7-methoxyquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (3c) Escherichia coliGram-negative62.5Ciprofloxacin15.62
Candida albicansFungus125Clotrimazole7.812
4-((7-methoxyquinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (3d) Escherichia coliGram-negative31.25Ciprofloxacin15.62
Candida albicansFungus62.5Clotrimazole7.812
2-phenyl-quinoline-4-carboxylic acid derivative (5a4) Staphylococcus aureusGram-positive64Ampicillin16
2-phenyl-quinoline-4-carboxylic acid derivative (5a7) Escherichia coliGram-negative128Ampicillin32

Note: The data for the 7-methoxyquinoline derivatives is from a study by Al-Ghorbani et al. (2023). The data for the 2-phenyl-quinoline-4-carboxylic acid derivatives is from a study by Wang et al. (2017).

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The following is a generalized protocol based on standard methodologies.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC values are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds and standard drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: A Look at the Quinolone Core

Quinolone antibiotics primarily exert their antimicrobial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The general mechanism can be visualized as follows:

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling TopoIV Topoisomerase IV DNA->TopoIV Decatenation Replication DNA Replication Gyrase->Replication CellDeath Cell Death Gyrase->CellDeath Leads to DNA damage TopoIV->Replication TopoIV->CellDeath Leads to DNA damage Replication->DNA Quinolone Quinolone (e.g., this compound) Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits

Caption: Quinolone mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Antimicrobial Screening

The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from synthesis to biological characterization.

G cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Starting Materials reaction Chemical Reaction (e.g., Friedländer Synthesis) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification mic_assay MIC Assay purification->mic_assay mbc_assay MBC Assay mic_assay->mbc_assay spectrum Determination of Antimicrobial Spectrum mbc_assay->spectrum moa Mechanism of Action Studies spectrum->moa toxicity Toxicity Assays moa->toxicity invivo In Vivo Efficacy Studies toxicity->invivo

Caption: A typical experimental workflow for the synthesis and evaluation of new antimicrobial compounds.

Conclusion

The available data on 7-methoxyquinoline derivatives, particularly the sulfonamide conjugates, highlight the potential of this chemical scaffold in the development of novel antimicrobial agents. The demonstrated activity against both Gram-negative bacteria like E. coli and fungi such as C. albicans suggests a broad spectrum of action. Further investigation into the antimicrobial properties of this compound is warranted to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to build upon in their quest for new and effective treatments for infectious diseases.

References

A Head-to-Head Comparison of 7-Methoxy-2-phenyl-quinolin-4-ol and Its Structural Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 7-Methoxy-2-phenyl-quinolin-4-ol and structurally similar compounds, focusing on their potential as anticancer agents. This report synthesizes available experimental data on their biological activities, highlights key structure-activity relationships, and provides detailed experimental protocols for relevant assays.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-phenyl-quinolin-4-ol core, in particular, has garnered significant interest as a template for the design of novel therapeutic agents. This guide focuses on this compound and its positional isomers, exploring how the placement of the methoxy group on the quinoline ring influences their cytotoxic effects.

Comparative Analysis of Anticancer Activity

While specific experimental data for the direct anticancer activity of this compound is not extensively available in the reviewed literature, a study on closely related 4-anilino-2-phenylquinoline derivatives provides valuable insights into the structure-activity relationship (SAR) of methoxy-substituted analogs. The following table summarizes the mean GI50 values (the concentration required to inhibit cell growth by 50%) from a study by Zhao et al. (2005) for 4-(4-acetylphenylamino)-substituted 6-methoxy and 8-methoxy-2-phenylquinoline derivatives against a panel of 60 human cancer cell lines.

CompoundMean GI50 (µM)
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline3.89
4-(4-Acetylphenylamino)-8-methoxy-2-phenylquinoline10.47

This data suggests that the position of the methoxy group on the 2-phenylquinoline scaffold significantly influences its antiproliferative activity. The 6-methoxy derivative exhibited more potent anticancer activity across the NCI-60 cell line panel compared to its 8-methoxy counterpart.[1] Although this data is for 4-anilino substituted derivatives, it provides the most direct available comparison for the positional isomers of the methoxy group on the 2-phenylquinoline core.

Potential Mechanisms of Action

The broader class of quinoline derivatives has been shown to exert its anticancer effects through various mechanisms. Two prominent targets that have been identified for structurally related compounds are Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.

EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. Several quinoline-based compounds have been developed as EGFR inhibitors.[4][5][6] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling pathways that promote tumor growth.

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme that is essential for DNA replication and transcription.[7][8] It functions by creating transient single-strand breaks in the DNA to relieve torsional stress. Certain molecules can trap the enzyme-DNA covalent complex, leading to DNA damage and apoptosis in cancer cells. Several quinoline derivatives have been identified as Topoisomerase I inhibitors, highlighting another potential mechanism for their anticancer activity.[7][9][10]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the activity of EGFR kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

  • Initiate the reaction by adding ATP and incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of EGFR activity and determine the IC50 values.[2][6][11]

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • In a reaction tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Add Topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibitory activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.[5]

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be affected by 2-phenyl-quinolin-4-ol derivatives, based on their known targets.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinoline 2-Phenyl-quinolin-4-ol Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed EGFR signaling pathway inhibition by 2-phenyl-quinolin-4-ol derivatives.

Topoisomerase_I_Inhibition Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binds Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation DNA_Damage DNA Damage & Apoptosis Cleavage_Complex->DNA_Damage Quinoline 2-Phenyl-quinolin-4-ol Derivative Quinoline->Cleavage_Complex Stabilizes

References

Comparative Guide to the Mechanism of Action of 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for 7-Methoxy-2-phenyl-quinolin-4-ol against established therapeutic agents. The information presented is based on inferred activities from structurally similar compounds and outlines a comprehensive experimental framework for validation.

Introduction

This compound is a small molecule belonging to the quinoline class of heterocyclic compounds. While its specific biological activities are not extensively documented in publicly available literature, the 2-phenyl-4-quinolone scaffold is a common feature in molecules with demonstrated anticancer properties.[1][2] Structurally related compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerase enzymes, and microtubule polymerization.[2][3][4]

Based on the prevalence of kinase inhibition among quinoline derivatives, a plausible hypothesis for the mechanism of action of this compound is the inhibition of tyrosine kinases that are crucial for cancer cell proliferation and survival, such as Src and Abl kinases.[5] This guide will explore this hypothesized mechanism and provide a framework for its experimental validation, comparing its potential performance with a known dual Src/Abl inhibitor, Dasatinib, and a topoisomerase II inhibitor, Doxorubicin.

Comparative Data on Biological Activity

The following tables summarize hypothetical, yet plausible, quantitative data from key experiments designed to elucidate the mechanism of action of this compound.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
This compound Src 75
Abl 150
DasatinibSrc1
Abl5
DoxorubicinSrc>10,000
Abl>10,000

Table 2: In Vitro Cell Viability Assay

CompoundCell LineIC50 (µM)
This compound K562 (CML) 2.5
MCF-7 (Breast Cancer) 5.2
DasatinibK562 (CML)0.01
MCF-7 (Breast Cancer)1.8
DoxorubicinK562 (CML)0.1
MCF-7 (Breast Cancer)0.5

Table 3: Western Blot Analysis of Phospho-CrkL (a downstream target of Abl)

Compound (Concentration)Cell Line% Inhibition of p-CrkL
This compound (5 µM) K562 65%
Dasatinib (0.1 µM)K56295%
Doxorubicin (1 µM)K562<5%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human Src and Abl kinase, ATP, appropriate peptide substrate (e.g., for Src, use cdc2(6-20) peptide), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound, Dasatinib, Doxorubicin) in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Protocol:

  • Cell Lines: K562 (human chronic myelogenous leukemia) and MCF-7 (human breast adenocarcinoma) cell lines.

  • Reagents and Materials: RPMI-1640 and DMEM media supplemented with 10% fetal bovine serum, 96-well cell culture plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation state of signaling proteins.

Protocol:

  • Cell Culture and Treatment: Culture K562 cells and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-CrkL overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total CrkL and a loading control (e.g., GAPDH) to normalize the data.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of inhibition of phosphorylation.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway, the experimental workflow for its validation, and a comparative overview of the mechanisms of action.

G cluster_0 Upstream Signaling cluster_1 Kinase Activation cluster_2 Downstream Pathways Growth_Factors Growth Factors Src Src Growth_Factors->Src Integrins Integrins Integrins->Src Abl Abl Src->Abl Survival Cell Survival Src->Survival Proliferation Cell Proliferation Abl->Proliferation Migration Cell Migration Abl->Migration 7_Methoxy_2_phenyl_quinolin_4_ol This compound 7_Methoxy_2_phenyl_quinolin_4_ol->Src Inhibition 7_Methoxy_2_phenyl_quinolin_4_ol->Abl Inhibition

Caption: Hypothesized signaling pathway inhibited by this compound.

G cluster_0 In Vitro Validation cluster_1 Cellular Mechanism cluster_2 Hypothesis Confirmation Kinase_Assay In Vitro Kinase Assay (Src, Abl) Data_Analysis Data Analysis and IC50 Determination Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (K562, MCF-7) Cell_Viability->Data_Analysis Western_Blot Western Blot for Downstream Targets (p-CrkL) Western_Blot->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Apoptosis_Assay->Data_Analysis Conclusion Mechanism of Action Confirmed Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

G cluster_0 Mechanism of Action Compound_X 7-Methoxy-2-phenyl- quinolin-4-ol Kinase_Inhibition Kinase Inhibition (Src/Abl) Compound_X->Kinase_Inhibition Hypothesized Dasatinib Dasatinib Dasatinib->Kinase_Inhibition Doxorubicin Doxorubicin Topoisomerase_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_Inhibition DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation

Caption: Logical comparison of the mechanisms of action.

References

A Comparative Guide to the Cross-Validation of In Silico and In Vitro Studies for 7-Methoxy-2-phenyl-quinolin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Methoxy-2-phenyl-quinolin-4-ol

This compound, also known as 7-methoxy-2-phenyl-1H-quinolin-4-one, is a quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a methoxy group at the 7-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position are expected to modulate its pharmacological profile.

In Silico Predictions for Quinolone Analogs

Computational studies on quinoline derivatives similar to this compound have primarily focused on predicting their anticancer properties. Molecular docking simulations are a common approach to identify potential protein targets and elucidate binding modes.

Predicted Targets:

Based on studies of analogous compounds, two primary intracellular targets are hypothesized for this compound:

  • Tubulin: Several 2-phenyl-4-quinolone and 4-phenyl-2-quinolone derivatives are predicted to act as antimitotic agents by binding to the colchicine-binding site of β-tubulin.[2] This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.

  • Topoisomerase I (TOP1): A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potential TOP1 inhibitors.[3] These compounds are thought to stabilize the TOP1-DNA cleavage complex, which ultimately results in cancer cell death.[3]

In Vitro Validation for Quinolone Analogs

Experimental studies on these analogs have validated the in silico predictions, demonstrating significant anticancer activity.

Antiproliferative Activity:

In vitro assays against various cancer cell lines are crucial for confirming the cytotoxic effects of these compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassCancer Cell LineIC50 (µM)Predicted/Validated Target
5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolonesCOLO205 (Colon)0.32Tubulin
H460 (Lung)0.89Tubulin
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesLeukemia (SR)0.133Topoisomerase I
Melanoma (LOX IMVI)0.116Topoisomerase I
Colon (COLO205)0.401Topoisomerase I
Breast (T-47D)0.472Topoisomerase I

Cross-Validation Workflow

The following workflow illustrates the process of cross-validating in silico predictions with in vitro experimental data for a novel quinoline derivative like this compound.

cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_cross_validation Cross-Validation in_silico_screening Virtual Screening of This compound docking Molecular Docking (e.g., against Tubulin, TOP1) in_silico_screening->docking admet ADMET Prediction docking->admet comparison Comparison of Predicted and Experimental Results docking->comparison synthesis Synthesis of This compound admet->synthesis cytotoxicity Antiproliferative Assays (e.g., MTT, SRB) synthesis->cytotoxicity target_validation Target-Based Assays (e.g., Tubulin Polymerization, TOP1 DNA Cleavage) cytotoxicity->target_validation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_validation->pathway_analysis pathway_analysis->comparison

Caption: A generalized workflow for the cross-validation of in silico and in vitro studies.

Potential Signaling Pathway

Based on the validated mechanisms of action for similar quinolone derivatives, this compound could potentially induce apoptosis through the p38 MAPK signaling pathway, which is often activated by cellular stress, including the disruption of microtubule dynamics or DNA damage.

compound 7-Methoxy-2-phenyl- quinolin-4-ol tubulin Tubulin Polymerization Inhibition compound->tubulin top1 Topoisomerase I Inhibition compound->top1 ros ROS Production tubulin->ros top1->ros p38 p38 MAPK Activation ros->p38 apoptosis Apoptosis p38->apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Molecular Docking (In Silico)

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., tubulin or topoisomerase I) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The results are analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Antiproliferative Assay (In Vitro)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or SRB. The absorbance is measured using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

While a dedicated cross-validation study for this compound is yet to be published, the available data on its structural analogs provide a strong foundation for predicting its biological activity. The convergence of in silico predictions and in vitro data for related quinoline derivatives suggests that this compound likely possesses anticancer properties, potentially by targeting tubulin and/or topoisomerase I. The experimental and computational protocols outlined in this guide provide a clear roadmap for the future validation of these hypotheses. This comparative approach underscores the synergy between computational and experimental methods in accelerating the discovery and development of novel therapeutic agents.

References

Benchmarking the Antioxidant Capacity of 7-Methoxy-2-phenyl-quinolin-4-ol Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

In the continuous search for novel therapeutic agents, the evaluation of a compound's antioxidant potential is a critical step in early-phase drug discovery. Oxidative stress is implicated in the pathophysiology of numerous diseases, making compounds with antioxidant properties valuable candidates for further investigation. This guide provides a comparative benchmark of the antioxidant capacity of the synthetic compound 7-Methoxy-2-phenyl-quinolin-4-ol against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is often expressed as its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for the standard antioxidants.

CompoundAssayIC50 Value (µg/mL)
Trolox DPPH~3.77
ABTS~2.93
Ascorbic Acid DPPH~6.1 - 8.4
Gallic Acid DPPH~2.6

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Insights into the Antioxidant Potential of Quinoline Derivatives

Studies on various quinoline derivatives suggest that the quinoline scaffold can be a promising backbone for the development of antioxidant compounds. The antioxidant activity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The nature and position of substituents on the quinoline ring system play a crucial role in their antioxidant potential. For instance, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups can enhance the antioxidant activity of the molecule.

While specific experimental data for this compound is pending, the presence of a methoxy group and a hydroxyl group in its structure suggests that it may possess antioxidant properties. Further experimental validation using the standardized assays outlined below is necessary to quantify its antioxidant capacity and enable a direct comparison with the established standards.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound and standard antioxidants.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.

  • Reaction: Varying concentrations of the test compound and standards are added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color, measured at 593 nm, is proportional to the reducing power of the sample.

Procedure:

  • FRAP reagent preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: The FRAP reagent is mixed with the test sample and standards.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Measurement: The absorbance of the resulting blue solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical antioxidant assay workflow and a simplified signaling pathway affected by oxidative stress.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TestCompound Test Compound (this compound) Mix Mix Compound/Standard with Radical Solution TestCompound->Mix Standards Standards (Trolox, Ascorbic Acid) Standards->Mix RadicalSolution Radical Solution (DPPH or ABTS) RadicalSolution->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of an in vitro antioxidant capacity assay.

G ROS Reactive Oxygen Species (ROS) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell attacks Damage Oxidative Damage Cell->Damage Pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB) Damage->Pathway activates Inflammation Inflammation Pathway->Inflammation Antioxidant Antioxidant (e.g., Quinolinol Derivative) Antioxidant->ROS neutralizes

Caption: Simplified signaling pathway of oxidative stress.

Assessing the Selectivity of 7-Methoxy-2-phenyl-quinolin-4-ol for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential selectivity of the synthetic compound 7-Methoxy-2-phenyl-quinolin-4-ol against key biological targets implicated in oncogenesis. While direct experimental data for this specific molecule is limited in publicly available literature, this document aggregates and compares performance data from structurally similar 2-aryl-quinolin-4-one derivatives to build a predictive selectivity profile. The quinolin-4-one scaffold is a well-established privileged structure in medicinal chemistry, known to be a pharmacophore for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Introduction to this compound and the Quinolin-4-one Scaffold

This compound belongs to the quinolin-4-one class of heterocyclic compounds. The core structure of quinolin-4-ones is recognized for its versatile biological activities.[1] The presence of a phenyl group at the 2-position and a methoxy group at the 7-position are key structural features that are expected to modulate its biological activity and selectivity. Modifications at these positions have been shown to significantly influence the potency and target specificity of this class of compounds. For instance, 2-phenylquinolin-4-one has been reported to have an antiproliferative effect through the inhibition of tubulin polymerization.[1]

Potential Biological Targets and Comparative Selectivity

Based on the known biological activities of structurally related 2-aryl-quinolin-4-one derivatives, the primary potential biological targets for this compound are DNA topoisomerases and protein kinases, which are critical regulators of cancer cell proliferation and survival.

Topoisomerase Inhibition

Several quinoline derivatives have been identified as potent inhibitors of topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription.[2][3] These inhibitors function by stabilizing the covalent complex between Topo I and DNA, leading to DNA strand breaks and apoptosis in cancer cells.

Table 1: Comparative Topoisomerase I Inhibitory Activity of Representative Quinoline Derivatives

Compound/DerivativeTargetIC50 (µM)Cell Line(s)Reference
Camptothecin (Reference) Topo I< 1Various[4]
Pyrazolo[4,3-f]quinoline Derivative 1M Topo I/IIαGI50 < 8NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3[4]
Pyrazolo[4,3-f]quinoline Derivative 2E Topo IIαGI50 < 8NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3[4]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline 14h Topo IModerate InhibitionNCI-60 Panel[3]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline 14p Topo IModerate InhibitionNCI-60 Panel[3]

Note: Data for this compound is not available. The table presents data for structurally related compounds to infer potential activity.

Kinase Inhibition

The quinoline scaffold is also a key feature in a number of kinase inhibitors targeting pathways crucial for angiogenesis and tumor growth, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[5][6]

Table 2: Comparative Kinase Inhibitory Activity of Representative Quinoline Derivatives

Compound/DerivativeTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Gefitinib (Reference) EGFR2-37BGC-823, HeLa[7]
7-[(pyridin-4-yl)methoxy]quinoline Analog VEGFR-2Potent InhibitionNot Specified[5]
4-Anilino-7-methoxyquinoline Derivative EGFR, VEGFR-2, SrcNot SpecifiedNot Specified[6]
7-fluoro-4-anilinoquinoline 1f EGFRGI50 (BGC-823) = 3.63 µMBGC-823, HeLa[7]
8-methoxy-4-anilinoquinoline 2i EGFRGI50 (BGC-823) = 4.12 µMBGC-823, HeLa[7]

Note: Data for this compound is not available. The table presents data for structurally related compounds to infer potential activity.

Visualizing Potential Mechanisms and Workflows

Potential Signaling Pathway Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway, a likely target for quinoline-based inhibitors, and the point of inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 ATP Inhibitor 7-Methoxy-2-phenyl- quinolin-4-ol (Potential Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Site Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: VEGFR-2 signaling and potential inhibition by this compound.

Experimental Workflow for Selectivity Screening

The diagram below outlines a general experimental workflow for assessing the selectivity of a compound against a panel of protein kinases.

Kinase_Screening_Workflow Start Start: Synthesized Compound (e.g., this compound) Primary_Screen Primary Kinase Screen (Single High Concentration) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Selectivity_Profile Generate Selectivity Profile (Compare IC50 values across kinases) Dose_Response->Selectivity_Profile End End: Lead Compound for Further Study Selectivity_Profile->End

Caption: General workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocols

The following are generalized protocols for assays commonly used to determine the inhibitory activity of compounds against topoisomerases and protein kinases.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is based on the principle that Topo I relaxes supercoiled plasmid DNA. Inhibitors of Topo I prevent this relaxation.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol

  • Test compound (this compound) dissolved in DMSO

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 25% glycerol, 0.25% bromophenol blue

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2 µL of 10x Topo I Assay Buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations. Adjust the final volume to 18 µL with sterile deionized water.

  • Initiate the reaction by adding 2 µL of purified Topo I (1-2 units).

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 5 V/cm for 2-3 hours.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. A potent inhibitor will show a higher proportion of the supercoiled DNA form compared to the no-inhibitor control.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • Specific kinase substrate peptide

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (control) to each well.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While specific selectivity data for this compound is not yet available, the analysis of structurally related compounds strongly suggests its potential as an inhibitor of key cancer-related targets such as topoisomerases and protein kinases. The methoxy and phenyl substitutions on the quinolin-4-one core are likely to confer a distinct selectivity profile. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation of the selectivity and potency of this and other novel quinoline derivatives, which will be crucial for their future development as potential therapeutic agents.

References

Comparative Guide to the Experimental Reproducibility of 7-Methoxy-2-phenyl-quinolin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of comprehensive studies on the experimental reproducibility of this specific compound, this guide also presents data on closely related analogs to offer a broader context for its chemical synthesis and biological evaluation. The information is intended to assist researchers in assessing the consistency of reported findings and in designing future experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are primarily computed and sourced from the PubChem database.[1][2]

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₂PubChem[1]
Molecular Weight251.28 g/mol PubChem[1]
IUPAC Name7-methoxy-2-phenyl-1H-quinolin-4-onePubChem[1]
CAS Number20430-72-2PubChem[1]
XLogP33.2PubChem (Computed)[1]
Hydrogen Bond Donor Count1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count3PubChem (Computed)[1]

Synthesis and Characterization: A Comparative Overview

While multiple publications detailing the synthesis of this compound with reproducible experimental data were not found, a detailed protocol for a structurally similar compound, 7-Methoxy-2-phenylquinoline-3-carbaldehyde , has been reported. This provides valuable insight into a potential synthetic route for the target compound and its derivatives.

Experimental Workflow: Synthesis of a 7-Methoxy-2-phenylquinoline Analog

The following diagram illustrates a typical workflow for the synthesis and characterization of a 7-methoxy-2-phenylquinoline derivative, based on reported literature.[3]

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-chloro-7-methoxyquinoline-3-carbaldehyde, phenylboronic acid) reaction Suzuki Coupling Reaction (Pd(OAc)₂, K₂CO₃, TPP, DME) start->reaction 1. Reagents workup Aqueous Work-up (EtOAc extraction, washing) reaction->workup 2. Quenching purification Purification (Column Chromatography) workup->purification 3. Isolation product Final Product (7-Methoxy-2-phenylquinoline-3-carbaldehyde) purification->product 4. Purity nmr NMR Spectroscopy (¹H, ¹³C) product->nmr mass_spec Mass Spectrometry (HRMS) product->mass_spec xray X-ray Crystallography product->xray melting_point Melting Point Determination product->melting_point

A generalized workflow for the synthesis and characterization of 7-methoxy-2-phenylquinoline derivatives.
Experimental Protocol: Synthesis of 7-Methoxy-2-phenylquinoline-3-carbaldehyde[3]

A detailed experimental protocol for the synthesis of a close analog, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, is provided as a reference. This Suzuki coupling reaction is a common method for the formation of carbon-carbon bonds.

  • Reaction Setup: A mixture of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) and phenylboronic acid (1.2 mmol) in 4 ml of dimethoxyethane (DME) was stirred under a nitrogen atmosphere.

  • Catalyst and Base Addition: Palladium acetate (0.01 mmol), aqueous potassium carbonate (3 mmol in 3.75 ml of H₂O), and triphenylphosphine (0.04 mmol) were added to the reaction mixture.

  • Reaction Conditions: The mixture was refluxed for 2 hours.

  • Work-up: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (EtOAc) and filtered through a small bed of celite. The organic layers were collected, combined, washed with water and saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under vacuum.

  • Purification: The crude product was purified by column chromatography on silica gel using an ethyl acetate/hexane (1/2) eluent to yield the desired product as a yellow solid.

Biological Activity: A Comparative Perspective

Direct and reproducible biological data for this compound is scarce in the public domain. However, studies on related 2-phenylquinoline derivatives have revealed a range of biological activities, including potential anticancer and antimicrobial effects. This section presents a comparison of the reported activities of various analogs.

Cytotoxicity of 2-Phenylquinoline Derivatives

Several studies have investigated the cytotoxic effects of 2-phenylquinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung cancer)0.94[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231/ATCC (Breast cancer)0.04[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineSF-295 (CNS cancer)<0.01[4]
Oxime of 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMean of 60 cancer cell lines3.02[4]

It is noteworthy that the substitution pattern on the quinoline and the 2-phenyl ring significantly influences the cytotoxic activity.

Antimicrobial Activity of 2-Phenylquinoline Derivatives

The quinoline scaffold is a core component of several established antimicrobial drugs. Synthetic derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi, with the minimum inhibitory concentration (MIC) being a primary measure of efficacy.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
A 2-phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[5]
A 2-phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[5]

The data suggests that 2-phenylquinoline derivatives can exhibit antibacterial activity, although the potency varies depending on the specific substitutions and the bacterial strain.

Conclusion

While a comprehensive analysis of the experimental reproducibility for this compound is currently limited by the lack of multiple, independent reports of its synthesis and biological evaluation, this guide provides a framework for comparison based on available data for closely related analogs. The provided experimental protocol for a similar compound offers a reliable starting point for its synthesis. The biological activity data for other 2-phenylquinoline derivatives highlight the potential of this scaffold in drug discovery.

For researchers working with this compound, it is recommended to:

  • Thoroughly characterize the synthesized compound using modern analytical techniques (NMR, HRMS, etc.) and compare the data with the theoretical values and any available literature.

  • Conduct biological assays with appropriate controls and reference compounds to ensure the reliability of the results.

  • Publish detailed experimental procedures and all characterization data to contribute to the body of knowledge and facilitate future reproducibility studies.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-2-phenyl-quinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 7-Methoxy-2-phenyl-quinolin-4-ol as hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before disposal.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Due to its chemical properties and potential hazards, adherence to strict disposal protocols is necessary to mitigate environmental and health risks.

Hazard Profile and Safety Summary

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye DamageCategory 1H318: Causes serious eye damage

The primary safety concerns involve ingestion and direct contact with the eyes. Therefore, appropriate personal protective equipment (PPE) is crucial at all stages of handling and disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is a general guideline and must be adapted to the specific protocols of your institution as directed by your EHS department.

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Segregation and Containment:

    • Solid Waste: Collect all solid forms of this compound, including residual amounts from containers, into a dedicated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, must also be disposed of in the designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if swallowed," "Causes serious eye damage")

    • An accurate estimation of the quantity of the waste

    • The date when the waste was first added to the container

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Final Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste handover. The standard and required method of disposal is through an approved waste disposal plant.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Powder, Residue) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Pipettes, etc.) assess_waste->contaminated_materials Contaminated Materials collect_waste Step 3: Collect in a Labeled, Compatible Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_materials->collect_waste labeling Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - Hazards - Quantity - Date collect_waste->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Step 5: Contact EHS for Pickup and Final Disposal storage->contact_ehs

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for the specific guidance and regulations provided by your institution's Environmental Health and Safety department and relevant regulatory bodies. Always prioritize safety and compliance with all applicable regulations.

Personal protective equipment for handling 7-Methoxy-2-phenyl-quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Methoxy-2-phenyl-quinolin-4-ol

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Chemical Identifier and Properties

PropertyValue
IUPAC Name 7-methoxy-2-phenyl-1H-quinolin-4-one[1]
CAS Number 20430-72-2[1][2]
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1]
Physical Form Solid

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been reported:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory.[3][4] In situations with a higher risk of splashing, a face shield must be worn in addition to goggles.[3][5]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always check the manufacturer's compatibility data for breakthrough times.[3] Lab Coat/Gown: A clean lab coat or disposable gown should be worn to protect against contamination. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[4][7]

Operational and Disposal Plans

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the substance-specific SDS.

  • Designated Area: Designate a specific area for handling the compound, ideally within a chemical fume hood.[3]

  • Assemble Equipment: Gather all necessary equipment and reagents.

  • Emergency Access: Ensure an emergency eyewash station and safety shower are readily accessible.[3][5]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.[3]

2. Handling and Experimental Procedures:

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula or other appropriate tools for transfers.[3]

  • Labeling: Keep all containers with this compound clearly labeled.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]

3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[3]

  • PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[3][6]

4. Waste Disposal Protocol:

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) must be disposed of as hazardous waste in a clearly labeled, sealed container.[3]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[3]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weighing and Transfer prep3->handling1 handling2 Perform Experiment handling1->handling2 post1 Decontaminate handling2->post1 post2 Doff PPE post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.